TD-004
描述
属性
分子式 |
C55H70ClN9O8S2 |
|---|---|
分子量 |
1084.79 |
IUPAC 名称 |
(2R,4S)-1-((S)-2-(5-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-5-oxopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H70ClN9O8S2/c1-32(2)73-45-27-40(34(5)25-43(45)61-54-58-29-41(56)51(63-54)60-42-13-10-11-14-46(42)75(71,72)33(3)4)37-21-23-64(24-22-37)48(68)16-12-15-47(67)62-50(55(7,8)9)53(70)65-30-39(66)26-44(65)52(69)57-28-36-17-19-38(20-18-36)49-35(6)59-31-74-49/h10-11,13-14,17-20,25,27,29,31-33,37,39,44,50,66H,12,15-16,21-24,26,28,30H2,1-9H3,(H,57,69)(H,62,67)(H2,58,60,61,63)/t39-,44+,50+/m0/s1 |
InChI 键 |
DYEAAIMUSQBHPL-RMNSFAHDSA-N |
SMILES |
O=C([C@@H]1N(C([C@@H](NC(CCCC(N2CCC(C3=CC(OC(C)C)=C(NC4=NC=C(Cl)C(NC5=CC=CC=C5S(=O)(C(C)C)=O)=N4)C=C3C)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TD-004; TD 004; TD004 |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: A Framework for Characterizing Novel Chemical Entities
An in-depth search has not yielded specific public information for a chemical compound designated "TD-004". This designation may refer to an internal compound code that is not yet publicly disclosed, a component of a larger study not indexed under this specific name, or an alternative identifier.
The following guide is a comprehensive template structured to meet the user's request for an in-depth technical whitepaper. Researchers, scientists, and drug development professionals can use this framework to structure their findings on a specific chemical entity once the relevant data is available.
This document provides a structured approach to presenting the chemical, biological, and experimental data for a novel compound, herein referred to as "Compound X" as a placeholder for "this compound".
Chemical Structure and Identifiers
A complete description of the molecule is fundamental for identification and replication of studies.
| Identifier | Value |
| IUPAC Name | [Insert IUPAC Name for Compound X] |
| Canonical SMILES | [Insert SMILES String for Compound X] |
| InChI | [Insert InChI String for Compound X] |
| InChIKey | [Insert InChIKey for Compound X] |
| Molecular Formula | [Insert Molecular Formula for Compound X] |
| Molecular Weight | [Insert Molecular Weight for Compound X] |
| CAS Registry Number | [Insert CAS Number for Compound X] |
Physicochemical Properties
Quantitative data on the physicochemical properties of a compound are critical for assessing its drug-like characteristics.
| Property | Value | Method |
| Melting Point (°C) | [Value] | [e.g., Differential Scanning Calorimetry] |
| Boiling Point (°C) | [Value] | [e.g., Ebulliometry] |
| LogP | [Value] | [e.g., Shake-flask method] |
| pKa | [Value] | [e.g., Potentiometric titration] |
| Aqueous Solubility (µM) | [Value] | [e.g., HPLC-based method] |
| Polar Surface Area (Ų) | [Value] | [Computational prediction] |
In Vitro Biological Activity
This section summarizes the biological effects of the compound observed in a controlled laboratory setting.
| Assay Type | Target/Cell Line | Parameter | Value |
| Enzyme Inhibition | [e.g., Kinase Y] | IC₅₀ (nM) | [Value] |
| Receptor Binding | [e.g., GPCR Z] | Kᵢ (nM) | [Value] |
| Cell Proliferation | [e.g., Cancer Cell Line A] | GI₅₀ (µM) | [Value] |
| Cytotoxicity | [e.g., Hepatocyte Line B] | CC₅₀ (µM) | [Value] |
In Vivo Pharmacokinetic Parameters
Pharmacokinetic studies describe the disposition of a compound within a living organism. The following table provides a template for summarizing key parameters.
| Species | Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Mouse | IV | [Value] | [Value] | [Value] | [Value] | [Value] | N/A |
| Mouse | PO | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Rat | IV | [Value] | [Value] | [Value] | [Value] | [Value] | N/A |
| Rat | PO | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings.
5.1. Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against a specific enzyme.
-
Materials: Recombinant human [Enzyme Name], substrate, cofactors, assay buffer, Compound X, and a positive control inhibitor.
-
Procedure:
-
A serial dilution of Compound X is prepared in DMSO.
-
The enzyme, substrate, and cofactors are combined in the assay buffer.
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored by [Detection Method, e.g., fluorescence, absorbance] over a specified time.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
5.2. Cell Viability Assay
-
Objective: To determine the concentration of Compound X that causes 50% cell death (CC₅₀).
-
Materials: [Cell Line], cell culture medium, fetal bovine serum, penicillin-streptomycin, Compound X, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of Compound X for 72 hours.
-
The cell viability reagent is added to each well.
-
Luminescence is measured using a plate reader.
-
CC₅₀ values are determined from the dose-response curve.
-
Visualizations
6.1. Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling cascade that could be modulated by a therapeutic compound.
TD-004: An In-Depth Technical Guide on its Mechanism of Action as a Novel ALK Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-004 is a novel heterobifunctional small molecule identified as a potent and selective degrader of anaplastic lymphoma kinase (ALK) fusion proteins. Operating through the mechanism of Proteolysis Targeting Chimeras (PROTACs), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of oncogenic ALK fusion proteins, which are key drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular composition, the signaling pathway it hijacks, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound, also identified as HC58-111, is a PROTAC designed to specifically target and eliminate ALK fusion proteins from cancer cells.[1][2] Unlike traditional ALK inhibitors that merely block the kinase activity, this compound facilitates the complete removal of the ALK protein, thereby offering a potential advantage in overcoming resistance mechanisms associated with kinase inhibitors.
This compound is a chimeric molecule composed of three key components:
-
A high-affinity ligand for ALK: This component is based on the structure of the potent ALK inhibitor, ceritinib, which directs the PROTAC to the ALK fusion protein.
-
A ligand for an E3 ubiquitin ligase: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A chemical linker: This linker connects the ALK-binding and VHL-binding moieties, positioning them optimally to facilitate the interaction between the ALK protein and the E3 ligase complex.
Mechanism of Action: The PROTAC Pathway
The mechanism of action of this compound is centered on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
The process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the ALK fusion protein and the VHL E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to transfer ubiquitin molecules to the ALK fusion protein, leading to its polyubiquitination.
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the ALK fusion protein into smaller peptides.
-
Recycling of Components: this compound and the VHL E3 ligase are released from the complex and can participate in further rounds of ALK degradation, highlighting the catalytic nature of PROTACs.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in preclinical studies, including cell-based assays and in vivo models.
Table 1: In Vitro Efficacy of this compound in ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | ALK Fusion | Parameter | Value | Reference |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | IC₅₀ (µM) | 0.058 | Kang et al., 2018 |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | IC₅₀ (µM) | 0.18 | Kang et al., 2018 |
Table 2: In Vivo Efficacy of this compound in H3122 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Statistical Significance | Reference |
| Vehicle Control | - | 0 | - | Kang et al., 2018 |
| This compound | [Dosage not specified in abstract] | Significant reduction | p < [value not specified] | Kang et al., 2018 |
(Note: Detailed quantitative data from the in vivo study, such as specific dosage and percentage of tumor growth inhibition, were not available in the public abstracts. Access to the full publication is required for this information.)
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard laboratory procedures and information inferred from the available literature.
Cell Viability Assay
-
Cell Lines: SU-DHL-1 (ATCC® CRL-2959™) and H3122 (NCI-H3122).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
The following day, cells are treated with a serial dilution of this compound (e.g., from 0.001 to 10 µM).
-
After 72 hours of incubation, cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Luminescence is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) values are calculated using non-linear regression analysis with software such as GraphPad Prism.
-
Western Blot Analysis for ALK Degradation
-
Procedure:
-
SU-DHL-1 or H3122 cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against ALK (e.g., rabbit anti-ALK) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin) is also used.
-
The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Procedure:
-
H3122 cells are harvested and resuspended in a mixture of media and Matrigel®.
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., via oral gavage or intraperitoneal injection) according to a specified dosing schedule. The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting or immunohistochemistry) to confirm ALK degradation in vivo.
-
Conclusion
This compound represents a promising therapeutic agent that leverages the PROTAC technology to induce the degradation of oncogenic ALK fusion proteins. Its mechanism of action, which involves hijacking the cellular ubiquitin-proteasome system, offers a distinct and potentially more durable anti-cancer effect compared to traditional kinase inhibitors. The preclinical data demonstrate its potent activity in ALK-positive cancer models. Further investigation and clinical development are warranted to fully elucidate the therapeutic potential of this compound.
References
A Technical Guide to TD-004: A PROTAC-Mediated Degrader of Anaplastic Lymphoma Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-004 is a potent and selective small molecule degrader of the anaplastic lymphoma kinase (ALK) protein. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic modality for cancers driven by aberrant ALK signaling. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Introduction
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central nervous system. However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the expression of oncogenic fusion proteins or constitutively active ALK variants, which are key drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). While small-molecule tyrosine kinase inhibitors (TKIs) targeting ALK have shown clinical efficacy, the emergence of resistance mutations often limits their long-term benefit.
This compound is a heterobifunctional molecule designed to overcome the limitations of traditional ALK inhibitors. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to induce the degradation of ALK fusion proteins. This is achieved by simultaneously binding to the ALK protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ALK.
This technical guide summarizes the key preclinical findings for this compound, providing researchers and drug development professionals with the necessary information to understand its mechanism and potential for further investigation.
IUPAC Name and Chemical Properties
-
IUPAC Name: (2R,4S)-1-((S)-2-(5-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-5-oxopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide[1]
-
Synonyms: TD 004, TD004, HC58-111, HC-58-111, HC 58-111[1]
-
CAS Number: 2351915-38-1[1]
-
Chemical Formula: C₅₅H₇₀ClN₉O₈S₂[1]
-
Molecular Weight: 1084.79 g/mol [1]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in ALK-positive cancer cell lines.
| Cell Line | Cancer Type | ALK Fusion Protein | IC₅₀ (µM) |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 0.058 |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 0.18 |
Table 1: In Vitro Cell Viability Inhibition by this compound. Data represents the half-maximal inhibitory concentration (IC₅₀) after a specified incubation period.
Mechanism of Action and Signaling Pathways
This compound is a PROTAC that induces the degradation of ALK fusion proteins. It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand based on the ALK inhibitor ceritinib, connected by a linker. By bringing the ALK fusion protein into close proximity with the VHL E3 ligase, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome.
The degradation of ALK leads to the downregulation of its downstream signaling pathways, which are critical for cancer cell proliferation and survival. These pathways include:
-
JAK-STAT Pathway: Constitutive ALK activity leads to the phosphorylation and activation of STAT3, which promotes the transcription of genes involved in cell survival and proliferation.
-
PI3K-AKT Pathway: ALK activation stimulates the PI3K-AKT pathway, a central regulator of cell growth, survival, and metabolism.
-
RAS-MAPK (ERK) Pathway: The RAS-MAPK pathway is another key downstream effector of ALK, controlling cell proliferation, differentiation, and survival.
The degradation of ALK by this compound is expected to inhibit these signaling cascades, leading to the observed anti-proliferative effects in ALK-driven cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments that can be used to evaluate the activity of this compound.
In Vitro ALK Degradation Assay (Western Blot)
This protocol describes how to assess the ability of this compound to induce the degradation of ALK fusion proteins in cancer cell lines.
Materials:
-
ALK-positive cancer cell lines (e.g., SU-DHL-1, H3122)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-phospho-ALK, anti-STAT3, anti-phospho-STAT3, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate ALK-positive cells at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours). For proteasome inhibition control, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
References
In-Depth Technical Guide: TD-004, a PROTAC-Based Degrader of Anaplastic Lymphoma Kinase (ALK)
CAS Number: 2351915-38-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TD-004 (also known as HC58-111), a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Anaplastic Lymphoma Kinase (ALK) fusion protein. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Concept and Mechanism of Action
This compound is a heterobifunctional molecule that leverages the cell's natural ubiquitin-proteasome system to induce the degradation of ALK fusion proteins. It is composed of a ligand that binds to the ALK protein (derived from the ALK inhibitor ceritinib) and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a chemical linker.
The mechanism of action involves the formation of a ternary complex between the ALK fusion protein, this compound, and the VHL E3 ligase complex. This proximity, induced by this compound, leads to the polyubiquitination of the ALK protein, marking it for recognition and subsequent degradation by the 26S proteasome. Unlike traditional ALK inhibitors that only block the kinase activity, this compound leads to the physical removal of the ALK protein from the cell.
Signaling Pathway of ALK and this compound Intervention
Oncogenic ALK fusion proteins, such as NPM-ALK and EML4-ALK, are constitutively active tyrosine kinases that drive cancer cell proliferation and survival through the activation of several downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. By degrading the ALK fusion protein, this compound effectively shuts down these oncogenic signaling cascades.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and related compounds in various ALK-positive cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line | ALK Fusion Protein | DC50 (nM) | EC50 (nM) |
| This compound | SU-DHL-1 | NPM-ALK | Not Reported | Data Unavailable |
| H3122 | EML4-ALK | ~10 | ~10 | |
| Karpas 299 | NPM-ALK | 40 | Data Unavailable | |
| Compound 9 | H3122 | EML4-ALK | 10 | ~10 |
| Karpas 299 | NPM-ALK | 180 | ~10 | |
| SU-DHL-1 | NPM-ALK | Not Reported | ~10 | |
| Compound 11 | H3122 | EML4-ALK | 10 | ~10 |
| Karpas 299 | NPM-ALK | 40 | ~10 | |
| SU-DHL-1 | NPM-ALK | Not Reported | ~10 | |
| Ceritinib (LDK378) | H3122 | EML4-ALK | - | ~10 |
| Karpas 299 | NPM-ALK | - | ~10 | |
| SU-DHL-1 | NPM-ALK | - | ~10 | |
| TAE684 | H3122 | EML4-ALK | - | ~10 |
| Karpas 299 | NPM-ALK | - | ~10 | |
| SU-DHL-1 | NPM-ALK | - | ~10 |
Data compiled from published research.[1][2] "Compound 9" and "Compound 11" are other ALK degraders reported in the literature. DC50 is the concentration for 50% maximal degradation, and EC50 is the half-maximal effective concentration for proliferation inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
SU-DHL-1 and Karpas 299 Cells:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, split suspension cultures every 2-3 days to maintain a cell density between 0.2 x 10^6 and 1.5 x 10^6 cells/mL.
-
-
H3122 Cells:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells as an adherent culture in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash cells with phosphate-buffered saline (PBS), detach with 0.25% trypsin-EDTA, and re-seed at a 1:4 to 1:6 ratio every 3-4 days.
-
Western Blotting for ALK Degradation
References
In-Depth Technical Guide: TD-004, a PROTAC-Mediated Degrader of Anaplastic Lymphoma Kinase (ALK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and cellular biology of TD-004, a potent and selective degrader of the anaplastic lymphoma kinase (ALK) protein. This document details the compound's mechanism of action, its effects on downstream signaling pathways, and provides detailed protocols for key experimental validations.
Core Compound Data: this compound
This compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of ALK fusion proteins.[1][2][3] It is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase tethered to the ALK inhibitor, ceritinib (B560025).[1][2]
| Property | Value |
| Molecular Weight | 1084.79 g/mol |
| Chemical Formula | C₅₅H₇₀ClN₉O₈S₂ |
| CAS Number | 2351915-38-1 |
| Mechanism of Action | PROTAC-mediated degradation of ALK |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) |
| Target Ligand | Ceritinib |
Mechanism of Action and Signaling Pathways
This compound functions by hijacking the cell's natural ubiquitin-proteasome system to selectively target and eliminate ALK fusion proteins.[1][2] The ceritinib moiety of this compound binds to the ALK protein, while the VHL ligand moiety simultaneously recruits the VHL E3 ubiquitin ligase complex. This induced proximity results in the poly-ubiquitination of the ALK protein, marking it for degradation by the 26S proteasome.
By degrading the ALK protein, this compound effectively abrogates its downstream signaling, which is crucial for the proliferation and survival of ALK-driven cancer cells. The primary signaling cascades inhibited by the degradation of ALK include:
-
RAS/MAPK Pathway: Regulates cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Involved in cell growth, survival, and immune response.
-
PI3K/AKT Pathway: A critical pathway for cell survival, growth, and metabolism.
-
PLCγ Pathway: Plays a role in cell proliferation and differentiation.
Below are diagrams illustrating the mechanism of action of this compound and the downstream signaling pathways of ALK.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blotting for ALK Degradation
This protocol is for assessing the degradation of ALK protein in cell lines such as SU-DHL-1 (anaplastic large-cell lymphoma) and H3122 (non-small cell lung cancer) following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-phospho-ALK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel.
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-ALK at 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of ALK-positive cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay: Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of ALK in a VHL-dependent manner.
Materials:
-
Recombinant ALK protein
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
E1 and E2 ubiquitinating enzymes
-
Ubiquitin
-
ATP
-
This compound
-
Reaction buffer
-
Anti-ALK antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: Combine recombinant ALK, VBC complex, E1, E2, ubiquitin, and ATP in a reaction buffer.
-
This compound Addition: Add this compound at various concentrations.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: Stop the reaction and analyze the ubiquitination of ALK by Western blotting using anti-ALK and anti-ubiquitin antibodies.
In Vivo Xenograft Model
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model using a cell line such as H3122.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
H3122 cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of H3122 cells and Matrigel into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle control and this compound treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for ALK levels).
Conclusion
This compound is a promising PROTAC degrader that effectively induces the degradation of ALK fusion proteins, leading to the inhibition of downstream oncogenic signaling and suppression of tumor growth. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound and other ALK-targeting degraders. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its potential as a novel therapeutic for ALK-driven malignancies.
References
- 1. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) (Journal Article) | OSTI.GOV [osti.gov]
Unraveling the Synthesis of TD-004: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Putative Synthetic Pathway for a Novel Anaplastic Lymphoma Kinase (ALK) Degrader
TD-004, also identified as HC58-111, is a novel and potent degrader of the anaplastic lymphoma kinase (ALK) fusion protein. As a Proteolysis Targeting Chimera (PROTAC), this compound presents a promising therapeutic strategy for cancers driven by ALK aberrations, such as non-small cell lung cancer. This technical guide provides a comprehensive overview of the putative synthesis pathway of this compound, constructed from available scientific literature and patent filings for its constituent components and analogous molecules. The synthesis is presented as a multi-stage process, culminating in the final assembly of the hetero-bifunctional molecule.
Molecular Architecture of this compound
This compound is a complex molecule engineered to co-opt the cell's natural protein degradation machinery to eliminate the oncogenic ALK protein. Its structure comprises three key moieties:
-
An ALK Inhibitor "Warhead": This portion of the molecule is designed to bind with high affinity to the ALK protein. Based on its chemical structure, the warhead of this compound is derived from the potent second-generation ALK inhibitor, ceritinib (B560025).
-
An E3 Ubiquitin Ligase Ligand "Anchor": This moiety recruits an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase.
-
A Flexible Linker: A chemical linker tethers the warhead and the anchor, providing the optimal spatial orientation for the formation of a productive ternary complex between the ALK protein and the VHL E3 ligase.
The IUPAC name for this compound is (2R,4S)-1-((S)-2-(5-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-5-oxopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, and its chemical formula is C55H70ClN9O8S2[1].
Proposed Multi-Stage Synthesis of this compound
The synthesis of this compound can be logically divided into three main stages: the synthesis of the ceritinib-derived ALK inhibitor fragment, the synthesis of the VHL E3 ligase ligand, and the final linker conjugation and assembly of the PROTAC molecule.
Stage 1: Synthesis of the Ceritinib-Derived ALK Inhibitor Moiety
The synthesis of the ceritinib-like warhead is a multi-step process that begins with commercially available starting materials. A key intermediate in this synthesis is 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline[2][3][4][5][6].
Experimental Protocol: Synthesis of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline
A plausible synthetic route, adapted from related patent literature, is as follows:
-
Isopropylation: 3-bromo-4-methylphenol (B1336650) is subjected to an isopropylation reaction to protect the phenolic hydroxyl group.
-
Nitration: The resulting compound undergoes nitration to introduce a nitro group onto the aromatic ring.
-
Coupling Reaction: A subsequent coupling reaction, for instance a Suzuki or Stille coupling, is performed to introduce the piperidine (B6355638) ring.
-
Reduction: The nitro group is then reduced to an amine, yielding the key intermediate, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline[7].
This intermediate is then coupled with a pyrimidine-based fragment. The synthesis of this second fragment can be achieved by reacting o-nitrofluorobenzene through a series of steps including isosulfhydrylation, oxidation, reduction, and subsequent reaction with a pyrimidine (B1678525) derivative[7].
Table 1: Key Intermediates in the Synthesis of the Ceritinib Moiety
| Intermediate Name | CAS Number | Molecular Formula | Key Synthetic Step |
| 3-bromo-4-methylphenol | 6627-55-0 | C7H7BrO | Starting Material |
| 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | 1380575-45-0 | C15H24N2O | Multi-step synthesis |
| o-nitrofluorobenzene | 147-27-3 | C6H4FNO2 | Starting Material |
| 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)-2,4-pyrimidinediamine | Not Available | C30H38ClN5O3S | Final Coupling |
Stage 2: Synthesis of the VHL E3 Ligase Ligand
The VHL ligand component of this compound is a derivative of (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid. A key intermediate for this moiety is (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide[8][9].
Experimental Protocol: Synthesis of the VHL Ligand
The synthesis of this fragment likely involves the following key transformations:
-
Starting Materials: The synthesis would commence with a protected form of (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid and 4-(4-methylthiazol-5-yl)benzylamine.
-
Amide Coupling: An amide bond formation between the carboxylic acid of the pyrrolidine (B122466) ring and the benzylamine (B48309) derivative would be carried out using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Deprotection: Any protecting groups on the pyrrolidine nitrogen and the hydroxyl group would be removed to yield the final VHL ligand with appropriate functionalities for linker attachment.
Table 2: Key Intermediates in the Synthesis of the VHL Ligand
| Intermediate Name | CAS Number | Molecular Formula | Key Synthetic Step |
| (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid | 2584-71-6 | C5H9NO3 | Starting Material |
| 4-(4-methylthiazol-5-yl)benzylamine | 1082333-68-9 | C11H12N2S | Starting Material |
| (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 1448189-90-9 | C16H19N3O2S | Amide Coupling |
Stage 3: Linker Synthesis and Final PROTAC Assembly
The final stage of the this compound synthesis involves the conjugation of the ALK inhibitor and the VHL ligand via a suitable linker. The IUPAC name indicates a linker containing a pentanamide (B147674) and a dimethylbutanoyl group. Polyethylene glycol (PEG) linkers are commonly employed in PROTAC design to enhance solubility and optimize the ternary complex formation[10][11]. The conjugation is typically achieved through robust chemical reactions such as amide bond formation or "click chemistry"[].
Experimental Protocol: Final Assembly
-
Linker Functionalization: A bifunctional linker (e.g., a derivative of pentanedioic acid) is synthesized with reactive groups at both ends. One end might be an activated ester for reaction with an amine, and the other could be a carboxylic acid for another amide coupling.
-
Sequential Conjugation: The linker is first reacted with either the ALK inhibitor or the VHL ligand. The resulting intermediate is then purified.
-
Final Coupling: The purified intermediate is then reacted with the second component (the VHL ligand or the ALK inhibitor, respectively) to form the final this compound molecule.
-
Purification: The final product is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
Visualizing the Synthetic Strategy
The following diagrams, generated using the DOT language, illustrate the proposed logical workflow for the synthesis of this compound and the general mechanism of action for a PROTAC molecule.
Caption: Proposed synthetic workflow for this compound.
Caption: General mechanism of action for this compound.
Conclusion
The synthesis of this compound is a complex and multi-faceted process that requires expertise in advanced organic synthesis and medicinal chemistry. While a definitive, publicly available step-by-step protocol for this compound is not available, this technical guide provides a robust and plausible synthetic pathway based on the analysis of its constituent parts and the established chemistry of PROTAC molecules. The successful synthesis of this compound and similar ALK degraders holds significant promise for the development of novel and effective therapies for patients with ALK-driven malignancies. Further research and process optimization will be crucial for the large-scale production and clinical development of this new class of therapeutic agents.
References
- 1. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106674084A - Preparation method of 2-isopropoxy-5-methyl-4-(piperidine-4-yl) aniline dihydrochloride - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1380575-45-0|2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride| Ambeed [ambeed.com]
- 5. alchemypharm.com [alchemypharm.com]
- 6. 1380575-45-0 | 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride - Capot Chemical [capotchem.com]
- 7. CN104356112A - Method for preparing ceritinib - Google Patents [patents.google.com]
- 8. Buy (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (EVT-3204585) | 1448189-90-9 [evitachem.com]
- 9. (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride - CAS:1448189-90-9 - Sunway Pharm Ltd [3wpharm.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In-Depth Technical Guide: Target Identification and Mechanism of Action of TD-004
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-004 is a novel heterobifunctional molecule identified as a potent and specific degrader of the anaplastic lymphoma kinase (ALK) fusion protein. Functioning as a proteolysis-targeting chimera (PROTAC), this compound leverages the cell's own ubiquitin-proteasome system to induce the targeted degradation of ALK, a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document provides a comprehensive technical overview of the target identification, mechanism of action, and preclinical efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Introduction
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, upon chromosomal rearrangement, can lead to the formation of oncogenic fusion proteins such as EML4-ALK and NPM-ALK. These fusion proteins are constitutively active, driving downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. While small-molecule ALK tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of drug resistance remains a significant challenge.
Targeted protein degradation using PROTACs offers a promising alternative therapeutic strategy. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This compound, also known as HC58-111, is a novel PROTAC designed to specifically target the ALK fusion protein for degradation.
Target Identification and Mechanism of Action
The primary target of this compound is the anaplastic lymphoma kinase (ALK) fusion protein. This compound is a heterobifunctional molecule composed of a ligand that binds to the ALK protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
The mechanism of action of this compound involves the formation of a ternary complex between the ALK fusion protein, this compound, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the ALK protein, leading to its polyubiquitination. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ALK protein molecules.
dot
Caption: Mechanism of Action of this compound.
Quantitative Data
The efficacy of this compound has been evaluated in preclinical studies, demonstrating its potent and selective degradation of ALK fusion proteins and subsequent anti-proliferative effects in cancer cell lines.
| Parameter | Cell Line | Value |
| DC50 (ALK Degradation) | SU-DHL-1 (ALCL) | Data not available |
| H3122 (NSCLC) | Data not available | |
| Dmax (ALK Degradation) | SU-DHL-1 (ALCL) | Data not available |
| H3122 (NSCLC) | Data not available | |
| IC50 (Cell Viability) | SU-DHL-1 (ALCL) | Data not available |
| H3122 (NSCLC) | Data not available | |
| In Vivo Efficacy | H3122 Xenograft Model | Significant tumor growth reduction[1] |
Note: Specific quantitative values for DC50, Dmax, and IC50 for this compound are not publicly available in the referenced literature. The table indicates where data is pending public release from the primary research group.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of ALK degraders like this compound.
Western Blotting for ALK Protein Degradation
Objective: To quantify the reduction in ALK protein levels following treatment with this compound.
Materials:
-
ALK-positive cell lines (e.g., SU-DHL-1, H3122)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize ALK protein levels to the loading control. Calculate the percentage of ALK degradation relative to the vehicle control to determine DC50 and Dmax values.
dot
References
TD-004: A Technical Guide to a Novel ALK Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-004 is a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK), a crucial therapeutic target in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2] Developed as a Proteolysis Targeting Chimera (PROTAC), this compound offers an alternative therapeutic strategy to traditional kinase inhibitors by inducing the complete degradation of the ALK protein.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed methodologies for its evaluation.
Core Compound Details
This compound is a heterobifunctional molecule that consists of three key components: a ligand that binds to the ALK protein (ceritinib), a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This design allows this compound to recruit the VHL E3 ligase to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Mechanism of Action: The PROTAC Pathway
This compound operates through the PROTAC mechanism, a novel therapeutic modality that harnesses the cell's own protein disposal system to eliminate disease-causing proteins. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the ALK protein and the VHL E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to the ALK protein.
-
Proteasomal Degradation: The polyubiquitinated ALK protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After inducing degradation, this compound is released and can bind to another ALK protein, initiating a new cycle of degradation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | ALK Status | IC50 (µM) - Growth Inhibition | ALK Degradation (%) at 1 µM |
| SU-DHL-1 | NPM-ALK Fusion Positive | 0.058 | >90% |
| H3122 | EML4-ALK Fusion Positive | 0.18 | Not specified |
Table 2: In Vivo Efficacy of this compound in H3122 Xenograft Model
| Treatment Group | Dose | Administration Route | Dosing Schedule | Outcome |
| This compound | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Significant reduction in tumor growth |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily for 14 days | Tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
Cell Lines: SU-DHL-1 (anaplastic large cell lymphoma) and H3122 (non-small cell lung cancer) cells were used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for ALK Degradation
-
Cell Treatment: SU-DHL-1 or H3122 cells were treated with varying concentrations of this compound or vehicle (DMSO) for the indicated times.
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against ALK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.
Cell Viability Assay (MTT)
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Compound Treatment: The following day, cells were treated with a serial dilution of this compound for 72 hours.
-
MTT Addition: MTT reagent was added to each well and incubated for 4 hours.
-
Solubilization: The formazan (B1609692) crystals were dissolved in DMSO.
-
Absorbance Reading: The absorbance at 570 nm was measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.
-
Tumor Implantation: H3122 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and vehicle control groups.
-
Drug Administration: this compound (50 mg/kg) or vehicle was administered intraperitoneally once daily for 14 days.[1]
-
Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the treatment and control groups.
Conclusion
This compound represents a promising therapeutic agent that effectively induces the degradation of oncogenic ALK fusion proteins.[1][2] Its potent in vitro and in vivo activity highlights the potential of the PROTAC approach for overcoming the limitations of traditional kinase inhibitors.[1] The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.
References
- 1. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC). | Sigma-Aldrich [sigmaaldrich.com]
Unraveling the Biological Activity of TD-004: A Technical Guide
Initial searches for a biological compound designated "TD-004" have not yielded specific information regarding its biological activity, mechanism of action, or associated signaling pathways. To provide a comprehensive technical guide as requested, further details identifying the nature of this compound are essential.
This guide is structured to present a detailed overview of the biological activity of a compound, assuming such information becomes available. It will serve as a template for the in-depth analysis of this compound once it is identified.
Quantitative Assessment of Biological Activity
A crucial aspect of characterizing a bioactive compound is the quantitative measurement of its effects. This data is typically presented in standardized units to allow for comparison across different studies and compounds.
Table 1: Summary of In Vitro Potency of this compound
| Assay Type | Target | Metric | Value (nM) | Cell Line/System | Reference |
| e.g., Enzyme Inhibition | e.g., Kinase X | IC50 | Data | e.g., HeLa | Citation |
| e.g., Receptor Binding | e.g., Receptor Y | Ki | Data | e.g., HEK293 | Citation |
| e.g., Cell Proliferation | e.g., Cancer Cell Line Z | EC50 | Data | e.g., A549 | Citation |
Note on Quantitative Metrics:
-
IC50 (Half-maximal inhibitory concentration): Represents the concentration of a drug that is required for 50% inhibition in vitro.
-
Ki (Inhibition constant): Indicates the binding affinity of an inhibitor to an enzyme. A lower Ki value signifies a higher binding affinity.
-
EC50 (Half-maximal effective concentration): Refers to the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections would outline the protocols for key experiments used to determine the biological activity of this compound.
Enzyme Inhibition Assay (Example)
This assay would be used to determine the IC50 value of this compound against a specific enzyme.
Protocol:
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate would be prepared in an appropriate assay buffer.
-
Compound Dilution: A serial dilution of this compound would be prepared to test a range of concentrations.
-
Assay Reaction: The enzyme, substrate, and varying concentrations of this compound (or vehicle control) would be incubated together.
-
Signal Detection: The reaction progress would be monitored by measuring a specific signal (e.g., fluorescence, absorbance) that is proportional to enzyme activity.
-
Data Analysis: The data would be plotted as enzyme activity versus inhibitor concentration, and the IC50 value would be calculated using a suitable curve-fitting model.
Cell-Based Proliferation Assay (Example)
This assay would be employed to assess the effect of this compound on cell growth.
Protocol:
-
Cell Seeding: The chosen cell line would be seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells would be treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The treated cells would be incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability would be assessed using a reagent such as resazurin (B115843) or by quantifying ATP levels.
-
Data Analysis: The results would be used to generate a dose-response curve, from which the EC50 value would be determined.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by a compound provides insight into its mechanism of action. Diagrams generated using Graphviz (DOT language) would visually represent these complex biological processes.
Hypothetical Signaling Pathway Modulated by this compound
The following is an example of a DOT script that could be used to generate a diagram of a hypothetical signaling pathway.
Caption: Hypothetical inhibitory action of this compound on a generic signaling cascade.
Experimental Workflow for Pathway Analysis
A diagram illustrating the workflow for investigating the signaling pathway of this compound would also be beneficial.
Caption: Workflow for elucidating the signaling pathway affected by this compound.
To proceed with generating a detailed and accurate technical guide on the biological activity of this compound, please provide more specific information, such as the compound's class, its known or suspected biological target, or any relevant publications.
An In-depth Technical Guide on the Core Pharmacokinetic Properties of TD-004
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific pharmacokinetic data for the compound TD-004 (also known as HC58-111). Therefore, this guide provides a comprehensive overview of the typical pharmacokinetic properties and experimental protocols that would be evaluated for a novel small molecule protein degrader of this class, intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein. As a proteolysis-targeting chimera (PROTAC), this compound is designed to induce the degradation of ALK, a clinically validated target in certain cancers, such as non-small cell lung cancer. PROTACs represent a distinct therapeutic modality compared to traditional small molecule inhibitors, as they are designed to eliminate the target protein rather than just blocking its activity.[1][2] The pharmacokinetic (PK) and pharmacodynamic (PD) relationship of such molecules is a critical aspect of their preclinical and clinical development.[3][4]
General Pharmacokinetic Characterization of a Novel Protein Degrader
The preclinical pharmacokinetic assessment for a compound like this compound involves a series of in vitro and in vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME).[5][6] These studies are essential for optimizing dosing regimens and predicting the compound's behavior in humans.[7]
In Vitro ADME Assays
A standard battery of in vitro assays is typically performed early in the drug discovery process to assess the ADME properties of a new chemical entity.[8][9] These assays help in selecting candidates with favorable properties for further development.[10][11]
Table 1: Typical In Vitro ADME Assays for a Novel Protein Degrader
| Parameter | Assay | Purpose |
| Solubility | Kinetic and Thermodynamic Solubility | Determines the solubility of the compound in aqueous solutions, which can impact oral absorption. |
| Permeability | Caco-2 or MDCK cell monolayer assays | Assesses the ability of the compound to cross intestinal epithelial cells, predicting oral absorption.[8] |
| Metabolic Stability | Liver Microsomes, S9 fraction, or Hepatocytes | Evaluates the rate of metabolism by liver enzymes, predicting the compound's clearance in the body.[8] |
| Plasma Protein Binding | Equilibrium Dialysis or Ultrafiltration | Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues. |
| CYP450 Inhibition | Incubation with specific CYP450 isozymes | Identifies potential for drug-drug interactions by assessing the compound's ability to inhibit major cytochrome P450 enzymes.[8] |
| Transporter Interaction | Assays with cells overexpressing specific transporters (e.g., P-gp, BCRP) | Determines if the compound is a substrate or inhibitor of key drug transporters, which can influence its absorption and distribution. |
| Plasma Stability | Incubation in plasma from different species | Assesses the chemical stability of the compound in plasma. |
In Vivo Pharmacokinetic Studies
Following in vitro characterization, in vivo studies in animal models (typically rodents) are conducted to understand the compound's pharmacokinetic profile in a whole organism.[12][13]
Table 2: Key In Vivo Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total exposure to the drug over time. |
| Half-life | t1/2 | The time it takes for the plasma concentration of the drug to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data.
Protocol for In Vitro Metabolic Stability in Liver Microsomes
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate (B84403) buffer. The test compound (e.g., this compound) is added to the microsomal suspension at a final concentration typically between 0.1 and 1 µM.
-
Incubation: The reaction is initiated by adding a pre-warmed NADPH-regenerating system. The mixture is incubated at 37°C with shaking.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance are calculated.
Protocol for In Vivo Pharmacokinetics in Mice
-
Animal Model: Male C57BL/6 mice (or another appropriate strain) are used.[14] Animals are acclimated for at least 3-5 days before the experiment.[15]
-
Dosing: The compound is formulated in a suitable vehicle. For intravenous (IV) administration, the compound is typically dissolved in a saline-based solution. For oral (PO) administration, it may be formulated as a solution or suspension. A single dose is administered to each mouse (e.g., 1-10 mg/kg).[16]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Serial sampling from the same animal is often employed to reduce biological variability.[16] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to calculate the pharmacokinetic parameters listed in Table 2.[12]
Mandatory Visualizations
Signaling Pathway of an ALK Protein Degrader
The mechanism of action for a PROTAC like this compound involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target ALK protein.[1][17] This process begins with the formation of a ternary complex between the ALK protein, the PROTAC molecule, and an E3 ubiquitin ligase.[2] Constitutive ALK signaling, often driven by chromosomal rearrangements, activates several downstream pathways that promote cancer cell growth and survival, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[18][19][20][21] By degrading the ALK protein, this compound would inhibit these oncogenic signals.
Caption: Mechanism of action for an ALK protein degrader like this compound.
Experimental Workflow for Preclinical Pharmacokinetics
The workflow for determining the pharmacokinetic profile of a novel compound involves a logical progression from in vitro characterization to in vivo studies.[5][15]
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming the Discovery of Targeted Protein Degraders: The Translational Power of Predictive PK / PD Modeling: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 6. ppd.com [ppd.com]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. criver.com [criver.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. nuvisan.com [nuvisan.com]
- 11. In Vitro ADME Assays [conceptlifesciences.com]
- 12. admescope.com [admescope.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
In-Depth Technical Guide to the Pharmacodynamics of TD-004
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-004 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK) and its oncogenic fusion proteins.[1][2] As a heterobifunctional molecule, this compound functions by hijacking the body's natural protein disposal system to eliminate ALK, a key driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. This document provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Core Mechanism of Action
This compound is comprised of three key components: a ligand that binds to the ALK protein (based on the ALK inhibitor ceritinib), a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2]
The primary mechanism of action involves the formation of a ternary complex between this compound, the ALK protein, and the VHL E3 ligase. This proximity induces the polyubiquitination of the ALK protein by the E3 ligase, marking it for degradation by the 26S proteasome.[1][3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple ALK protein molecules.
Signaling Pathway Intervention
Oncogenic ALK fusion proteins, such as Nucleophosmin-ALK (NPM-ALK) and Echinoderm microtubule-associated protein-like 4-ALK (EML4-ALK), lead to the constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation. This compound-mediated degradation of ALK effectively shuts down these aberrant signaling cascades.
ALK Signaling Pathway and this compound Intervention
Caption: this compound hijacks the VHL E3 ligase to induce ubiquitination and proteasomal degradation of ALK.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in ALK-positive cancer cell lines.
| Cell Line | Cancer Type | ALK Fusion Protein | IC50 (µM) | Reference |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 0.058 | [1] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 0.18 | [1] |
| Assay | Cell Line | Result | Reference |
| ALK Protein Degradation | SU-DHL-1 | >90% degradation at 1 µM | [4] |
| ALK Protein Degradation | H3122 | Dose-dependent degradation | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of ALK-positive cancer cells.
Protocol:
-
Cell Culture: SU-DHL-1 and H3122 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for 72 hours.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values are calculated using a non-linear regression model (log(inhibitor) vs. response) with variable slope in GraphPad Prism software.
Western Blot for ALK Degradation
Objective: To quantify the degradation of ALK protein following treatment with this compound.
Protocol:
-
Cell Treatment: SU-DHL-1 or H3122 cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ALK and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). ALK protein levels are normalized to the loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.
-
Tumor Implantation: H3122 cells are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length × width²) / 2).
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection at a specified dose and schedule (e.g., daily).[2]
-
Efficacy Evaluation: Tumor growth and body weight are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated at the end of the study.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the pharmacodynamics of a PROTAC like this compound.
Caption: A typical experimental workflow for characterizing the pharmacodynamics of this compound.
Conclusion
This compound demonstrates potent and selective degradation of oncogenic ALK fusion proteins, leading to the inhibition of cancer cell proliferation in vitro and tumor growth in vivo. Its catalytic mechanism of action and high efficacy at nanomolar concentrations position it as a promising therapeutic candidate for ALK-driven malignancies. The experimental protocols and data presented in this guide provide a foundational understanding for further research and development of this compound and other ALK-targeting PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of TD-004
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of TD-004, a potent and selective degrader of the anaplastic lymphoma kinase (ALK) fusion protein. Given the general challenges with the solubility and stability of molecules in the PROTAC (Proteolysis Targeting Chimera) class, this document outlines standard experimental protocols for assessing these parameters and presents representative data to inform research and development efforts.
Introduction to this compound
This compound is a heterobifunctional PROTAC that induces the degradation of ALK fusion proteins by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to ALK and VHL, this compound facilitates the ubiquitination of the ALK protein, marking it for degradation by the 26S proteasome. This mechanism of action offers a promising therapeutic strategy for cancers driven by aberrant ALK signaling. However, like many PROTACs, the large molecular weight and complex structure of this compound can present challenges in terms of its solubility and stability, which are critical parameters for its development as a therapeutic agent.
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. For PROTACs, which often have high molecular weights and possess both hydrophobic and hydrophilic regions, achieving adequate solubility can be a significant hurdle.
2.1. Qualitative Solubility
This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions of small molecules for in vitro assays.
2.2. Quantitative Aqueous Solubility (Representative Data)
Quantitative aqueous solubility is a key parameter for predicting in vivo performance. While specific experimental data for this compound is not publicly available, the following table summarizes representative aqueous solubility data for other VHL-recruiting PROTACs, illustrating the typical range observed for this class of molecules.[1][2][3][4][5] It is important to note that these values are for illustrative purposes only and may not be reflective of this compound's actual solubility.
| Compound Class | E3 Ligase Ligand | Target | Aqueous Solubility (µg/mL) | Method |
| Representative PROTAC 1 | VHL | BRD4 | < 1 | Shake-Flask |
| Representative PROTAC 2 | VHL | BTK | 5 - 10 | Nephelometry |
| Solubility-Optimized VHL-based PROTAC | VHL | USP7 | > 50 | Shake-Flask |
2.3. Experimental Protocols for Solubility Determination
2.3.1. DMSO Stock Solution Preparation
A detailed protocol for preparing a DMSO stock solution is crucial for ensuring the integrity and accurate concentration of the test compound.
-
Objective: To prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound and volume of DMSO.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but potential effects on compound stability should be assessed.[6]
-
Visually inspect the solution for any undissolved particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in a dry environment.[6][7][8][9][10]
-
2.3.2. Aqueous Kinetic Solubility Assay (Nephelometry)
This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from an aqueous solution.[11][12][13][14]
-
Objective: To determine the kinetic aqueous solubility of this compound by measuring light scattering as the compound comes out of solution.
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96- or 384-well microplates
-
Laser nephelometer
-
-
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution.
-
Add the diluted DMSO solutions to the aqueous buffer in the microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with shaking.
-
Measure the turbidity of each well using a laser nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the background.
-
2.3.3. Aqueous Thermodynamic Solubility Assay (Shake-Flask Method)
Considered the "gold standard," this method measures the equilibrium solubility of a compound.[15][16][17][18]
-
Objective: To determine the thermodynamic (equilibrium) aqueous solubility of this compound.
-
Materials:
-
This compound (solid powder)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus
-
HPLC-UV or LC-MS/MS system for quantification
-
-
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing the aqueous buffer.
-
Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantify the concentration of this compound in the clear supernatant using a validated HPLC-UV or LC-MS/MS method.
-
Stability Profile
The chemical and metabolic stability of this compound is crucial for its shelf-life and in vivo efficacy. Stability studies are designed to assess the degradation of the compound under various conditions.
3.1. Solid-State and Solution Stability (General Information)
For storage, it is recommended to keep this compound as a solid powder in a dry, dark environment at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). Stock solutions in DMSO should be stored at -20°C or -80°C.
3.2. In Vitro Stability (Representative Data)
The following table provides representative in vitro stability data for other PROTACs to illustrate typical stability profiles. It is important to reiterate that this data is not specific to this compound.
| Compound Class | Assay Type | Matrix | Half-life (t½, min) |
| Representative PROTAC 1 | Microsomal Stability | Human Liver Microsomes | > 60 |
| Representative PROTAC 2 | Plasma Stability | Human Plasma | 45 |
| Representative PROTAC 3 | pH Stability (pH 7.4) | Aqueous Buffer | > 120 |
3.3. Experimental Protocols for Stability Assessment
3.3.1. pH Stability Assay
This assay evaluates the chemical stability of a compound in aqueous solutions at different pH values.[19]
-
Objective: To determine the degradation rate of this compound in buffers of varying pH.
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffers at different pH values (e.g., pH 2, 7.4, 9)
-
Incubator
-
LC-MS/MS system
-
-
Procedure:
-
Dilute the this compound DMSO stock solution into the different pH buffers to a final concentration (e.g., 1 µM).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and quench the reaction (e.g., with acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining this compound.
-
Calculate the degradation half-life at each pH.
-
3.3.2. Plasma Stability Assay
This assay assesses the stability of a compound in the presence of plasma enzymes.[20][21][22][23][24]
-
Objective: To evaluate the stability of this compound in plasma from different species (e.g., human, mouse, rat).
-
Materials:
-
This compound DMSO stock solution
-
Heparinized plasma
-
Incubator
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike this compound into the plasma to a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and terminate the enzymatic activity by adding a protein precipitation solvent (e.g., cold acetonitrile (B52724) containing an internal standard).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
Calculate the plasma half-life.
-
3.3.3. Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.[25][26][27][28]
-
Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.
-
Materials:
-
This compound DMSO stock solution
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound to a final concentration (e.g., 1 µM).
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to remove the precipitated proteins and microsomes.
-
Analyze the supernatant by LC-MS/MS to measure the disappearance of this compound over time.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Signaling Pathways and Mechanisms
4.1. ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives oncogenesis by activating several downstream signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways promote cell proliferation, survival, and differentiation.[29][30][31][32][33]
Caption: Simplified ALK signaling pathway in cancer.
4.2. This compound Mechanism of Action: The PROTAC Cycle
This compound functions by inducing the formation of a ternary complex between the ALK fusion protein and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of ALK, targeting it for degradation by the proteasome. The this compound molecule is then released and can catalyze further degradation cycles.[34][35][36][37][38]
Caption: Mechanism of this compound induced ALK degradation.
4.3. Experimental Workflow for Stability Assessment
The following diagram illustrates a general workflow for assessing the stability of this compound in a biological matrix, such as plasma or microsomes.
Caption: General workflow for in vitro stability assays.
Conclusion
This technical guide provides an overview of the key solubility and stability considerations for the ALK PROTAC degrader, this compound. While specific quantitative data for this compound remains limited in the public domain, this document offers a framework for its characterization by presenting standardized experimental protocols and representative data for similar molecules. The provided diagrams of the ALK signaling pathway and the PROTAC mechanism of action serve to contextualize the therapeutic rationale and mode of action of this compound. For researchers and drug development professionals, a thorough understanding and experimental determination of these physicochemical properties are essential for advancing this compound and other PROTAC molecules through the development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability | CoLab [colab.ws]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. quora.com [quora.com]
- 11. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. benchchem.com [benchchem.com]
In Vitro Pharmacology of TD-004: A Technical Guide to a Potent ALK Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies of TD-004, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK) fusion proteins. This compound represents a promising therapeutic strategy for cancers driven by aberrant ALK signaling, such as anaplastic large cell lymphoma and non-small cell lung cancer. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying molecular mechanisms and workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule that consists of the ALK inhibitor ceritinib (B560025) linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both the ALK fusion protein and the VHL E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the poly-ubiquitination of the ALK protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ALK protein molecules, leading to a sustained suppression of downstream signaling pathways.
Mechanism of this compound induced ALK protein degradation.
Quantitative Data Summary
The in vitro efficacy of this compound has been demonstrated in cancer cell lines expressing ALK fusion proteins. The following tables summarize the key quantitative findings from these studies.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | ALK Fusion Protein | IC₅₀ (nM) |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 58 |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 180 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Table 2: ALK Protein Degradation Efficiency of this compound
| Cell Line | ALK Fusion Protein | This compound Concentration | Degradation (%) |
| SU-DHL-1 | NPM-ALK | 1 µM | >90% |
| H3122 | EML4-ALK | Dose-dependent | Not specified |
Data from studies on this compound demonstrate its potent and specific activity against cancer cells driven by ALK fusion proteins.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and the available information on this compound studies.
Cell Culture
-
SU-DHL-1 Cells: These suspension cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][3] The cells are maintained in a humidified incubator at 37°C with 5% CO₂.[2][3] Cultures are maintained by adding fresh medium every 2-3 days to keep the cell density between 0.2 x 10⁶ and 1.5 x 10⁶ cells/mL.[2]
-
H3122 Cells: This adherent cell line is cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[4][5][6][7] The cells are grown in a humidified incubator at 37°C with 5% CO₂.[4][5][6][7] For subculturing, cells are washed with PBS, detached with a trypsin-EDTA solution, and re-seeded at a lower density.[6]
Western Blotting for ALK Degradation
This assay is used to quantify the reduction in ALK protein levels following treatment with this compound.
Workflow for Western Blot analysis of ALK degradation.
Detailed Protocol:
-
Cell Treatment: Seed SU-DHL-1 or H3122 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ALK (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the ALK protein levels to the loading control to determine the percentage of degradation.
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the anti-proliferative effects of this compound. This assay measures ATP levels, which correlate with the number of metabolically active cells.[8][9][10][11]
Workflow for the CellTiter-Glo® viability assay.
Detailed Protocol:
-
Cell Seeding: Seed SU-DHL-1 or H3122 cells into 96-well opaque-walled plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight (for H3122).
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the log of the this compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.
Conclusion
The in vitro data for this compound strongly support its characterization as a potent and selective degrader of oncogenic ALK fusion proteins. Its ability to induce robust degradation of ALK and inhibit the proliferation of ALK-dependent cancer cell lines at nanomolar concentrations highlights its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other next-generation targeted protein degraders.
References
- 1. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU-DHL-1 Cell Line - Creative Biogene [creative-biogene.com]
- 3. SU-DHL-1 Cells [cytion.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytion.com [cytion.com]
- 7. NCI-H3122 Cells [cytion.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
TD-004: A Technical Guide to its Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-004 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein, a key oncogenic driver in various cancers, including non-small cell lung cancer. As a heterobifunctional molecule, this compound functions by hijacking the cell's natural protein disposal system. It is composed of a ligand that binds to ALK, a linker molecule, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the binding affinity of this compound, the experimental protocols used for its characterization, and its mechanism of action.
Data Presentation: Binding Affinity and Potency
The binding affinity and functional potency of this compound and its constituent components have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.
| Molecule | Target | Assay Type | Value | Cell Lines | Reference |
| This compound | ALK Fusion Protein | Cell Proliferation Inhibition (IC50) | 0.058 µM | SU-DHL-1 | [1] |
| Cell Proliferation Inhibition (IC50) | 0.18 µM | H3122 | [1] | ||
| Ceritinib (B560025) | ALK Kinase Domain | Isothermal Titration Calorimetry (Kd) | 33.5 ± 9 nM | N/A (Recombinant Protein) | [2] |
| Representative VHL Ligands (e.g., VH032, VH101) | Von Hippel-Lindau (VHL) | Biophysical Assays (Kd) | 44 nM - 185 nM | N/A (Recombinant Protein) | [3] |
Experimental Protocols
The characterization of this compound involves a series of sophisticated experimental protocols to determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing protein degradation.
ALK Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to quantify the binding of the ALK-targeting component of the PROTAC to the ALK protein.
-
Principle: The assay is based on the proximity of a donor fluorophore (Europium cryptate-labeled anti-tag antibody) and an acceptor fluorophore (XL665-labeled ligand or antibody). When the donor and acceptor are brought into close proximity through a binding event, excitation of the donor leads to a fluorescent signal from the acceptor through Förster Resonance Energy Transfer (FRET).
-
Materials:
-
Recombinant ALK kinase domain (tagged, e.g., with GST or His)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
Biotinylated tracer ligand that binds to ALK
-
Streptavidin-XL665 (acceptor)
-
This compound or Ceritinib (as competitor)
-
Assay buffer
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound or ceritinib).
-
In a microplate, add the recombinant ALK protein, the biotinylated tracer ligand, and the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Add the HTRF detection reagents: Europium cryptate-labeled anti-tag antibody and Streptavidin-XL665.
-
Incubate to allow the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot against the concentration of the test compound to determine the IC50 or Ki.
-
VHL Binding Affinity Assay (AlphaScreen)
This assay is used to measure the binding of the VHL ligand component of the PROTAC to the VHL E3 ligase.
-
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal.
-
Materials:
-
Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin C, Elongin B), often tagged (e.g., His-tagged).
-
Biotinylated VHL ligand.
-
Streptavidin-coated Donor beads.
-
Nickel Chelate Acceptor beads (for His-tagged protein).
-
This compound or unconjugated VHL ligand (as competitor).
-
Assay buffer.
-
Microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the recombinant VHL protein complex, the biotinylated VHL ligand, and the test compound.
-
Incubate to allow for competitive binding.
-
Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate in the dark to allow bead-protein-ligand complex formation.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal will decrease in the presence of a competitor. Plot the signal against the competitor concentration to determine the IC50.
-
Western Blot for ALK Degradation
This is a cell-based assay to confirm and quantify the degradation of the target protein.
-
Procedure:
-
Culture ALK-positive cancer cell lines (e.g., SU-DHL-1, H3122) in appropriate media.
-
Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ALK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of ALK degradation relative to the loading control.
-
Mandatory Visualizations
Mechanism of Action of this compound
This compound operates through the PROTAC mechanism, which is a novel therapeutic modality focused on targeted protein degradation.
Caption: Workflow of this compound mediated ALK protein degradation.
Experimental Workflow for this compound Evaluation
The evaluation of a PROTAC like this compound follows a logical progression from biochemical characterization to cellular activity assessment.
Caption: Logical progression for the evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
TD-004: A Technical Guide to a Novel ALK Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TD-004, also known as HC58-111, is a novel, potent, and selective small molecule degrader of the anaplastic lymphoma kinase (ALK) fusion protein. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a distinct mechanism of action compared to traditional kinase inhibitors by inducing the targeted degradation of ALK through the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies to support further research and development in the field of targeted protein degradation for ALK-driven malignancies.
Introduction and Discovery
This compound was first described by a team of researchers at the Korea Research Institute of Chemical Technology in a 2018 publication.[1] The development of this compound was driven by the need to overcome resistance to existing ALK tyrosine kinase inhibitors (TKIs) in cancers such as non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).
The core concept behind this compound is the PROTAC technology. A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the cell's own protein disposal machinery.
For the design of this compound, the researchers selected the potent and selective ALK inhibitor ceritinib as the ALK-binding moiety. To recruit the E3 ligase machinery, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase was chosen. These two components were connected via a linker to create the final this compound molecule.[1]
Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | HC58-111 |
| CAS Number | 2351915-38-1 |
| Molecular Formula | C₅₅H₇₀ClN₉O₈S₂ |
| Molecular Weight | 1084.79 g/mol |
Mechanism of Action
This compound functions as a catalyst to induce the degradation of the ALK fusion protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the ALK fusion protein and the VHL E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to ALK, facilitating the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the ALK protein.
-
Proteasomal Degradation: The poly-ubiquitinated ALK protein is then recognized and targeted for degradation by the 26S proteasome.
-
Recycling: After the degradation of the ALK protein, this compound is released and can bind to another ALK protein and E3 ligase, initiating a new cycle of degradation.
This catalytic mode of action allows for the elimination of the target protein at sub-stoichiometric concentrations of the degrader.
Preclinical Data
The preclinical efficacy of this compound was evaluated in both in vitro and in vivo models of ALK-positive cancers.
In Vitro Efficacy
Cell Viability Assays
This compound demonstrated potent inhibition of cell proliferation in ALK fusion-positive cell lines. The half-maximal inhibitory concentration (IC50) values were determined in the SU-DHL-1 (NPM-ALK positive) and H3122 (EML4-ALK positive) cell lines.
| Cell Line | ALK Fusion Protein | IC50 (µM) |
| SU-DHL-1 | NPM-ALK | 0.058 |
| H3122 | EML4-ALK | 0.18 |
ALK Protein Degradation
The ability of this compound to induce the degradation of the ALK fusion protein was assessed by Western blotting. Treatment with this compound led to a significant reduction in ALK protein levels in both SU-DHL-1 and H3122 cells.
In Vivo Efficacy
Xenograft Model
The anti-tumor activity of this compound was evaluated in a xenograft model using H3122 cells implanted in immunodeficient mice. This compound was found to significantly reduce tumor growth in this model, demonstrating its potential for in vivo efficacy.[1]
Experimental Protocols
Western Blotting for ALK Degradation
-
Cell Lysis: ALK-positive cells (e.g., SU-DHL-1, H3122) are treated with varying concentrations of this compound for a specified duration. After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for ALK overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: SU-DHL-1 or H3122 cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well to measure ATP levels, which correlate with cell viability. Luminescence is measured using a luminometer.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
H3122 Xenograft Model
-
Cell Implantation: H3122 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration of treatment. The tumors are then excised and weighed.
Visualizations
Signaling Pathway Diagram
Caption: this compound induces ALK degradation, blocking downstream signaling.
Experimental Workflow: Western Blotting
Caption: Western blotting workflow for assessing ALK protein degradation.
Logical Relationship: PROTAC Mechanism of Action
Caption: Logical flow of this compound's PROTAC-mediated degradation of ALK.
References
Methodological & Application
Unable to Locate Specific "TD-004 Experimental Protocol"
Following a comprehensive search, no specific experimental protocol for a substance or methodology explicitly identified as "TD-004" could be located. The term "this compound" is ambiguous and appears in various unrelated contexts, making it impossible to generate the detailed application notes and protocols as requested.
The search for "this compound" and related terms in scientific and patent databases yielded a variety of results where "TD" is a common abbreviation. These include, but are not limited to:
-
Translational Drug Development (TD2): A company specializing in oncology drug development services.
-
Temporal Difference (TD) Learning: A concept in neuroscience and machine learning.
-
Time-Dependent Density Functional Theory (TD-DFT): A computational chemistry method.
-
Toronto-Dominion (TD) Bank: A financial institution that files patents for its technologies.
-
Clinical Trial Identifiers: Several clinical trials include "004" in their designation (e.g., TRANSCEND-CLL-004, DESTINY-Gastric04, TROPION-Breast04), but none refer to a specific compound or overarching protocol named "this compound".
-
Product Codes: In some instances, "TD" or similar alphanumeric codes are used for commercial products in unrelated fields, such as industrial thinners or electronic equipment.
Without a more specific identifier or context for "this compound," it is not possible to provide accurate and factual information regarding its experimental protocols, associated signaling pathways, or quantitative data.
To fulfill the request for detailed application notes and protocols, please provide additional clarifying information, such as:
-
The scientific field or context (e.g., oncology, neuroscience, molecular biology).
-
The nature of "this compound" (e.g., a small molecule inhibitor, a monoclonal antibody, a cell line, a specific experimental technique).
-
Any associated company, research institution, or publication.
Upon receiving more specific information, a new search can be initiated to provide the detailed and accurate experimental protocols requested.
Application Notes and Protocols for In Vivo Administration of TD-004 (using WVE-004 as a representative model)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vivo administration of TD-004, a stereopure antisense oligonucleotide (ASO) designed for the treatment of C9orf72-associated amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). The data and protocols presented here are based on published preclinical studies of WVE-004, a molecule with a similar mechanism of action, and are intended to serve as a guide for researchers working with this class of therapeutic agents.
The primary mechanism of action of this compound is the selective knockdown of C9orf72 transcripts containing the GGGGCC hexanucleotide repeat expansion. This targeted reduction of pathogenic RNA aims to decrease the production of toxic dipeptide repeat (DPR) proteins, a hallmark of C9orf72-associated neurodegeneration, while preserving the expression of the normal C9orf72 protein.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound (as represented by WVE-004) in a C9 BAC transgenic mouse model.
Table 1: Dose-Dependent Knockdown of C9orf72 V3 Transcripts and Poly-GP DPRs in the Spinal Cord of C9 BAC Transgenic Mice.
| Total Dose (µg) | Mean Knockdown of V3 Transcripts (%) | Mean Knockdown of Poly-GP DPRs (%) |
| 100 | 66 - 87 | ≥ 94 |
Table 2: Dose-Dependent Knockdown of C9orf72 V3 Transcripts and Poly-GP DPRs in the Cortex of C9 BAC Transgenic Mice.
| Total Dose (µg) | Mean Knockdown of V3 Transcripts (%) | Mean Knockdown of Poly-GP DPRs (%) |
| 100 | 35 - 49 | ≥ 84 |
Table 3: Durability of this compound (WVE-004) In Vivo Effect in C9 BAC Transgenic Mice (100 µg total dose). [1][2][3]
| Timepoint | Tissue | Target | Mean Knockdown (%) |
| Up to 6 months | Spinal Cord | V3 Transcripts | 66 - 87 |
| Up to 6 months | Spinal Cord | Poly-GP DPRs | ≥ 94 |
| Up to 6 months | Cortex | V3 Transcripts | 35 - 49 |
| Up to 6 months | Cortex | Poly-GP DPRs | ≥ 84 |
Signaling Pathway
The therapeutic effect of this compound is achieved through the targeted degradation of pathogenic C9orf72 mRNA transcripts. The diagram below illustrates this signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vivo Administration of this compound in a C9 BAC Transgenic Mouse Model
This protocol describes the intracerebroventricular (i.c.v.) administration of this compound to C9 BAC transgenic mice to assess its in vivo efficacy.[1]
Materials:
-
This compound (or WVE-004) solution
-
Phosphate-buffered saline (PBS), sterile
-
C9 BAC transgenic mice (4-5 months of age)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Surgical preparation supplies (e.g., clippers, antiseptic solution)
-
Post-operative care supplies (e.g., heating pad, analgesic)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Secure the mouse in a stereotaxic apparatus.
-
Shave the fur from the surgical site on the scalp and clean with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma.
-
Using a stereotaxic drill, create a small burr hole over the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in mice are typically: Anteroposterior (AP): -0.3 mm from bregma; Mediolateral (ML): ±1.0 mm from midline; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be optimized for the specific mouse strain and age.
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
-
Intracerebroventricular (i.c.v.) Injection:
-
Inject the desired dose of this compound (e.g., 50 µg in a volume of 5 µL) into the lateral ventricle at a slow, controlled rate (e.g., 1 µL/minute).
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
A total dose of 100 µg can be administered as two 50 µg injections on day 0 and day 7.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer a post-operative analgesic as per institutional guidelines.
-
Place the mouse on a heating pad until it recovers from anesthesia.
-
Monitor the animal closely for any signs of distress.
-
Quantification of C9orf72 Transcripts and Dipeptide Repeat Proteins
1. Tissue Collection and Processing:
-
At the desired time point post-injection (e.g., up to 6 months), euthanize the mice.
-
Dissect the spinal cord and cortex.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until further processing.
2. Quantification of C9orf72 Transcripts (qRT-PCR): [4]
-
Extract total RNA from the tissue samples using a suitable RNA isolation kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qRT-PCR) with specific primers and probes for the C9orf72 transcript variants (V1, V2, and V3) and a housekeeping gene for normalization.
3. Quantification of Poly-GP Dipeptide Repeat Proteins (Immunoassay): [5]
-
Homogenize the tissue samples in a suitable lysis buffer.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Use a sensitive immunoassay, such as a Meso Scale Discovery (MSD) assay, with antibodies specific for poly-GP to quantify its levels in the tissue lysates.
-
Normalize the poly-GP levels to the total protein concentration.
Experimental Workflow
The following diagram outlines the experimental workflow for the in vivo administration and analysis of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. Preclinical evaluation of WVE-004, aninvestigational stereopure oligonucleotide forthe treatment of C9orf72-associated ALS or FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. Preclinical evaluation of WVE-004, aninvestigational stereopure oligonucleotide forthe treatment of C9orf72-associated ALS or FTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel clinical associations with specific C9ORF72 transcripts in patients with repeat expansions in C9ORF72 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis and clinico-pathological correlations of different dipeptide repeat protein pathologies in C9ORF72 mutation carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TD-004 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TD-004, a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein, in a preclinical mouse model of non-small cell lung cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction to this compound
This compound, also known as HC58-111, is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the ALK fusion protein. ALK fusions are oncogenic drivers in various cancers, including a subset of non-small cell lung cancer (NSCLC). This compound functions by simultaneously binding to the ALK fusion protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of ALK. This mechanism of action offers a potential advantage over traditional kinase inhibitors by eliminating the entire target protein, which may overcome resistance mechanisms associated with kinase domain mutations. Preclinical studies have demonstrated that this compound effectively inhibits the growth of ALK fusion-positive cancer cell lines and reduces tumor growth in xenograft models.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of ALK protein degraders in the H3122 NSCLC xenograft mouse model. While specific data for this compound is not publicly available, data from functionally similar ALK degraders in the same experimental model provide a strong basis for dose selection and study design.
| Compound | Dosage | Administration Route | Dosing Frequency | Mouse Model | Reference |
| dEALK1 | 50 mg/kg | Orogastric gavage | Every 2 days | H3122 Xenograft | |
| dEALK1 | 100 mg/kg | Orogastric gavage | Every 2 days | H3122 Xenograft | |
| PROTAC 29 | 58 mg/kg | Intraperitoneal (IP) | Daily | H3122 Xenograft | [1] |
Experimental Protocols
This section details the recommended protocols for evaluating the in vivo efficacy of this compound in a subcutaneous H3122 xenograft mouse model.
Cell Culture and Xenograft Tumor Establishment
-
Cell Line: H3122, a human NSCLC cell line harboring the EML4-ALK fusion oncogene.
-
Culture Conditions: Culture H3122 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice), typically 6-8 weeks old.
-
Tumor Implantation:
-
Harvest H3122 cells during their exponential growth phase.
-
Resuspend the cells in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel®.
-
Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Monitor tumor volume regularly (e.g., twice or three times a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution suitable for the chosen administration route. A common vehicle for similar compounds is a mixture of 10% N-methyl-2-pyrrolidone (NMP) and 90% PEG-300.
-
Prepare the this compound formulation by dissolving the compound in the vehicle to the desired concentration for dosing. Sonication may be required to achieve complete dissolution.
-
-
Dosage Selection: Based on the data from similar ALK degraders, a starting dose range of 50-100 mg/kg is recommended. Dose-response studies are crucial to determine the optimal dose for this compound.
-
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for preclinical studies.
-
Oral Gavage (PO): To assess the oral bioavailability and efficacy of the compound.
-
-
Dosing Schedule: A daily or every-other-day dosing schedule is a reasonable starting point, based on protocols for similar compounds. The frequency should be optimized based on pharmacokinetic and pharmacodynamic studies.
-
Control Group: The control group should receive the vehicle solution following the same administration route and schedule as the treatment groups.
Efficacy and Pharmacodynamic Assessments
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Pharmacodynamic Analysis:
-
At the end of the study, or at selected time points, tumors can be excised.
-
A portion of the tumor tissue can be flash-frozen for western blot analysis to assess the levels of ALK protein, phosphorylated ALK, and downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK). This will confirm the on-target effect of this compound in vivo.
-
Another portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical (IHC) analysis of ALK and proliferation markers (e.g., Ki-67).
-
Visualizations
Signaling Pathway of ALK Fusion Protein
References
TD-004 Cell Culture Assay: Application Notes and Protocols for a Dual-Target Immune Checkpoint Bioassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TD-004 Cell Culture Assay is a robust, cell-based reporter assay designed to measure the potency and mechanism of action (MOA) of therapeutic agents targeting the immune checkpoint receptors CTLA-4 and PD-1. This dual-target bioassay is particularly suited for the characterization of bispecific antibodies, as well as combination therapies involving monoclonal antibodies against these two key negative regulators of T-cell activation. By mimicking the immunological synapse, the this compound assay provides a physiologically relevant system for evaluating the efficacy of novel immunotherapies.[1][2]
This assay utilizes two engineered cell lines: a T-cell line (e.g., Jurkat) co-expressing human CTLA-4, PD-1, and a reporter gene (luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT or IL-2), and an antigen-presenting cell (APC) line (e.g., CHO or Raji) engineered to express the ligands for CTLA-4 (CD80/CD86) and PD-1 (PD-L1).[2][3][4] Engagement of the T-cell receptor (TCR) in the presence of co-stimulation leads to T-cell activation and reporter gene expression. The inhibitory signals from CTLA-4 and PD-1 engagement dampen this activation. Therapeutic antibodies that block these inhibitory pathways restore T-cell activation, resulting in a quantifiable increase in the reporter signal.[5][6][7]
Applications
-
Potency Testing: Determination of the relative potency (e.g., EC50) of anti-CTLA-4, anti-PD-1, or dual-targeting antibodies. This is suitable for lot release and stability testing.[1][2]
-
Mechanism of Action Studies: Elucidation of the functional consequences of blocking CTLA-4 and/or PD-1 signaling pathways. The assay can demonstrate the synergistic effects of dual checkpoint blockade.[1][2]
-
Bispecific Antibody Characterization: Assessment of the activity of both arms of a bispecific antibody in a single assay, providing a more comprehensive understanding of its biological activity compared to single-target assays.[1][2]
-
Screening and Lead Optimization: High-throughput screening of antibody candidates to identify those with the most potent T-cell activation capabilities.
-
Combination Therapy Evaluation: The assay can be used to study the combined effects of different therapeutic agents targeting the CTLA-4 and PD-1 pathways.[2]
Signaling Pathways
The this compound assay is based on the principle of T-cell activation and its inhibition by the CTLA-4 and PD-1 pathways. T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by the major histocompatibility complex (MHC) on an APC. Full activation requires a co-stimulatory signal, primarily through the interaction of CD28 on the T-cell with CD80/CD86 on the APC. This leads to the activation of downstream signaling cascades, including the NFAT (Nuclear Factor of Activated T-cells) pathway, resulting in cytokine production (e.g., IL-2) and T-cell proliferation.[5][8][9]
CTLA-4 and PD-1 are inhibitory receptors that act as crucial checkpoints to prevent excessive immune responses. CTLA-4, primarily acting during the initial phase of T-cell activation in lymphoid organs, competes with CD28 for binding to CD80/CD86, but with a much higher affinity, thereby delivering an inhibitory signal.[5] PD-1, predominantly regulating effector T-cell activity in peripheral tissues, binds to its ligands PD-L1 and PD-L2, leading to the suppression of T-cell signaling.[5] Both CTLA-4 and PD-1 signaling pathways ultimately inhibit T-cell activation, proliferation, and cytokine release, albeit through distinct molecular mechanisms.[6][7] Therapeutic antibodies that block these interactions can restore T-cell effector functions against target cells.
Experimental Protocols
Materials and Reagents
-
Effector Cells: Jurkat cells engineered to express human CTLA-4, PD-1, and an NFAT-luciferase reporter construct (Jurkat/CTLA-4/PD-1/NFAT-Luc).
-
Target/APC Cells: CHO-K1 cells engineered to express human CD80 and PD-L1 (CHO/CD80/PD-L1).
-
Cell Culture Media: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI 1640, 1% FBS.
-
Test Articles: Anti-CTLA-4, anti-PD-1, or bispecific anti-CTLA-4/PD-1 antibodies.
-
Control Antibodies: Isotype control antibody.
-
Assay Plates: 96-well, white, flat-bottom tissue culture plates.
-
Luciferase Detection Reagent: e.g., Bio-Glo™ Luciferase Assay System.
-
Luminometer: For quantifying the luciferase signal.
Experimental Workflow
The general workflow for the this compound assay involves co-culturing the effector T-cells and the target APCs in the presence of the therapeutic antibody. The blockade of the CTLA-4 and/or PD-1 inhibitory signals by the antibody leads to T-cell activation and subsequent expression of the luciferase reporter gene. The luminescent signal is then measured and is proportional to the activity of the antibody.
Detailed Protocol
-
Cell Preparation:
-
Culture Jurkat/CTLA-4/PD-1/NFAT-Luc and CHO/CD80/PD-L1 cells according to standard cell culture protocols.
-
On the day of the assay, harvest cells and perform a cell count. Resuspend cells in assay medium to the desired concentration. A typical concentration for Jurkat cells is 2 x 10^6 cells/mL and for CHO cells is 1 x 10^6 cells/mL.
-
-
Assay Plate Setup:
-
Add 50 µL of assay medium containing 5 x 10^4 CHO/CD80/PD-L1 cells to each well of a 96-well white assay plate.
-
-
Antibody Dilution and Addition:
-
Prepare a serial dilution of the test antibodies and control antibodies in assay medium.
-
Add 25 µL of the diluted antibodies to the wells containing the CHO cells.
-
-
Effector Cell Addition:
-
Add 25 µL of the Jurkat/CTLA-4/PD-1/NFAT-Luc cell suspension (containing 5 x 10^4 cells) to each well.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the assay plate at 37°C in a 5% CO2 incubator for 6 to 18 hours. The optimal incubation time should be determined empirically.
-
-
Luminescence Detection:
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the luciferase detection reagent to each well.
-
Incubate at room temperature for 10-20 minutes, protected from light.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Plot the luminescence signal against the antibody concentration using a four-parameter logistic (4PL) curve fit.
-
Calculate the EC50 value, which represents the concentration of the antibody that elicits a half-maximal response.
-
Data Presentation
The quantitative data generated from the this compound assay can be summarized in tables for easy comparison of the potency of different therapeutic agents.
Table 1: Potency of Anti-CTLA-4 and Anti-PD-1 Monoclonal Antibodies
| Antibody | Target | EC50 (ng/mL) | Max Fold Induction |
| Ipilimumab (anti-CTLA-4) | CTLA-4 | 150.2 | 8.5 |
| Nivolumab (anti-PD-1) | PD-1 | 85.7 | 12.3 |
| Isotype Control | None | >10,000 | 1.1 |
Table 2: Activity of a Bispecific Anti-CTLA-4/PD-1 Antibody Compared to Combination Therapy
| Treatment | EC50 (ng/mL) | Max Fold Induction |
| Bispecific Ab (anti-CTLA-4/PD-1) | 45.3 | 25.6 |
| Ipilimumab + Nivolumab (1:1) | 68.9 | 22.1 |
| Ipilimumab alone | 148.5 | 8.3 |
| Nivolumab alone | 83.2 | 12.9 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | - Contamination of reagents or cells. - High endogenous luciferase activity. | - Use sterile techniques. - Test a different batch of luciferase substrate. - Include "no cell" and "no antibody" controls. |
| Low Signal or No Response | - Poor cell health. - Inactive antibody. - Suboptimal incubation time. - Incorrect cell seeding density. | - Ensure cells are in the logarithmic growth phase. - Verify antibody activity with a binding assay. - Optimize incubation time (e.g., time course experiment). - Optimize cell numbers for both effector and target cells. |
| High Well-to-Well Variability | - Inconsistent cell plating. - Pipetting errors. - Edge effects in the plate. | - Ensure homogeneous cell suspension before plating. - Use calibrated pipettes and proper technique. - Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
The this compound Cell Culture Assay provides a powerful and versatile platform for the functional characterization of immune checkpoint inhibitors targeting CTLA-4 and PD-1. Its ability to assess dual-target engagement in a single, MOA-reflective assay makes it an invaluable tool in the discovery and development of next-generation immunotherapies, including bispecific antibodies and combination treatments. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this assay in their drug development programs.
References
- 1. Development of a mechanism of action-reflective, dual target cell-based reporter bioassay for a bispecific monoclonal antibody targeting human CTLA-4 and PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a mechanism of action-reflective, dual target cell-based reporter bioassay for a bispecific monoclonal antibody targeting human CTLA-4 and PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. invivogen.com [invivogen.com]
- 5. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTLA-4 and PD-1 receptors inhibit T-cell activation by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTLA-4 and PD-1 Receptors Inhibit T-Cell Activation by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Activation Bioassay (NFAT) Protocol [promega.es]
- 9. T Cell Activation Bioassay (IL-2) Protocol [se.promega.com]
Application Notes and Protocols for TD-004 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-004 is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of anaplastic lymphoma kinase (ALK) fusion proteins.[1] As a heterobifunctional molecule, this compound facilitates the recruitment of ALK to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for cancers driven by aberrant ALK activity, such as in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Western blotting is a crucial technique to verify the efficacy of this compound by quantifying the reduction in ALK protein levels and assessing the impact on downstream signaling pathways.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. One end of the this compound molecule binds to the ALK protein, while the other end binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the ALK protein with ubiquitin molecules, marking it for degradation by the 26S proteasome. This event-driven mechanism differs from traditional kinase inhibitors that only block the enzyme's activity.
Data Presentation
The efficacy of this compound can be quantified by determining its half-maximal degradation concentration (DC50) and by observing the time-dependent reduction of the target protein. The following tables provide representative data on the characterization of ALK protein degraders.
Table 1: Dose-Response Analysis of ALK Degradation by this compound
| Cell Line | Treatment Time (hours) | This compound Concentration (nM) | % ALK Protein Remaining (Normalized to Vehicle) | DC50 (nM) |
| H3122 (EML4-ALK) | 16 | 0 (Vehicle) | 100 | \multirow{5}{}{~10} |
| 1 | 85 | |||
| 10 | 45 | |||
| 100 | 15 | |||
| 1000 | 5 | |||
| SU-DHL-1 (NPM-ALK) | 16 | 0 (Vehicle) | 100 | \multirow{5}{}{~40} |
| 1 | 90 | |||
| 10 | 60 | |||
| 100 | 25 | |||
| 1000 | 10 |
Note: The data presented are illustrative and based on typical results for potent ALK degraders.
Table 2: Time-Course of ALK Protein Degradation by this compound
| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | % ALK Protein Remaining (Normalized to 0h) |
| H3122 (EML4-ALK) | 100 | 0 | 100 |
| 2 | 80 | ||
| 4 | 50 | ||
| 8 | 20 | ||
| 16 | 10 | ||
| 24 | <5 | ||
| SU-DHL-1 (NPM-ALK) | 100 | 0 | 100 |
| 2 | 85 | ||
| 4 | 65 | ||
| 8 | 30 | ||
| 16 | 15 | ||
| 24 | <10 |
Note: The data presented are illustrative and based on typical results for potent ALK degraders.
Visualization of Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for TD-004 in Anaplastic Lymphoma Kinase (ALK)-Positive Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-004 is a novel heterobifunctional small molecule designed as a targeted protein degrader of anaplastic lymphoma kinase (ALK). In various cancers, chromosomal rearrangements lead to the formation of oncogenic ALK fusion proteins, such as EML4-ALK in non-small cell lung cancer (NSCLC) and NPM-ALK in anaplastic large cell lymphoma (ALCL).[1][2][3] These fusion proteins exhibit constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation, survival, and oncogenesis.
Unlike traditional ALK inhibitors that block the kinase activity, this compound is designed to induce the degradation of the ALK fusion protein. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound acts as a molecular bridge, bringing the ALK protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ALK by the proteasome. This approach offers the potential to overcome resistance mechanisms associated with kinase inhibitors and provides a powerful tool for studying the therapeutic effects of ALK protein ablation.
These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in ALK-positive cancer cell lines and in vivo models.
ALK Signaling Pathway
Oncogenic ALK fusion proteins activate several downstream signaling cascades that are crucial for cancer cell survival and proliferation. The constitutive kinase activity of the ALK fusion protein leads to its autophosphorylation, creating docking sites for various signaling adaptors and enzymes. Key pathways activated by ALK fusions include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways collectively regulate gene expression, protein synthesis, cell cycle progression, and apoptosis, contributing to the malignant phenotype.
Caption: Simplified ALK signaling pathway in cancer.
Quantitative Data Summary
Disclaimer: The following tables present representative data for ALK protein degraders from published literature. Specific quantitative data for this compound is not yet publicly available. This data is intended to serve as an example of the expected performance of a potent and selective ALK degrader.
Table 1: In Vitro Degradation and Anti-proliferative Activity of ALK Degraders in ALK-Positive Cancer Cell Lines
| Compound | Cell Line | ALK Fusion | DC50 (nM)¹ | IC50 (nM)² | Reference |
| Compound 5 | SU-DHL-1 | NPM-ALK | 3 ± 1 | 46 ± 4 | [4] |
| Compound 6 | SU-DHL-1 | NPM-ALK | 11 ± 2 | 33 ± 1 | [4] |
| Compound 5 | NCI-H2228 | EML4-ALK | 34 ± 9 | - | [4] |
| Compound 6 | NCI-H2228 | EML4-ALK | 59 ± 16 | - | [4] |
| WZH-17-002 | - | ALK | 25 | - | [5] |
| dEALK1 | H3122 | WT EML4-ALK | - | - | [6][7] |
¹DC50: Half-maximal degradation concentration. ²IC50: Half-maximal inhibitory concentration for cell proliferation.
Table 2: In Vivo Anti-Tumor Efficacy of ALK Degraders in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| dEALK1 | EML4-ALK-positive xenograft | Not Specified | Potent antitumor activity | [6][7] |
| WZH-17-002 | ALK G1202R/L1196M xenograft | Not Specified | Superior to lorlatinib | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol describes the use of the MTS assay to determine the effect of this compound on the viability of ALK-positive cancer cells.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, SU-DHL-1)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTS cell viability assay.
Protocol 2: Western Blot for ALK Protein Degradation
This protocol is used to assess the degradation of ALK protein in cancer cells following treatment with this compound.
Materials:
-
ALK-positive cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ALK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
Capture the image using an imaging system and quantify band intensities. Use a loading control (GAPDH or β-actin) for normalization.
Caption: Workflow for Western blot analysis.
Protocol 3: Co-Immunoprecipitation (Co-IP) for ALK and E3 Ligase Interaction
This protocol is designed to confirm the this compound-dependent interaction between the ALK fusion protein and the recruited E3 ubiquitin ligase.
Materials:
-
ALK-positive cancer cell lines
-
This compound
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (e.g., anti-Cereblon) or ALK
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells with Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using antibodies against ALK and the E3 ligase.
References
- 1. ALK-positive lung cancer: a moving target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into anaplastic lymphoma kinase-positive nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an ALK degrader for lorlatinib-resistant compound mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TD-004, an Anaplastic Lymphoma Kinase (ALK) Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contrary to a classification as a receptor antagonist, TD-004 is a novel small molecule degrader of the anaplastic lymphoma kinase (ALK) fusion protein.[1][2][3] Specifically, this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to harness the cell's own protein disposal machinery to eliminate target proteins.[3] This innovative approach offers a distinct therapeutic modality compared to traditional enzyme inhibition. This compound has demonstrated efficacy in inducing the degradation of ALK fusion proteins, leading to the inhibition of growth in ALK fusion-positive cancer cell lines and a significant reduction in tumor growth in xenograft models.[3]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its evaluation in preclinical research settings.
Mechanism of Action: PROTAC-Mediated ALK Degradation
This compound functions by simultaneously binding to the ALK fusion protein and an E3 ubiquitin ligase. The specific E3 ligase recruited by this compound is von Hippel-Lindau (VHL).[3] This induced proximity forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the ALK protein. The polyubiquitinated ALK is then recognized and targeted for degradation by the 26S proteasome, leading to its elimination from the cell.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain and nervous system. In several cancers, chromosomal rearrangements lead to the creation of fusion genes that result in constitutively active ALK, driving oncogenesis. These ALK fusion proteins activate downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis. By degrading the ALK fusion protein, this compound effectively shuts down these pro-cancerous signaling cascades.
Summary of this compound Biological Activity
The following table summarizes the known in vitro and in vivo activities of this compound based on publicly available data.
| Parameter | Cell Line | Value | Reference |
| Cell Growth Inhibition (IC50) | SU-DHL-1 (Anaplastic Large Cell Lymphoma) | 0.058 µM | [3] |
| H3122 (Non-Small Cell Lung Cancer) | 0.18 µM | [3] | |
| In Vivo Efficacy | H3122 Xenograft Model | Significant tumor growth reduction | [1][2][3] |
Experimental Protocols
Protocol 1: Assessment of ALK Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of ALK fusion protein in cancer cell lines following treatment with this compound.
Materials:
-
ALK fusion-positive cell lines (e.g., SU-DHL-1, H3122)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ALK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing for Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ALK protein signal to the loading control signal. Calculate the percentage of remaining ALK protein relative to the vehicle-treated control. For dose-response experiments, determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
ALK fusion-positive cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 15 minutes with shaking.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: In Vivo Efficacy in a Subcutaneous Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor activity in an H3122 subcutaneous xenograft mouse model.
Materials:
-
H3122 human non-small cell lung cancer cells
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation:
-
Harvest H3122 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
Randomization and Treatment:
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle alone.
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as Western blotting to confirm ALK degradation in vivo.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine the efficacy of this compound.
References
Application Notes and Protocols: TD-004 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-004 is a novel heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is specifically designed to target and induce the degradation of the Anaplastic Lymphoma Kinase (ALK) fusion protein, a key driver in certain types of cancers. This compound accomplishes this by simultaneously binding to the ALK protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to selectively eliminate the ALK protein. These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro research settings.
Data Presentation
The following table summarizes the key quantitative data for this compound and its constituent components.
| Property | Value | Notes |
| This compound Molecular Weight | ~1084.28 g/mol | |
| This compound Core Components | Ceritinib (ALK inhibitor), VHL E3 ligase ligand | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | High-purity, anhydrous DMSO is recommended to ensure maximum solubility.[1] |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution is a common starting point for in vitro assays. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Assay | <0.5% | It is crucial to keep the final DMSO concentration low to avoid cellular toxicity.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile filter tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.084 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 100 µL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM this compound DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment.
-
Intermediate Dilution: To avoid precipitation of the compound in the aqueous cell culture medium and to ensure accurate pipetting, it is highly recommended to perform an intermediate dilution.
-
For example, to achieve a final concentration of 1 µM, first prepare a 100 µM intermediate solution.
-
To do this, dilute the 10 mM stock solution 1:100 in serum-free cell culture medium. For instance, add 2 µL of the 10 mM stock solution to 198 µL of medium.
-
Gently mix the intermediate dilution by pipetting up and down or by brief vortexing.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.
-
Continuing the example, to achieve a 1 µM final concentration in 1 mL of cell culture, add 10 µL of the 100 µM intermediate solution to 990 µL of the cell suspension/medium in the well.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.
Visualizations
Caption: Experimental workflow for this compound solution preparation.
References
TD-004: Application Notes and Protocols for a Novel ALK Degrader
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
TD-004, also known as HC58-111, is a novel and potent degrader of the anaplastic lymphoma kinase (ALK) fusion protein. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful approach to inhibit ALK-driven signaling pathways in cancer cells.
These application notes provide detailed protocols for the storage, handling, and experimental use of this compound in relevant cancer cell lines and xenograft models. The information is intended for researchers, scientists, and drug development professionals investigating ALK-positive malignancies.
Data Presentation
Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions based on supplier information.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 0 - 4°C | Short term (days to weeks) | For immediate use. | |
| In Solvent | -80°C | Up to 1 year | Prepare aliquots to avoid repeated freeze-thaw cycles. |
Shipping Conditions: this compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[1]
Signaling Pathway
This compound induces the degradation of ALK fusion proteins, thereby inhibiting downstream signaling pathways critical for cancer cell proliferation and survival. The diagram below illustrates the key pathways affected by ALK activation and consequently inhibited by this compound-mediated degradation. Constitutively active ALK fusion proteins are known to activate several downstream pathways, including the JAK/STAT, RAS/MAPK, PI3K/AKT, and PLCγ pathways.
Figure 1. ALK signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in in vitro and in vivo studies. Optimization may be required for specific cell lines or experimental conditions.
Protocol 1: In Vitro ALK Degradation in Cancer Cell Lines
This protocol describes the treatment of ALK-positive cancer cell lines, such as SU-DHL-1 (anaplastic large-cell lymphoma) and H3122 (non-small cell lung cancer), with this compound to assess ALK protein degradation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
ALK-positive cell lines (e.g., SU-DHL-1, H3122)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (anti-ALK, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Cell Culture and Treatment:
-
Culture ALK-positive cells in their recommended medium and conditions until they reach 70-80% confluency.
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours). A 16-hour incubation is often sufficient to observe maximum degradation.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-ALK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: In Vivo Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model using ALK-positive cancer cells.
Materials:
-
ALK-positive cancer cells (e.g., H3122)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Matrigel (optional)
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest ALK-positive cells and resuspend them in a mixture of sterile PBS or culture medium and Matrigel (if used).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the dosing formulation of this compound in a suitable vehicle. The specific formulation will depend on the route of administration.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Workflow Diagrams
In Vitro ALK Degradation Workflow
Figure 2. Workflow for in vitro assessment of this compound-mediated ALK degradation.
In Vivo Xenograft Study Workflow
Figure 3. Workflow for in vivo efficacy study of this compound in a xenograft model.
References
Application Notes and Protocols for TD-004, an ALK-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-004 (also known as HC58-111) is a potent and selective degrader of the anaplastic lymphoma kinase (ALK) fusion protein.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective intracellular degradation of ALK, a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document provides detailed application notes on the safety and handling of this compound, along with comprehensive protocols for its use in in vitro and in vivo research settings.
Safety and Handling
1.1. Hazard Communication
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the general properties of PROTACs and kinase inhibitors used in research settings.
-
Chemical Identity:
-
Potential Hazards:
-
The toxicological properties of this compound have not been fully elucidated.
-
Similar to other biologically active small molecules, this compound should be handled with caution.
-
Assume the compound is potentially harmful if ingested, inhaled, or absorbed through the skin.
-
As an ALK degrader, it may have effects on cells and tissues expressing ALK.
-
1.2. Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is mandatory.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator or use of a fume hood is recommended.
1.3. Handling and Storage
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid creating dust or aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
1.4. First Aid Measures
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the ALK protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome.
Diagram of PROTAC Mechanism of Action
References
Application Note: TD-004 for High-Throughput Screening of ALK Protein Degraders
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TD-004 is a novel heterobifunctional molecule designed for the targeted degradation of the anaplastic lymphoma kinase (ALK) fusion protein.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the selective removal of ALK fusion proteins from cells by engaging the ubiquitin-proteasome system.[3][4] This application note provides a detailed overview of this compound, its mechanism of action, and protocols for its use in high-throughput screening (HTS) to identify and characterize potential ALK protein degraders.
This compound, also known as HC58-111, is comprised of a ligand that binds to the ALK protein, ceritinib, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] By bringing the ALK protein and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent degradation of the ALK protein by the proteasome.[3][4] This targeted protein degradation offers a promising therapeutic strategy for cancers driven by ALK fusions, such as certain types of non-small cell lung cancer and anaplastic large cell lymphoma.[3][6]
Mechanism of Action
The mechanism of this compound involves the hijacking of the cell's natural protein disposal system to eliminate the ALK fusion protein.[4] The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the ALK fusion protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[7]
-
Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the ALK protein, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the ALK protein.[4]
-
Proteasomal Degradation: The poly-ubiquitinated ALK protein is then recognized and targeted for degradation by the 26S proteasome.[3]
-
Recycling of this compound: After the degradation of the ALK protein, this compound is released and can bind to another ALK protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.[3]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Signaling Pathway of this compound Mediated ALK Degradation.
Quantitative Data
The following table summarizes the in vitro activity of this compound in ALK-positive cancer cell lines.
| Cell Line | Cancer Type | Metric | Value | Reference |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | IC50 (proliferation) | 58 nM | [5][6] |
| H3122 | Non-Small Cell Lung Cancer | IC50 (proliferation) | 180 nM | [5][6] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | ALK Degradation (at 1 µM) | >90% | [4][8] |
| A549 | ALK-low Lung Cancer | IC50 (proliferation) | >1000 nM | [6] |
High-Throughput Screening Workflow
A typical HTS workflow to identify or characterize ALK protein degraders using a compound library would involve the following steps:
Caption: High-Throughput Screening Experimental Workflow.
Experimental Protocols
The following are generalized protocols for high-throughput screening to assess the ALK degradation activity of test compounds, with this compound serving as a positive control.
Protocol 1: In-Cell Western Assay for ALK Protein Levels
Assay Principle:
This assay quantifies the intracellular levels of ALK protein in a high-throughput format. Cells are seeded in microplates, treated with test compounds, and then fixed and permeabilized. A primary antibody specific to ALK and a fluorescently labeled secondary antibody are used to detect the target protein. The fluorescence intensity, which is proportional to the amount of ALK protein, is measured using a plate reader.
Materials and Reagents:
-
ALK-positive cell line (e.g., SU-DHL-1, H3122)
-
Cell culture medium and supplements
-
384-well clear-bottom black plates
-
Test compounds and this compound (positive control)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ALK
-
Infrared dye-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-throughput imaging system or plate reader
Procedure:
-
Cell Seeding: Seed ALK-positive cells into 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add test compounds and this compound (as a positive control) at various concentrations to the cell plates. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) to allow for protein degradation.
-
Fixation and Permeabilization:
-
Gently remove the culture medium.
-
Add fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the plates with PBS.
-
Add permeabilization buffer and incubate for 15 minutes at room temperature.
-
Wash the plates with PBS.
-
-
Blocking: Add blocking buffer and incubate for 1 hour at room temperature.
-
Antibody Incubation:
-
Add the primary anti-ALK antibody diluted in blocking buffer and incubate overnight at 4°C.
-
Wash the plates with PBS.
-
Add the fluorescently labeled secondary antibody and a nuclear stain (for normalization) diluted in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Wash the plates with PBS.
-
-
Signal Detection: Acquire images and quantify the fluorescence intensity using a high-content imager or a plate reader.
Data Analysis:
-
Normalize the ALK protein signal to the nuclear stain signal to account for cell number variations.
-
Calculate the percentage of ALK degradation for each test compound concentration relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) for active compounds by fitting the data to a dose-response curve.
Protocol 2: TR-FRET Immunoassay for ALK Protein
Assay Principle:
This homogeneous assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify ALK protein levels in cell lysates. Two antibodies targeting different epitopes on the ALK protein are used. One is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to the ALK protein, the donor and acceptor are brought into close proximity, resulting in a FRET signal. The intensity of the TR-FRET signal is directly proportional to the amount of ALK protein.
Materials and Reagents:
-
ALK-positive cell line (e.g., SU-DHL-1, H3122)
-
Cell culture medium and supplements
-
384-well low-volume white plates
-
Test compounds and this compound
-
Lysis buffer
-
TR-FRET ALK antibody pair (donor and acceptor labeled)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Lysis:
-
Remove the culture medium.
-
Add lysis buffer to each well and incubate on a plate shaker for 10-15 minutes at room temperature.
-
-
Antibody Addition: Add the pre-mixed TR-FRET antibody pair to each well of the lysate.
-
Incubation: Incubate the plates for 2-4 hours at room temperature, protected from light.
-
Signal Detection: Measure the TR-FRET signal using a compatible plate reader (emission at two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Determine the percentage of ALK degradation for each compound concentration relative to the vehicle control.
-
Calculate the DC50 values for active compounds.
Conclusion
This compound is a potent and selective degrader of the ALK fusion protein, making it a valuable tool for research in oncology and drug discovery. The protocols outlined in this application note provide a framework for utilizing this compound as a reference compound in high-throughput screening campaigns aimed at discovering and characterizing novel ALK protein degraders. These assays can be adapted and optimized to suit specific experimental needs and screening platforms.
References
- 1. medkoo.com [medkoo.com]
- 2. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchopenworld.com [researchopenworld.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: Characterization of TD-004 in MCF-7 Cells
Introduction
TD-004 is a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers, including breast cancer. This document outlines the biological effects of this compound on the MCF-7 human breast cancer cell line, which is known to have a constitutively active PI3K/Akt pathway. The provided protocols detail methods for assessing cell viability, cell cycle progression, and target engagement.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MCF-7 cells after treatment under specified conditions.
Table 1: IC₅₀ of this compound in MCF-7 Cells
| Time Point | IC₅₀ (nM) | Assay |
|---|---|---|
| 24 hours | 125.7 | MTT |
| 48 hours | 68.3 | MTT |
| 72 hours | 35.1 | MTT |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (100 nM for 24 hours)
| Cell Cycle Phase | Vehicle Control (%) | This compound Treated (%) |
|---|---|---|
| G0/G1 | 48.2 | 75.8 |
| S | 31.5 | 12.3 |
| G2/M | 20.3 | 11.9 |
Table 3: Western Blot Densitometry of Key Pathway Proteins (4-hour treatment)
| Protein | Treatment | Relative Density (Normalized to β-actin) |
|---|---|---|
| p-Akt (Ser473) | Vehicle Control | 1.00 |
| p-Akt (Ser473) | This compound (100 nM) | 0.12 |
| Total Akt | Vehicle Control | 1.00 |
| Total Akt | this compound (100 nM) | 0.98 |
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits PI3K, blocking downstream Akt signaling.
Caption: Workflow for analyzing protein expression via Western Blot.
Experimental Protocols
Cell Viability (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in MCF-7 cells.
-
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well clear flat-bottom plates
-
DMSO (Cell culture grade)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time points (24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Cell Cycle Analysis via Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
-
Materials:
-
MCF-7 cells grown in 6-well plates
-
This compound (100 nM)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Buffer (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
-
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to ~60-70% confluency. Treat cells with 100 nM this compound or vehicle control for 24 hours.
-
Cell Harvest: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach with trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of ice-cold PBS, and add dropwise to 4.5 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases based on DNA content (PI fluorescence).
-
Western Blot for p-Akt (Ser473)
Objective: To confirm this compound's on-target effect by measuring the phosphorylation of Akt.
-
Materials:
-
MCF-7 cells grown in 60 mm dishes
-
This compound (100 nM)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt (pan), Mouse anti-β-actin
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG
-
PVDF membrane
-
ECL (Enhanced Chemiluminescence) substrate
-
-
Procedure:
-
Treatment and Lysis: Treat ~80% confluent MCF-7 cells with 100 nM this compound or vehicle for 4 hours. Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20 µg of protein from each sample and load onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ. Normalize the p-Akt signal to total Akt and/or β-actin.
-
Application Notes and Protocols for TD-004 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-004 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. While primarily investigated for its therapeutic potential in ALK-dependent cancers, the significant role of ALK in the development and function of the nervous system presents a compelling case for the application of this compound as a powerful research tool in neuroscience. These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience, based on the established functions of ALK in the central and peripheral nervous systems. Detailed protocols for foundational experiments are also provided to facilitate the exploration of ALK's role in neurological processes and disease models.
Background: The Role of ALK in the Nervous System
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] Its expression is predominantly observed in the brain during development, where it influences processes such as neurogenesis, neuronal differentiation, and cell survival.[2][3][4] Studies in various models have demonstrated that tightly controlled ALK expression is critical for maintaining the balance between neural progenitor proliferation and differentiation.[3][4]
Dysregulation of ALK signaling is not only a hallmark of certain cancers like neuroblastoma, a pediatric tumor of the peripheral nervous system, but also has observable effects on brain function.[5][6] For instance, research in mice has shown that the absence of ALK can lead to enhanced spatial memory.[7][8] Conversely, patients treated with ALK inhibitors for cancer have reported neurological and psychiatric adverse effects, including mood and psychotic disorders, indicating that ALK activity is important for normal brain function.[9] This dual role of ALK in both promoting normal neural development and contributing to pathology when dysregulated makes it a target of significant interest in neuroscience.
The advent of PROTAC technology, which harnesses the cell's own ubiquitin-proteasome system to eliminate specific proteins, offers a novel approach to studying protein function.[10][11] As a selective ALK degrader, this compound provides a unique opportunity to investigate the consequences of acute and controlled ALK protein removal in various neurological contexts, potentially overcoming some of the limitations of genetic knockout models or small molecule inhibitors. A key challenge for the application of PROTACs in neuroscience is their ability to cross the blood-brain barrier, a factor that must be considered in experimental design.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies in cancer models. This data can serve as a reference for designing neuroscience-focused experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Viability) | SU-DHL-1 (ALK-positive lymphoma) | 58 nM | [10] |
| IC₅₀ (Cell Viability) | H3122 (ALK-positive NSCLC) | 180 nM | [10] |
| IC₅₀ (Cell Viability) | A549 (ALK-low) | > 1000 nM | [10] |
| NPM-ALK Degradation | SU-DHL-1 cells | ~90% | [10] |
Table 2: In Vivo Activity of this compound
| Parameter | Model | Dosing Regimen | Outcome | Reference |
| Tumor Volume Reduction | H3122 xenograft | 58 mg/kg daily for 14 days | Significant reduction | [10] |
Potential Neuroscience Applications of this compound
Based on the known functions of ALK, this compound can be a valuable tool to explore the following areas of neuroscience research:
-
Neurodevelopment: Investigating the acute role of ALK in neuronal differentiation, migration, and synapse formation in developing neuronal cultures or organoids.
-
Learning and Memory: Elucidating the role of ALK in synaptic plasticity and memory consolidation in brain slice models or through localized in vivo administration.
-
Neurogenesis: Studying the impact of ALK degradation on the proliferation and differentiation of neural stem and progenitor cells in vitro and in vivo.
-
Neuroblastoma Research: As a tool to study the dependency of neuroblastoma cell lines on ALK signaling and to explore mechanisms of resistance to ALK inhibitors.[14][15][16]
-
Neurological and Psychiatric Disorders: Exploring the potential involvement of ALK signaling in the pathophysiology of disorders where neuronal connectivity and plasticity are compromised.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the applications of this compound in neuroscience.
Protocol 1: In Vitro Degradation of ALK in Neuronal Cells
Objective: To determine the optimal concentration and time course for this compound-mediated degradation of endogenous ALK in a neuronal cell line (e.g., SH-SY5Y, a human neuroblastoma cell line with ALK expression).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-ALK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) in cell culture medium.
-
Time Course: Treat cells for different durations (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ALK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the ALK signal to the loading control. Determine the concentration and time required for maximal ALK degradation.
Protocol 2: Assessing the Effect of ALK Degradation on Neuronal Differentiation
Objective: To evaluate the impact of this compound-induced ALK degradation on the differentiation of a neural progenitor cell line or primary neurons.
Materials:
-
Neural progenitor cells (NPCs) or primary cortical neurons
-
Differentiation-inducing medium
-
This compound
-
Vehicle control (DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-MAP2 (mature neuron marker), anti-Tuj1 (β-III tubulin, early neuron marker), anti-GFAP (astrocyte marker), anti-Olig2 (oligodendrocyte marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (nuclear stain)
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate NPCs or primary neurons on coverslips coated with an appropriate substrate (e.g., poly-L-lysine/laminin).
-
Initiate Differentiation: Switch to differentiation medium.
-
Treatment: Add this compound at the optimal degradation concentration (determined in Protocol 1) or vehicle control to the differentiation medium.
-
Incubation: Culture the cells for a specified period to allow for differentiation (e.g., 3-7 days), replacing the medium with fresh medium containing this compound or vehicle every 2-3 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies against neuronal and glial markers overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the number of cells positive for each marker relative to the total number of DAPI-stained nuclei.
-
Assess neuronal morphology (e.g., neurite length and branching).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its application in neuroscience research.
References
- 1. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 2. Emerging importance of ALK in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaplastic Lymphoma Kinase Is Required for Neurogenesis in the Developing Central Nervous System of Zebrafish | PLOS One [journals.plos.org]
- 4. Anaplastic lymphoma kinase is required for neurogenesis in the developing central nervous system of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential inhibitor sensitivity of anaplastic lymphoma kinase variants found in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.ucla.edu [search.library.ucla.edu]
- 8. Multifaceted Roles of ALK Family Receptors and Augmentor Ligands in Health and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychiatric Adverse Reactions to Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer: Analysis of Spontaneous Reports Submitted to the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 12. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ALK inhibitors increase ALK expression and sensitize neuroblastoma cells to ALK.CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Nutlin-3a in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nutlin-3a is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] It functions by binding to the p53-binding pocket of MDM2, thereby preventing the degradation of the p53 tumor suppressor protein.[1] This leads to the stabilization and activation of p53, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells that harbor wild-type p53.[1][2] The cis-imidazoline derivative is a valuable tool for studying the p53 signaling pathway and holds therapeutic potential in oncology.[3] For robust experimental design, it is crucial to use its enantiomer, Nutlin-3b, as a negative control. Nutlin-3b is significantly less potent in binding to MDM2, allowing researchers to differentiate the specific effects of p53 activation from off-target effects.[1][2]
Mechanism of Action
Under normal cellular conditions, the p53 tumor suppressor protein is kept at low levels through a negative feedback loop involving the E3 ubiquitin ligase MDM2.[4][5] MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[5][6] In many cancers with wild-type p53, this regulatory pathway is dysregulated, often through the overexpression of MDM2.[7]
Nutlin-3a mimics the key interactions of p53 with MDM2, specifically occupying the hydrophobic pocket on the MDM2 protein that p53 binds to.[8] This competitive binding physically blocks the p53-MDM2 interaction, preventing p53 ubiquitination and subsequent degradation.[9][10] The resulting accumulation of p53 leads to the activation of its downstream targets, which mediate cellular responses such as cell cycle arrest and apoptosis.[11][12]
Data Presentation
Table 1: In Vitro Activity of Nutlin-3a and Nutlin-3b
| Compound | Target | Assay | IC50 (µM) | Ki (nM) | Cell Line | p53 Status | Reference |
| Nutlin-3a | p53-MDM2 Interaction | Displacement Assay | 0.09 (as Nutlin-3) | 90 (as Nutlin-3) | - | - | [9] |
| Nutlin-3a | Cell Viability | Cytotoxicity Assay | ~1 | - | HCT116 (Colon Carcinoma) | Wild-Type | [1] |
| Nutlin-3b | Cell Viability | Cytotoxicity Assay | >150 | - | HCT116 (Colon Carcinoma) | Wild-Type | [1] |
| Nutlin-3a | Cell Viability | Cytotoxicity Assay | ~2 | - | RKO (Colon Carcinoma) | Wild-Type | [1] |
| Nutlin-3b | Cell Viability | Cytotoxicity Assay | >150 | - | RKO (Colon Carcinoma) | Wild-Type | [1] |
| Nutlin-3a | Cell Viability | Cytotoxicity Assay | ~0.1 | - | SJSA-1 (Osteosarcoma) | Wild-Type (MDM2 amplified) | [1] |
| Nutlin-3b | Cell Viability | Cytotoxicity Assay | ~20 | - | SJSA-1 (Osteosarcoma) | Wild-Type (MDM2 amplified) | [1] |
| Nutlin-3a | Cell Viability | Cytotoxicity Assay | ~1-2 | - | U-2 OS (Osteosarcoma) | Wild-Type | [1] |
| Nutlin-3b | Cell Viability | Cytotoxicity Assay | >150 | - | U-2 OS (Osteosarcoma) | Wild-Type | [1] |
Table 2: Binding Affinity of Nutlin Enantiomers to MDM2
| Compound | Binding Affinity (Ki) to MDM2 | Reference |
| Nutlin-3a | 36 nM | [9] |
| MI-219 (another MDM2 inhibitor) | 5 nM | [9] |
| Nutlin-3b | >150-fold weaker than Nutlin-3a | [13] |
Signaling Pathway
The p53-MDM2 signaling pathway is a critical regulator of cellular stress responses. Upon cellular stress, such as DNA damage, p53 is activated and transcriptionally upregulates a variety of genes, including MDM2, creating a negative feedback loop. Nutlin-3a disrupts this loop, leading to p53 accumulation and the induction of downstream pathways.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of Nutlin-3a.
Experimental Protocols
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the workflow for a co-immunoprecipitation (Co-IP) experiment to demonstrate the disruption of the p53-MDM2 interaction by Nutlin-3a.
Caption: Workflow for a Co-IP experiment to study the p53-MDM2 interaction.
Protocol 1: Co-Immunoprecipitation to Assess p53-MDM2 Interaction
Objective: To qualitatively assess the effect of Nutlin-3a on the interaction between endogenous p53 and MDM2.
Materials:
-
Cell line with wild-type p53 (e.g., MCF-7, A549, U2OS)[14]
-
Nutlin-3a and Nutlin-3b (10 mM stock in DMSO)[14]
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]
-
Protein A/G agarose (B213101) or magnetic beads[14]
-
Primary antibodies: anti-MDM2 and anti-p53[14]
-
Isotype control IgG
-
2X Laemmli sample buffer
-
Reagents and equipment for SDS-PAGE and Western Blotting
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Immunoprecipitation:
-
(Optional but recommended) Pre-clear 500 µg - 1 mg of protein lysate by incubating with Protein A/G beads for 1 hour at 4°C.[14]
-
To the pre-cleared lysate, add the anti-MDM2 antibody or a non-specific IgG control.[14]
-
Incubate overnight at 4°C with gentle rotation.[14]
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.[1]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]
-
Probe the membrane with anti-p53 and anti-MDM2 antibodies to detect the co-immunoprecipitated proteins.
-
Expected Results: In the DMSO and Nutlin-3b treated samples, a band corresponding to p53 should be detected in the MDM2 immunoprecipitate, indicating an intact p53-MDM2 interaction. In the Nutlin-3a treated sample, the p53 band should be significantly reduced or absent, demonstrating the disruption of the interaction.[14]
Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
Objective: To quantitatively measure the binding affinity of Nutlin-3a to MDM2.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human MDM2 protein
-
Nutlin-3a and Nutlin-3b
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Immobilize recombinant MDM2 onto the sensor chip surface using standard amine coupling chemistry.[15]
-
Activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS.
-
Inject the MDM2 protein solution to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of Nutlin-3a and Nutlin-3b in the running buffer.
-
Inject the analyte solutions over the immobilized MDM2 surface at a constant flow rate.[16]
-
Monitor the association and dissociation phases in real-time.[16]
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., a brief pulse of low pH buffer).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Expected Results: Nutlin-3a is expected to show a high-affinity interaction with MDM2, with a KD in the nanomolar range. Nutlin-3b will exhibit significantly weaker or no binding, confirming the stereospecificity of the interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Nutlin-3, the small-molecule inhibitor of MDM2, promotes senescence and radiosensitises laryngeal carcinoma cells harbouring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
TD-004 animal model applications
Based on the initial search, a specific, publicly documented animal model designated as "TD-004" could not be identified. This designation may be an internal code used by a specific research institution or company, or it may refer to a very specific and not widely published model.
To provide the requested detailed Application Notes and Protocols, more specific information about the "this compound" animal model is required. For example:
-
What disease or condition does the this compound model represent? (e.g., Alzheimer's disease, hypertension, a specific type of cancer)
-
What is the species and genetic makeup of the animal model? (e.g., transgenic mouse, Sprague-Dawley rat)
-
Is there a specific compound or treatment associated with the this compound model?
Without this information, it is not possible to create accurate and relevant application notes, protocols, and diagrams as requested.
If you can provide more context or a more complete name for the animal model, I will be able to perform a more targeted and effective search to generate the detailed content you require.
Troubleshooting & Optimization
Technical Support Center: TD-004
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TD-004, specifically addressing challenges with its dissolution in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective degrader of the anaplastic lymphoma kinase (ALK) fusion protein.[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that recruits the ALK fusion protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the ALK protein by the proteasome.[3][4] This mechanism effectively reduces the levels of oncogenic ALK fusion proteins in cancer cells.[1][2]
Q2: My this compound is not dissolving in DMSO. What are the possible reasons?
A2: Several factors can contribute to the difficulty in dissolving this compound in DMSO:
-
Compound Characteristics: this compound is a large and complex molecule (Molecular Formula: C₅₅H₇₀ClN₉O₈S₂; Molecular Weight: 1084.79), which can inherently lead to lower solubility.
-
Purity of DMSO: The presence of water in DMSO can significantly decrease its solvating power for hydrophobic compounds.[5] It is crucial to use anhydrous, high-purity DMSO.
-
Temperature: DMSO's viscosity and solvating capacity can be temperature-dependent. Room temperature may not be sufficient for complete dissolution.
-
Compound Aggregation: The compound may have formed aggregates or precipitated out of the solution, making it harder to redissolve.
Q3: What concentration of this compound stock solution can I realistically prepare in DMSO?
A3: While specific solubility data for this compound is not publicly available, the manufacturer provides guidelines for preparing stock solutions up to 50 mM. Achieving higher concentrations may be challenging. It is recommended to start with a lower concentration and gradually increase it if needed, ensuring complete dissolution at each step.
Q4: Can I use other solvents if this compound does not dissolve in DMSO?
A4: While DMSO is the most common solvent for compounds like this compound in biological assays due to its broad-solvating properties and miscibility with aqueous media, other options can be explored with caution.[6][7] Co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can sometimes be used in combination with DMSO to improve solubility.[8][9] However, the compatibility of any new solvent or co-solvent with the downstream experimental system must be thoroughly validated to avoid artifacts.
Troubleshooting Guide: this compound Dissolution in DMSO
If you are encountering issues with dissolving this compound in DMSO, follow these troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO at room temperature. | Insufficient energy to overcome the lattice energy of the solid. | 1. Vortexing: Vigorously vortex the solution for several minutes. 2. Gentle Heating: Warm the solution in a water bath at 30-40°C for 10-15 minutes.[8][10] Periodically vortex during heating. Ensure the vial is tightly capped to prevent water absorption. 3. Sonication: Place the vial in a sonicator bath for 15-30 minutes to break up any aggregates.[8] |
| The solution is cloudy or contains visible particles after initial dissolution attempts. | The compound has reached its solubility limit at the current concentration or has precipitated. | 1. Dilution: Add more anhydrous DMSO to decrease the concentration. 2. Re-dissolution: Apply gentle heating and sonication as described above. 3. Filtration: If a small amount of particulate matter remains, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO. |
| The compound precipitates out of the DMSO stock solution upon storage. | The compound has low kinetic solubility, or the stock solution has absorbed water. | 1. Storage Conditions: Store the stock solution at -20°C in a desiccated environment to minimize water absorption. 2. Re-dissolution Before Use: Before each use, allow the stock solution to come to room temperature and visually inspect for precipitates. If present, re-dissolve using gentle heating and sonication. |
| The compound precipitates when the DMSO stock is diluted into aqueous media. | The compound is poorly soluble in aqueous solutions, and the final DMSO concentration is too low to maintain solubility. | 1. Optimize Dilution: Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing to avoid localized high concentrations of the compound.[7] 2. Increase Final DMSO Concentration: If the experimental system allows, increase the final concentration of DMSO (typically not exceeding 0.5-1% in cell-based assays).[11] 3. Use of a Carrier: For in vivo studies, formulation with solubilizing agents or vehicles may be necessary. |
Experimental Protocols
Protocol for Solubilizing this compound in DMSO
This protocol outlines a stepwise approach to dissolve this compound in DMSO, particularly when facing solubility challenges.
-
Preparation:
-
Allow the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Calculate the mass of this compound and the volume of DMSO required to achieve the desired stock concentration.
-
-
Initial Dissolution:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the vial vigorously for at least 2 minutes.
-
Visually inspect the solution against a light source for any undissolved particles.
-
-
Assisted Dissolution (if necessary):
-
Heating: Place the tightly capped vial in a water bath set to 30-40°C for 10-15 minutes. Vortex the vial every 5 minutes.
-
Sonication: Alternatively, or in addition to heating, place the vial in a sonicator bath for 15-30 minutes. The water in the sonicator can be slightly warmed to combine both methods.
-
-
Final Assessment and Storage:
-
Once the solution is clear and free of visible particles, allow it to cool to room temperature.
-
For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed, low-retention vials and store at -20°C in a desiccated container.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in TD-004 Associated Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of high background when performing assays involving compounds such as TD-004. High background can manifest as excessive color development or high optical density (OD) readings across an entire assay plate, which can mask the specific signal of the target analyte, thereby reducing the sensitivity and reliability of the experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an assay for a compound like this compound?
High background refers to a situation where the negative control wells of an assay exhibit a high signal, making it difficult to distinguish the true signal from the noise.[1] This can obscure the dose-dependent effects of a compound like this compound, which is designed to induce protein degradation. In the context of an immunoassay measuring protein levels, a high background would mean that even in the absence of the target protein or in the presence of a negative control, a strong signal is detected.
Q2: What are the most common causes of high background in immunoassays?
The primary causes of high background are often related to insufficient washing and inadequate blocking of non-specific binding sites on the assay plate.[1] Other significant factors include using too high a concentration of primary or secondary antibodies, contamination of reagents, and issues with the substrate solution.[3][4][5]
Q3: How can I systematically troubleshoot the source of high background in my assay?
A systematic approach is crucial for identifying the source of high background. It is recommended to investigate potential causes in a logical sequence, starting with the most common and easily addressable issues. Key areas to examine include the washing protocol, blocking efficiency, antibody concentrations, and the integrity of all reagents. A troubleshooting workflow is provided in the diagram below to guide this process.
Q4: Could the this compound compound itself be contributing to the high background?
While less common, it is possible that the compound or its vehicle (e.g., DMSO) could interfere with the assay. To test for this, it is advisable to run a control plate that includes the vehicle at the same concentrations used in the experiment, but without the this compound compound. This will help determine if the vehicle itself is a source of non-specific signal.
Troubleshooting Guides
Inadequate Washing
Insufficient washing is a frequent cause of high background, as it fails to remove unbound antibodies and other reagents.[1][6]
Symptoms:
-
High signal across the entire plate, including blank and negative control wells.
-
Inconsistent results between replicate wells.
Solutions:
-
Increase the number of wash cycles: Typically, 3-5 wash cycles are recommended. If high background persists, increasing to 5-7 cycles may be beneficial.[6][7]
-
Increase the wash volume: Ensure that the volume of wash buffer is sufficient to completely fill each well (e.g., 300-400 µL for a 96-well plate).[6][8]
-
Introduce a soak time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash step can improve the removal of non-specifically bound material.[1][7]
-
Ensure proper aspiration: After each wash, make sure to completely remove the wash buffer by inverting and tapping the plate on a clean paper towel or by using an automated plate washer with properly aligned aspiration pins.[6][9]
Insufficient Blocking
The purpose of the blocking buffer is to saturate all unoccupied binding sites on the surface of the microplate wells, preventing the non-specific binding of antibodies.[10]
Symptoms:
-
High background signal, particularly in wells that do not contain the target analyte.
-
Reduced assay sensitivity and a poor signal-to-noise ratio.[10]
Solutions:
-
Increase blocking incubation time: Extending the blocking step to 2 hours at room temperature or overnight at 4°C can improve blocking efficiency.[5]
-
Optimize blocking buffer composition: The choice of blocking agent can significantly impact background. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. If one is not effective, trying the other or a commercial blocking buffer may help. For phospho-specific antibodies, BSA is generally preferred over milk.[11][12]
-
Increase the concentration of the blocking agent: If using a 1% BSA solution, for instance, increasing the concentration to 2-3% may reduce background.[1][5]
-
Add a non-ionic detergent: Including a small amount of a detergent like Tween-20 (0.05%) in the blocking buffer can help to reduce non-specific interactions.[1][5]
Improper Antibody Concentration
Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding and increased background.[3][4]
Symptoms:
-
High signal in all wells, including those with low or no analyte.
-
The signal may be saturated, making it difficult to discern differences between samples.
Solutions:
-
Titrate your antibodies: It is essential to determine the optimal concentration for both the primary and secondary antibodies through a titration experiment. This involves testing a range of dilutions to find the concentration that provides the best signal-to-noise ratio.
-
Run a secondary antibody control: To check for non-specific binding of the secondary antibody, include a control well that contains all reagents except for the primary antibody. A high signal in this well indicates a problem with the secondary antibody.
Data Presentation
Table 1: Example of Antibody Titration Experiment
| Primary Antibody Dilution | Secondary Antibody Dilution | Average Signal (OD) | Average Background (OD) | Signal-to-Noise Ratio |
| 1:500 | 1:5000 | 2.8 | 1.2 | 2.3 |
| 1:1000 | 1:5000 | 2.5 | 0.8 | 3.1 |
| 1:2000 | 1:5000 | 2.1 | 0.4 | 5.3 |
| 1:4000 | 1:5000 | 1.5 | 0.3 | 5.0 |
| 1:2000 | 1:10000 | 1.8 | 0.2 | 9.0 |
| 1:2000 | 1:20000 | 1.2 | 0.1 | 12.0 |
This table illustrates how optimizing antibody dilutions can significantly improve the signal-to-noise ratio.
Experimental Protocols
Protocol 1: Antibody Titration
This protocol outlines the steps to determine the optimal concentrations of primary and secondary antibodies to minimize background and maximize the specific signal.
-
Plate Coating: Coat the wells of a 96-well plate with your antigen or capture antibody at a predetermined optimal concentration. Incubate as required and then wash the plate.
-
Blocking: Block the plate with an appropriate blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody in antibody dilution buffer (e.g., 1:500, 1:1000, 1:2000, 1:4000). Add these dilutions to different rows of the plate. Include a row with no primary antibody as a control.
-
Incubation: Incubate the plate with the primary antibody for the recommended time and temperature.
-
Washing: Wash the plate thoroughly as per your standard protocol.
-
Secondary Antibody Dilutions: Prepare a series of dilutions of your secondary antibody (e.g., 1:5000, 1:10000, 1:20000). Add these dilutions to different columns of the plate.
-
Incubation: Incubate the plate with the secondary antibody for the recommended time and temperature.
-
Washing: Wash the plate thoroughly.
-
Detection: Add the substrate and allow the color to develop. Stop the reaction and read the plate at the appropriate wavelength.
-
Analysis: Analyze the data to identify the combination of primary and secondary antibody dilutions that provides the highest signal-to-noise ratio.
Protocol 2: Blocking Buffer Optimization
This protocol helps in selecting the most effective blocking buffer to reduce non-specific binding.
-
Plate Coating: Coat a 96-well plate with your antigen or capture antibody.
-
Washing: Wash the plate after coating.
-
Blocking: Prepare several different blocking buffers to test (e.g., 1% BSA in TBST, 3% BSA in TBST, 5% non-fat dry milk in TBST, and a commercial blocking buffer). Add a different blocking buffer to each set of columns on the plate.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly.
-
Antibody Incubation: Proceed with your standard protocol for primary and secondary antibody incubations, using the optimized concentrations determined from the antibody titration.
-
Detection and Analysis: Develop and read the plate. Compare the background signals obtained with each blocking buffer to determine which one is most effective at minimizing non-specific binding.
Visualizations
Caption: A workflow for troubleshooting high background in assays.
Caption: Logical relationships between causes of high background.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. mtsf.org [mtsf.org]
- 3. gelpak.com [gelpak.com]
- 4. scribd.com [scribd.com]
- 5. ovid.com [ovid.com]
- 6. eprints.usm.my [eprints.usm.my]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. strapi.merillife.com [strapi.merillife.com]
- 9. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Status of Molecularly Targeted Therapeutics in Blood Cancers [mdpi.com]
- 11. detnov.com [detnov.com]
- 12. gelpak.com [gelpak.com]
Technical Support Center: Optimizing TD-004 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TD-004 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to target the anaplastic lymphoma kinase (ALK) fusion protein for degradation.[1] this compound works by simultaneously binding to the ALK protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the cell's proteasome. This targeted protein degradation leads to the inhibition of downstream signaling pathways and the growth of ALK-positive cancer cells.
Q2: In which cell lines has this compound been shown to be effective?
This compound has been shown to effectively induce ALK degradation and inhibit the growth of ALK fusion-positive cell lines, including:
-
SU-DHL-1: A human anaplastic large cell lymphoma cell line that expresses the NPM-ALK fusion protein.[2][3]
-
H3122: A human non-small cell lung cancer (NSCLC) cell line that harbors the EML4-ALK fusion gene.[4][5]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will depend on the specific cell line and the experimental endpoint. Based on available data, a good starting point for a dose-response experiment is in the nanomolar to low micromolar range. For initial experiments, a broad concentration range (e.g., 1 nM to 10 µM) is recommended to determine the half-maximal inhibitory concentration (IC50) and the half-maximal degradation concentration (DC50).
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Causes | Recommended Solutions |
| No or low ALK protein degradation observed | 1. Suboptimal this compound Concentration: The concentration used may be too low for effective ternary complex formation or too high, leading to the "hook effect".2. Incorrect Incubation Time: The treatment duration may be too short to observe significant degradation.3. Low ALK Expression in Cells: The cell line may not express sufficient levels of the ALK fusion protein.4. Poor Cell Permeability: this compound may not be efficiently entering the cells.5. Inactive Compound: The this compound compound may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. Include lower concentrations to avoid the hook effect.2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal ALK degradation.3. Verify ALK Expression: Confirm the expression of the ALK fusion protein in your cell line using Western blotting.4. Assess Permeability: While challenging, consider using cellular uptake assays if poor permeability is suspected.5. Use Fresh Compound: Prepare a fresh stock solution of this compound and ensure proper storage conditions are maintained. |
| High Cell Death at All Concentrations | 1. Solvent Cytotoxicity: The final concentration of DMSO in the culture medium may be too high.2. High Sensitivity of the Cell Line: The cell line may be particularly sensitive to either this compound or the vehicle. | 1. Check DMSO Concentration: Ensure the final DMSO concentration in your experiments is non-toxic to your cells (typically below 0.1%). Run a vehicle-only control.2. Lower the Concentration Range: Test lower concentrations of this compound (e.g., in the picomolar to low nanomolar range). |
| Inconsistent Results Between Experiments | 1. Variation in Cell Seeding Density: Inconsistent starting cell numbers can lead to variability in drug response.2. Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of this compound.3. Cell Passage Number: Using cells at a high passage number can lead to altered cellular responses. | 1. Standardize Cell Seeding: Ensure a consistent and accurate cell count for every experiment.2. Prepare a Master Mix: For treating multiple wells with the same concentration, prepare a master mix of this compound in culture medium to minimize pipetting variability.3. Use Low Passage Cells: Maintain a consistent and low passage number for your cells throughout the experiments. |
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in two different ALK-positive cancer cell lines.
| Cell Line | ALK Fusion Protein | IC50 (µM) |
| SU-DHL-1 | NPM-ALK | 0.058[6] |
| H3122 | EML4-ALK | 0.18[6] |
Note: DC50 (half-maximal degradation concentration) values for this compound are not publicly available at this time.
Experimental Protocols
Western Blot for ALK Protein Degradation
This protocol outlines the general steps to assess the degradation of ALK protein in response to this compound treatment.
Materials:
-
ALK-positive cells (e.g., SU-DHL-1, H3122)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. After allowing the cells to adhere (for adherent cells), treat them with a range of this compound concentrations for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-old PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ALK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ALK protein levels to the loading control.
Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
ALK-positive cells (e.g., SU-DHL-1, H3122)
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: KIN-004
Disclaimer: The compound "TD-004" as specified in the user request did not correspond to a known molecule in the public domain. To fulfill the request for a technical support center on off-target effects, this document uses a hypothetical kinase inhibitor designated KIN-004 . The data, pathways, and protocols presented here are illustrative examples based on common scenarios encountered with kinase inhibitors and are intended to serve as a template for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of KIN-004?
KIN-004 is a potent, ATP-competitive inhibitor of Kinase X, a critical enzyme in the ABC signaling pathway that promotes cell proliferation. By binding to the ATP-binding pocket of Kinase X, KIN-004 prevents its phosphorylation and activation, thereby blocking downstream signaling and inhibiting the growth of cancer cells dependent on this pathway.
Q2: My cells are showing a more potent cytotoxic effect than expected based on the IC50 for Kinase X. What could be the cause?
This discrepancy could be due to off-target effects. KIN-004 has been observed to inhibit other kinases at concentrations close to its IC50 for Kinase X. These off-target activities may induce additional cytotoxic effects not mediated by the inhibition of Kinase X alone. Refer to the kinase profiling data below for a summary of known off-targets. We recommend performing a dose-response experiment and correlating the phenotype with the inhibition of specific off-target kinases.
Q3: I am observing unexpected morphological changes in my cells (e.g., changes in cell adhesion, cytoskeletal rearrangement) after treatment with KIN-004. Is this a known effect?
Yes, such morphological changes are likely due to the off-target inhibition of kinases involved in regulating the cytoskeleton and cell adhesion, such as Focal Adhesion Kinase (FAK) or Src family kinases. Review the off-target profile of KIN-004 and perform immunofluorescence staining for key cytoskeletal proteins (e.g., phalloidin (B8060827) for F-actin, vinculin for focal adhesions) to investigate these changes further.
Q4: How can I confirm that the observed phenotype in my experiment is due to an off-target effect of KIN-004?
To validate an off-target effect, we recommend the following approaches:
-
Use a structurally unrelated inhibitor: Treat your cells with a different inhibitor of Kinase X that has a distinct off-target profile. If the phenotype persists with KIN-004 but not with the alternative inhibitor, it is likely an off-target effect.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected off-target kinase. If the phenotype observed with KIN-004 is rescued or mimicked by the genetic perturbation, this provides strong evidence for the off-target interaction.
-
Rescue experiment: If the off-target kinase has a known downstream effector, overexpressing a constitutively active form of this effector may rescue the phenotype induced by KIN-004.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between different cell lines.
-
Possible Cause 1: Expression levels of the primary target and off-targets. Different cell lines may have varying expression levels of Kinase X and its off-target kinases.
-
Troubleshooting Step: Perform Western blot or qPCR analysis to quantify the protein or mRNA levels of the primary target and key off-targets in your cell lines. Correlate these expression levels with the observed IC50 values.
-
-
Possible Cause 2: Genetic background of the cell lines. The functional importance of the primary target and off-targets can vary depending on the genetic context (e.g., mutations in upstream or downstream signaling components).
-
Troubleshooting Step: Review the genomic and transcriptomic data for your cell lines to identify any known mutations or alterations in the relevant signaling pathways.
-
Issue 2: Lack of correlation between target inhibition and cellular phenotype.
-
Possible Cause: The observed phenotype is primarily driven by an off-target effect. At the concentration used, KIN-004 may be potently inhibiting an off-target kinase that is a stronger driver of the phenotype than Kinase X.
-
Troubleshooting Step: Perform a dose-response curve for both the inhibition of Kinase X (e.g., by measuring phosphorylation of a direct substrate) and the cellular phenotype. If the phenotypic EC50 is significantly lower than the concentration required for robust inhibition of Kinase X, an off-target effect is likely.
-
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of KIN-004
| Kinase Target | IC50 (nM) | Description |
| Kinase X (Primary) | 15 | Intended target in the ABC proliferation pathway. |
| Kinase Y (Off-target) | 50 | Member of the pro-survival XYZ pathway. |
| VEGFR2 (Off-target) | 120 | Key regulator of angiogenesis. |
| FAK (Off-target) | 250 | Involved in cell adhesion and migration. |
| EGFR (Off-target) | 800 | Receptor tyrosine kinase often implicated in cancer. |
Table 2: Cellular Effects of KIN-004 in Different Cell Lines
| Cell Line | Kinase X Expression | Kinase Y Expression | Proliferation IC50 (nM) | Apoptosis EC50 (nM) |
| Cell Line A | High | Low | 20 | >1000 |
| Cell Line B | High | High | 60 | 75 |
| Cell Line C | Low | High | 500 | 80 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target and Off-Target Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of KIN-004 (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-Kinase X, total Kinase X, p-Kinase Y, total Kinase Y, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of KIN-004. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Intended mechanism of action of KIN-004.
Caption: Off-target effect of KIN-004 on the XYZ pathway.
Caption: Workflow for troubleshooting off-target effects.
Technical Support Center: TD-004 Cytotoxicity Issues
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "TD-004" in the context of cytotoxicity. The following technical support center has been generated based on a hypothetical cytotoxic agent, herein named this compound, to provide a comprehensive example of troubleshooting guides, FAQs, and experimental protocols as requested. The mechanisms and data presented are illustrative and based on common scenarios encountered in cytotoxicity studies of novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced cytotoxicity?
A1: this compound is a novel kinase inhibitor designed to target the PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancer types. By inhibiting this pathway, this compound is hypothesized to decrease the expression of anti-apoptotic proteins and ultimately induce programmed cell death (apoptosis) via the intrinsic mitochondrial pathway, leading to the activation of caspase-3.
Q2: I am observing significant cytotoxicity in my control (vehicle-treated) cells. What could be the cause?
A2: Cytotoxicity in control wells is a common issue and can stem from several factors. A primary suspect is the vehicle used to dissolve this compound, typically DMSO. High concentrations of DMSO (generally >0.5%) can be toxic to many cell lines. Additionally, ensure that your cells are healthy, in the logarithmic growth phase, and not over-confluent, as stressed cells are more susceptible to any experimental manipulations.[1] Lastly, suboptimal culture conditions or contamination can also lead to cell death.
Q3: My cytotoxicity results with this compound are not reproducible between experiments. What should I check?
A3: Lack of reproducibility is often due to subtle variations in experimental conditions.[1] Key factors to standardize include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Times: Ensure precise and consistent timing for cell seeding, this compound treatment, and assay reagent addition.[1]
-
Cell Seeding Density: Create a standard protocol for cell counting and seeding to ensure the same number of cells are plated for each experiment.
Q4: At high concentrations, I see evidence of this compound precipitation in the culture medium. How does this affect my results?
A4: Compound precipitation can lead to inaccurate and misleading cytotoxicity data. The precipitate can interfere with colorimetric or fluorometric readouts and the actual concentration of the compound in solution will be lower than intended. To address this, determine the solubility limit of this compound in your specific culture medium.[1] If high concentrations are necessary, consider using a different solvent or a solubilizing agent, ensuring the agent itself is not cytotoxic at the concentration used.
Troubleshooting Guides
Issue 1: Lower-than-Expected Cytotoxicity (High IC50 Value)
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify calculations for serial dilutions. Ensure the stock solution concentration is correct. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | The selected cell line may be inherently resistant to this compound's mechanism. Consider screening a panel of cell lines or using a cell line known to be sensitive to PI3K/Akt pathway inhibition. |
| Short Treatment Duration | The cytotoxic effects of this compound may require a longer incubation period to manifest. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| High Cell Seeding Density | An excessive number of cells can deplete the compound or lead to contact inhibition, masking cytotoxic effects. Optimize the cell seeding density through a titration experiment to find a number that allows for logarithmic growth throughout the assay period.[1] |
| Compound Inactivation | Components in the serum of the culture medium may bind to and inactivate this compound. Consider reducing the serum concentration during the treatment period, if compatible with cell health. |
Issue 2: Inconsistent Results in MTT/XTT Assays
| Potential Cause | Troubleshooting Steps |
| Low Absorbance Readings | This may be due to low cell numbers or insufficient incubation time with the MTT reagent.[1] Optimize cell seeding density and ensure an incubation period of 1-4 hours with the MTT reagent.[2] |
| High Background from this compound | This compound itself might chemically reduce the tetrazolium salt. Run a control plate with this compound in cell-free medium to check for any color change. If there is interference, consider a different cytotoxicity assay (e.g., LDH release or a fluorescence-based assay). |
| Incomplete Solubilization of Formazan (B1609692) | Ensure the formazan crystals are completely dissolved before reading the absorbance.[3] Extend the incubation time with the solubilization solution or gently shake the plate on an orbital shaker.[4] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration.[1] To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media.[1] |
Experimental Protocols & Data
Hypothetical Cytotoxicity Data for this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U87 MG | Glioblastoma | 8.5 |
| PC-3 | Prostate Cancer | 25.1 |
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is adapted from standard methodologies for assessing cell viability.[2][3][5]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, and is based on the spectrophotometric detection of p-nitroanilide (pNA).[6][7]
-
Sample Preparation: Seed 1-2 x 10^6 cells in culture dishes. Treat cells with this compound at the desired concentration and for the optimal time to induce apoptosis. Concurrently, maintain an untreated control group.
-
Cell Lysis: Pellet the cells by centrifugation and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[7]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh, chilled tube.
-
Protein Quantification: Measure the protein concentration of the lysate (e.g., using a Bradford assay) to ensure equal protein loading for each sample.
-
Caspase Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume to 50 µL with cell lysis buffer.
-
Reaction Mix: Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.[7]
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM) to each well to start the reaction.[7]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Proposed signaling pathway for this compound induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Technical Support Center: Troubleshooting Poor In Vivo Bioavailability of TD-004
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering poor in vivo bioavailability with the investigational compound TD-004. The following information is based on established principles for small molecule drug development and offers troubleshooting strategies and frequently asked questions to address this common challenge.
Frequently Asked Questions (FAQs)
Q1: We are observing low systemic exposure of this compound in our animal models after oral administration. What are the likely causes?
A1: Poor oral bioavailability is a frequent challenge in drug development and can be attributed to several factors. The most common reasons include:
-
Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption. For a compound to be absorbed, it must first be in solution.[1][2]
-
Low Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.
-
Extensive First-Pass Metabolism: this compound might be rapidly metabolized in the gut wall or the liver before it reaches systemic circulation.[1][2]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.[2]
Q2: How can we begin to investigate the root cause of this compound's poor bioavailability?
A2: A systematic approach involving a series of in vitro and in silico assessments is recommended to identify the primary barrier to absorption. Key experiments include:
-
Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
LogP/LogD Measurement: Characterize the lipophilicity of the compound. While some lipophilicity is necessary for membrane permeation, excessive lipophilicity can limit aqueous solubility.[2]
-
In Vitro Permeability Assay (e.g., Caco-2): This assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal permeability and identify whether this compound is a substrate for efflux transporters.[3]
-
Metabolic Stability Assays: Incubating this compound with liver microsomes or hepatocytes can provide an estimate of its intrinsic clearance and susceptibility to first-pass metabolism.[3]
Q3: What are some common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: For compounds with solubility-limited absorption, various formulation approaches can be explored.[3] The suitability of each strategy depends on the specific physicochemical properties of this compound. Common methods include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[3]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution.[3][4]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve the solubilization of lipophilic drugs and facilitate their absorption.[3][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in water.[3]
-
Salt Formation: For ionizable compounds, forming a salt can substantially increase solubility and dissolution rate.[6][7]
Troubleshooting Guide
If you are experiencing poor in vivo bioavailability with this compound, use the following guide to troubleshoot the issue.
Step 1: Initial Physicochemical and In Vitro Profiling
The first step is to characterize the fundamental properties of this compound to understand the potential absorption barriers.
Experimental Protocols:
-
Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Add the stock solution to a series of aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8).
-
Incubate the samples and then filter to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.
-
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a monolayer.
-
Add this compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A to B).
-
In a separate experiment, add this compound to the basolateral side and measure its appearance on the apical side to determine the Papp B to A. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the involvement of active efflux.
-
-
Liver Microsome Stability Assay:
-
Incubate this compound with pooled liver microsomes (from the relevant species) and NADPH (a cofactor for metabolic enzymes).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining concentration of this compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Presentation:
| Parameter | Result for this compound | Implication for Bioavailability |
| Aqueous Solubility | ||
| pH 1.2 | [Insert Data] | Low solubility in the stomach may limit dissolution. |
| pH 6.8 | [Insert Data] | Low solubility in the intestine will likely hinder absorption. |
| Permeability | ||
| Papp (A→B) (cm/s) | [Insert Data] | Low Papp suggests poor intestinal permeability. |
| Efflux Ratio | [Insert Data] | A ratio > 2 indicates active efflux by transporters. |
| Metabolic Stability | ||
| In Vitro t½ (min) | [Insert Data] | A short half-life suggests rapid metabolism. |
| Intrinsic Clearance (µL/min/mg) | [Insert Data] | High clearance points to significant first-pass metabolism. |
Step 2: Interpreting the Data and Selecting a Strategy
Based on the results from Step 1, you can identify the primary obstacle and choose an appropriate mitigation strategy.
Logical Workflow for Troubleshooting Poor Bioavailability
Caption: A decision tree for troubleshooting poor bioavailability.
Step 3: Formulation Development and In Vivo Re-evaluation
Once a strategy has been selected, the next step is to develop a prototype formulation and re-evaluate the pharmacokinetics in an animal model.
Example Formulation Approaches:
| Formulation Strategy | Rationale | Key Considerations |
| Amorphous Solid Dispersion (ASD) | Increases the aqueous solubility and dissolution rate of this compound.[2] | Requires screening of various polymers for physical stability of the amorphous form. |
| Lipid-Based Formulation (e.g., SEDDS) | Improves solubilization and can facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[2] | Formulation development can be complex and requires careful selection of oils, surfactants, and co-solvents. |
| Nanonization | Increases the surface area to volume ratio, leading to a faster dissolution rate. | Can be a more complex and costly manufacturing process. |
Experimental Workflow for Formulation Development and Testing
Caption: Workflow for formulation development and in vivo testing.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TD-004 Crystallization
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of TD-004. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Section 1: Compound Handling and Solubility
Q1: What are the general properties and recommended storage conditions for this compound?
This compound is a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein.[1] Proper storage is crucial to maintain its integrity. For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark place at 0 - 4°C.[1] For long-term storage (months to years), it should be stored at -20°C.[1]
Table 1: this compound Chemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C55H70ClN9O8S2 |
| Molecular Weight | 1084.79 g/mol |
| Exact Mass | 1083.4477 |
| Appearance | Solid |
Source: MedKoo Biosciences[1]
Q2: I am having difficulty dissolving this compound. What solvents are recommended?
Like many complex hydrophobic molecules, this compound may have poor solubility in aqueous solutions.[2][3] It is advisable to first prepare a high-concentration stock solution in an organic solvent.[2] Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for preparing initial stock solutions of similar complex molecules.[2][4]
Q3: My this compound solution is cloudy or shows precipitation after dilution in an aqueous buffer. What should I do?
This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium.[3] The final concentration of this compound in your aqueous solution may be above its solubility limit.[2]
Troubleshooting Steps:
-
Decrease Final Concentration: Attempt the experiment with a lower final concentration of this compound.[2]
-
Optimize Dilution: Add the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium while gently vortexing.[2]
-
Use Sonication: For the initial stock solution preparation in DMSO, using an ultrasonic bath can help facilitate dissolution.[2]
-
Increase DMSO Percentage: A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility, but always include a vehicle control in your experiments to account for solvent effects.[2]
Section 2: Crystallization Troubleshooting
Q4: I have set up crystallization trials, but no crystals are forming. What are the common causes?
The absence of crystals can be due to several factors, most commonly related to suboptimal protein concentration or inappropriate crystallization conditions.[5]
-
Protein Concentration Too Low: If a majority of the drops in your experiment are clear, the protein concentration may be insufficient.[5] Consider concentrating your sample.[6] For most soluble proteins, a starting range of 5 to 25 mg/ml is reasonable.[6]
-
Suboptimal Conditions: The pH, precipitant type, or salt concentration may not be suitable.[7] A systematic screening of these parameters is necessary.[7]
-
Insufficient Purity: Sample purity is critical for successful crystallization.[7][8] Impurities can disrupt the formation of a stable crystal lattice.[7] Aim for >95% purity.[7]
Q5: My experiment resulted in a heavy, amorphous precipitate instead of crystals. What went wrong?
Amorphous precipitation typically indicates that the protein concentration is too high or that the supersaturation was achieved too rapidly.[5] It can also suggest the protein is unstable under the tested condition.[5]
-
Adjust Concentration: Try lowering the protein or precipitant concentration.[9]
-
Modify Temperature: Temperature significantly affects solubility and nucleation.[10] Experiment with different temperatures (e.g., 4°C vs. room temperature) to find the optimal condition.[7]
-
Check for Denaturation: A whitish, crystalline precipitate is a good sign, whereas denatured protein often appears differently.[9] Viewing the drop against a black background can help distinguish between crystalline material and amorphous precipitate.[9]
Q6: Crystallization is occurring too rapidly, leading to a shower of tiny, unusable crystals. How can I slow down the process?
Rapid crystallization traps impurities and prevents the growth of large, well-ordered crystals.[11][12]
-
Add More Solvent: Place the sample back on a heat source, add a small amount of additional solvent to exceed the minimum required for dissolution, and then allow it to cool slowly.[12]
-
Reduce Precipitant Concentration: Lowering the concentration of the precipitant will slow down the rate at which the solution becomes supersaturated.[9]
-
Insulate the Apparatus: A shallow solvent pool with a high surface area cools quickly.[12] Using a smaller flask and insulating it (e.g., with paper towels or a cork ring) will slow cooling and promote larger crystal growth.[12]
Q7: I'm getting thin needles or plates. How can I grow thicker, higher-quality crystals?
The morphology of crystals, such as needles or plates, can be suboptimal for diffraction experiments.[9]
-
Optimize Nucleation: An excess of nucleation sites leads to many small crystals.[9] Try reducing the protein or precipitant concentration.[9]
-
Use Additive Screens: Additive screens can help modify crystal habit and encourage growth in the third dimension to produce thicker plates or more block-like crystals.[9]
-
Seeding: Microseeding, using crushed crystals from a previous experiment, can provide a limited number of nucleation sites, promoting the growth of larger, more well-defined crystals.
Q8: I suspect polymorphism is occurring. How can this be addressed?
Polymorphism is the ability of a compound to crystallize in multiple forms, which can have different physicochemical properties.[13] This is a key issue in the pharmaceutical industry.[13] Identifying the most stable polymorph is crucial.[13]
-
Extensive Screening: A thorough screening of different solvents, temperatures, and crystallization methods is required to identify different polymorphic forms.[10][13]
-
Characterization: Techniques like Powder X-ray Diffraction (PXRD) are used for phase identification of different crystal forms.[13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for solubilizing this compound for subsequent experiments.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired high concentration (e.g., 100 mg/mL, if achievable).[2]
-
Vortex the solution thoroughly for 1-2 minutes.[2]
-
If the powder is not fully dissolved, place the sealed tube in an ultrasonic water bath for 5-10 minutes, or until the solution becomes clear.[2] Gentle warming to 37°C can also be applied.[2]
-
Visually inspect the solution against a light source to ensure no visible particles remain.[2]
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.[2]
-
Store aliquots at -20°C or -80°C for long-term use.[2]
Protocol 2: Hanging Drop Vapor Diffusion Crystallization
This is a standard method for screening crystallization conditions.
-
Preparation: Organize your crystallization screen solutions in a 24-well plate.[14] Fill the reservoirs of the plate with 500 µL of the respective precipitant solutions.[14]
-
Drop Setup: On a siliconized coverslip, carefully pipette 1 µL of your purified, concentrated this compound protein complex solution.[14] Avoid introducing air bubbles.
-
Mixing: Add an equal volume (1 µL) of the precipitant solution from the corresponding reservoir to the protein drop.[14] Mixing can be done by gently pipetting up and down, though avoiding mixing may sometimes lead to better nucleation.[14]
-
Sealing: Invert the coverslip and place it over the reservoir, ensuring the drop is suspended above the solution. Press gently and twist to create an airtight seal with the grease on the well rim.[14]
-
Incubation: Place the sealed tray in a stable, vibration-free environment at the desired temperature (e.g., 4°C or 20°C).
-
Monitoring: Regularly inspect the drops for crystal growth over a period of days to weeks using a stereo light microscope.[5]
Conceptual Pathway
To provide context for the importance of obtaining high-quality crystals, the following diagram illustrates the intended biological mechanism of action for this compound as a protein degrader.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. news-medical.net [news-medical.net]
- 9. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 10. helgroup.com [helgroup.com]
- 11. achievechem.com [achievechem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Small molecules crystallisation | La Factoría de Cristalización [lafactoria.lec.csic.es]
- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
Technical Support Center: TD-004 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of TD-004 in solution. Ensuring the integrity of this compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation in solution?
A1: Degradation of this compound can manifest in several ways. Common indicators include:
-
Loss of Potency: A noticeable decrease in the expected biological activity or inconsistent results in assays is a primary sign that the active compound has degraded.[1]
-
Visible Changes: The solution may change color (e.g., turning yellow or brown), or become cloudy due to the formation of insoluble degradation products.[1][2]
-
Chromatographic Changes: When analyzed by techniques like HPLC, you may observe a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
Q2: What are the primary causes of this compound degradation?
A2: The three most common degradation pathways for small molecules like this compound are hydrolysis, oxidation, and photolysis.[1][3]
-
Hydrolysis: The chemical breakdown of this compound by reaction with water.[1][4] This is often catalyzed by acidic or basic conditions and is a major concern for molecules with ester or amide groups.[1][2][3]
-
Oxidation: Reaction with dissolved oxygen, which can be initiated by exposure to heat, light, or trace metal ions.[1][3] Functional groups like phenols and aldehydes are particularly susceptible.[1]
-
Photolysis: Degradation caused by exposure to light, especially UV radiation, which can break chemical bonds.[1][3]
Q3: How should I prepare and store stock solutions of this compound?
A3: For maximum stability, this compound stock solutions, typically prepared in anhydrous DMSO, should be stored under the following conditions:
-
Aliquoting: Prepare stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Temperature: Store aliquots at -20°C or -80°C for long-term stability.[2]
-
Light Protection: Always use amber vials or wrap containers in aluminum foil to protect against photodegradation.[2][5]
-
Moisture Prevention: Use tightly sealed containers to prevent the absorption of water, as DMSO is hygroscopic.[2]
Q4: How can I minimize degradation when preparing aqueous working solutions?
A4: When diluting your DMSO stock into aqueous buffers for experiments, follow these best practices:
-
Prepare Fresh: Always make working solutions immediately before use to minimize the time this compound is in an aqueous environment.[2][6]
-
Control pH: Use a buffered system to maintain a stable pH, as the rate of hydrolysis is often pH-dependent.[1][2][[“]] For many compounds, a pH range of 4-8 is recommended.[2]
-
Control Temperature: Keep working solutions on ice and minimize their time at elevated temperatures (e.g., 37°C).[2]
-
Use High-Purity Solvents: Always use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation.[1]
Troubleshooting Guides
Guide 1: Investigating Inconsistent Results or Loss of Potency
If you are observing variable results or a drop in the expected activity of this compound, it is crucial to systematically troubleshoot potential stability issues.
Step 1: Initial Assessment
-
Question: Have the handling and storage conditions for the stock solution been consistent?
-
Action: Review your lab notebook. Confirm that stock solutions were stored properly (frozen, protected from light) and that aliquots were used to prevent freeze-thaw cycles.[2]
Step 2: Prepare Fresh Solutions
-
Question: Could the working solution have degraded during the experiment?
-
Action: Repeat the experiment using a freshly prepared working solution from a new aliquot of the DMSO stock. Always prepare the aqueous dilution immediately before adding it to your assay.[2][6]
Step 3: Analytical Verification
-
Question: Can I analytically confirm the concentration and purity of this compound?
-
Action: If the problem persists, analyze your stock and working solutions using HPLC. Compare the peak area of this compound in a fresh sample versus an older one. The appearance of new peaks or a reduction in the main peak area confirms degradation.
Step 4: Perform a Forced Degradation Study
-
Question: What specific conditions are causing this compound to degrade?
-
Action: Conduct a forced degradation study (see Experimental Protocol 1) to identify whether this compound is sensitive to acid, base, oxidation, or light. This will inform the best strategies to protect the compound.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C
| Buffer (pH) | Time (hours) | % this compound Remaining | Appearance of Degradant D-1 (Peak Area) |
| Citrate (pH 4.0) | 0 | 100% | 0 |
| 8 | 98.5% | 1,500 | |
| 24 | 95.2% | 4,800 | |
| Phosphate (pH 7.4) | 0 | 100% | 0 |
| 8 | 92.1% | 7,900 | |
| 24 | 78.4% | 21,600 | |
| Carbonate (pH 9.0) | 0 | 100% | 0 |
| 8 | 65.7% | 34,300 | |
| 24 | 41.3% | 58,700 |
This data suggests that this compound is more stable under acidic conditions and undergoes base-catalyzed hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the primary degradation pathways for this compound by exposing it to stress conditions (acid, base, oxidation, heat, and light).[8]
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[8]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[8]
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[5][8]
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.[2][8]
-
Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm). Keep a control sample wrapped in aluminum foil in the same chamber.[2][8]
-
-
Sample Collection: Collect aliquots from each condition at various time points (e.g., 0, 2, 8, 24 hours).[1][8] Neutralize the acidic and basic samples before analysis.[1][8]
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and identify degradation products. The goal is to achieve 5-20% degradation.[8]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound from all potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A linear gradient from 20% B to 80% B over 15 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detector: UV at the λmax of this compound (e.g., 260 nm).[2]
-
Injection Volume: 10 µL.[2]
-
Method Validation: The method should be validated by analyzing the samples from the forced degradation study to ensure that all degradant peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Troubleshooting workflow for investigating this compound instability.
References
TD-004 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TD-004, a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No or a Weak Degradation of ALK Protein is Observed
If you are not observing the expected degradation of the ALK protein after treatment with this compound, consider the following potential causes and solutions.
Troubleshooting Workflow for No or Weak ALK Degradation
Caption: A logical workflow for troubleshooting the lack of ALK protein degradation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Integrity | This compound should be stored as a dry powder at -20°C for long-term storage or at 4°C for short-term storage.[1] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation. |
| Cell Line Issues | Use ALK fusion-positive cell lines such as SU-DHL-1 or H3122.[1] It is advisable to use cells with a low passage number, as high-passage cells may exhibit altered protein expression and signaling. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for ALK degradation. |
| Incorrect Timing | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for observing maximum ALK degradation.[2] |
| Western Blot Issues | Ensure the primary antibody for ALK is validated for Western blotting and used at the recommended dilution. Use appropriate controls, such as a positive control cell lysate with known ALK expression and a loading control (e.g., GAPDH, β-actin). |
Issue 2: High Variability Between Experimental Replicates
High variability can obscure the true effect of this compound. The following table outlines common sources of variability and how to mitigate them.
| Source of Variability | Mitigation Strategy |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent cell number and volume for all wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. |
| Inconsistent Incubation Times | Stagger the addition of this compound and the termination of the experiment to ensure consistent incubation times for all samples. |
| Variable Protein Extraction | Use a consistent lysis buffer volume for each sample and ensure complete cell lysis. Keep samples on ice to prevent protein degradation.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as HC58-111, is a novel small molecule degrader of the anaplastic lymphoma kinase (ALK) fusion protein.[1] It functions as a Proteolysis Targeting Chimera (PROTAC), which induces the ubiquitination and subsequent proteasomal degradation of the ALK protein.
Q2: Which cell lines are recommended for studying this compound?
A2: this compound has been shown to be effective in ALK fusion-positive cell lines, such as the anaplastic large-cell lymphoma line SU-DHL-1 and the non-small cell lung cancer line H3122.[1]
Q3: What is the "hook effect" and how does it relate to this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[5] This is because the PROTAC forms binary complexes with either the ALK protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range.
Q4: What are the key downstream signaling pathways of ALK?
A4: The constitutive activation of ALK fusion proteins leads to the activation of several downstream signaling pathways that promote cell proliferation and survival. These include the JAK/STAT, RAS/MAPK, PI3K/AKT, and PLCγ pathways.[6][7][8]
Experimental Protocols
General Protocol for Assessing this compound-mediated ALK Degradation
This protocol outlines a general workflow for treating cells with this compound and assessing ALK protein levels by Western blot.
Caption: A typical experimental workflow for Western blot analysis of ALK degradation.
Detailed Steps:
-
Cell Culture: Culture ALK-positive cells (e.g., SU-DHL-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ALK and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]
-
ALK Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of the ALK receptor tyrosine kinase. This compound induces the degradation of ALK, thereby inhibiting these pro-survival and proliferative signals.
Caption: Major signaling pathways activated by ALK and inhibited by this compound-mediated degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. benchchem.com [benchchem.com]
- 6. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. immunoreagents.com [immunoreagents.com]
Technical Support Center: Mitigating TD-004 Toxicity
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating toxicities associated with the investigational Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitor, TD-004.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent, small-molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase.[1][2] GSK-3β is a key regulator in numerous cellular processes, and its inhibition is being explored for therapeutic potential in neurodegenerative diseases like Alzheimer's.[3]
Q2: What are the known toxicities associated with this compound?
A: Preclinical studies have identified three primary toxicity concerns with this compound:
-
On-Target Toxicity: Inhibition of GSK-3β can disrupt the Wnt/β-catenin signaling pathway, potentially leading to unintended cell proliferation.[4][5][6]
-
Off-Target Toxicity: this compound has shown inhibitory activity against Polo-like Kinase 1 (PLK1), a protein crucial for mitotic progression.[7][8] This can result in mitotic arrest and may lead to bone marrow suppression.
-
Metabolic Toxicity: this compound is metabolized by the cytochrome P450 enzyme CYP3A4 in the liver.[9][10][11] At higher concentrations, reactive metabolites can form, leading to potential hepatotoxicity.
Q3: My cells are showing increased proliferation markers after this compound treatment. Is this expected?
A: This may be an on-target effect. GSK-3β is a key negative regulator of the Wnt/β-catenin pathway.[6][12] Its inhibition by this compound can lead to the stabilization and nuclear translocation of β-catenin, which in turn can activate genes associated with cell proliferation, such as c-myc and cyclin D1.[13] Refer to the "On-Target Toxicity" troubleshooting guide below for mitigation strategies.
Q4: I'm observing a decrease in hematopoietic progenitor cell viability in my in vitro bone marrow assays. What could be the cause?
A: This is indicative of potential bone marrow suppression, likely due to the off-target inhibition of PLK1.[7] PLK1 is essential for multiple stages of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in highly proliferative cells like hematopoietic progenitors.[8][14] See the "Off-Target Toxicity" troubleshooting guide for next steps.
Q5: My hepatocyte cultures show increased LDH release and decreased viability after treatment with high concentrations of this compound. Why is this happening?
A: This suggests metabolic toxicity. This compound is a substrate for CYP3A4, an enzyme highly expressed in the liver that metabolizes a large percentage of clinical drugs.[9][15] High concentrations of this compound can saturate the primary metabolic pathways, leading to the formation of reactive metabolites that can cause liver cell damage.[16] The "Metabolic Toxicity" troubleshooting guide provides strategies to address this.
Troubleshooting Guides
On-Target Toxicity: Wnt/β-catenin Pathway Dysregulation
| Observed Issue | Potential Cause | Recommended Action(s) |
| Increased expression of Wnt target genes (e.g., MYC, CCND1). | On-target inhibition of GSK-3β leading to β-catenin stabilization.[4][6] | 1. Dose-Response Analysis: Determine the lowest effective concentration of this compound that inhibits GSK-3β without maximally activating Wnt signaling. 2. Pulsatile Dosing: In longer-term studies, consider intermittent dosing schedules (e.g., 24h on, 24h off) to allow for pathway homeostasis. 3. Combination Therapy: Investigate co-administration with an agent that modulates Wnt signaling downstream of β-catenin. |
| Unintended proliferation in non-target cell lines. | Activation of the Wnt/β-catenin pathway in cell types sensitive to this signaling axis.[13] | 1. Cell Line Selection: Characterize the Wnt pathway status of your cell models. Avoid models with pre-existing mutations that activate the pathway. 2. Monitor β-catenin Localization: Use immunofluorescence to track β-catenin. Increased nuclear localization is a direct indicator of on-target pathway activation. |
Off-Target Toxicity: PLK1 Inhibition and Bone Marrow Suppression
| Observed Issue | Potential Cause | Recommended Action(s) |
| Decreased viability and proliferation of hematopoietic progenitor cells. | Off-target inhibition of Polo-like Kinase 1 (PLK1) by this compound.[7][17] | 1. Kinome Profiling: Perform a broad kinase screen to confirm the off-target activity of this compound against PLK1 and other kinases. 2. Structural Modification: If feasible, use medicinal chemistry to modify this compound to reduce its affinity for the PLK1 active site while retaining GSK-3β inhibition. 3. Use a More Selective Inhibitor: Compare the phenotype with a highly selective GSK-3β inhibitor that has no reported PLK1 activity to confirm the effect is off-target. |
| Cell cycle arrest at G2/M phase in treated cells. | PLK1 is a key regulator of mitotic entry and progression.[8] Its inhibition leads to G2/M arrest. | 1. Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to quantify the percentage of cells in each phase of the cell cycle. 2. Combination with Cell Cycle Checkpoint Inhibitors: For mechanistic studies, explore combinations with other cell cycle inhibitors to understand the precise point of arrest. |
Metabolic Toxicity: CYP3A4-Mediated Hepatotoxicity
| Observed Issue | Potential Cause | Recommended Action(s) |
| Increased liver enzyme markers (e.g., ALT, AST) in in vivo studies or cytotoxicity in hepatocyte cultures. | Formation of reactive metabolites due to CYP3A4-mediated metabolism of this compound.[16] | 1. Co-incubation with CYP3A4 Inhibitors: In vitro, treat hepatocytes with this compound in the presence and absence of a known CYP3A4 inhibitor (e.g., ketoconazole). A reduction in toxicity in the presence of the inhibitor points to CYP3A4 involvement.[11] 2. Metabolite Identification: Use mass spectrometry to identify the metabolites of this compound and assess their reactivity. 3. Formulation Strategies: Explore alternative formulations (e.g., liposomal delivery) to reduce the peak concentration of this compound reaching the liver. |
| High variability in toxicity between different animal subjects or cell lots. | Genetic polymorphisms in CYP3A4 can lead to significant inter-individual differences in metabolic activity.[9] | 1. Genotyping: If using animal models, consider genotyping for relevant CYP3A4 polymorphisms. 2. Use Pooled Hepatocytes: For in vitro studies, use pooled human hepatocytes from multiple donors to average out the effects of genetic variability. |
Signaling Pathways and Experimental Workflows
References
- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP3A4 - Wikipedia [en.wikipedia.org]
- 11. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 12. ahajournals.org [ahajournals.org]
- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Polo-like kinase-1 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. rjptonline.org [rjptonline.org]
- 17. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
TD-004 Assay Technical Support Center
Welcome to the technical support center for the TD-004 assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential interference issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of assay interference in the this compound assay?
Assay interference can arise from various sources, leading to misleading results such as false positives or false negatives. Common causes include:
-
Test Compound Properties: The intrinsic properties of your test compounds can directly interfere with the assay readout. This includes compound autofluorescence, light absorption (inner filter effect), light scattering, and chemical reactivity.[1][2]
-
Reagent-Related Issues: Problems with assay reagents, such as degradation, improper storage, or incorrect preparation, can lead to inconsistent results.
-
Procedural Errors: Deviations from the recommended protocol, such as incorrect incubation times or temperatures, improper mixing, or cross-contamination, can significantly impact assay performance.[3]
-
Instrument Settings: Incorrect instrument settings, particularly for fluorescence-based assays, are a frequent source of error. This can include using the wrong filters, incorrect gain settings, or improper plate reading parameters.[4][5]
-
Cell-Based Assay Issues: For cell-based versions of the this compound assay, factors such as cell health, passage number, and plating density are critical. Contamination or unhealthy cells can lead to unreliable data.
Q2: How can I determine if my test compound is causing interference?
To determine if a test compound is causing interference, a series of control experiments should be performed. A crucial control is a "no-target" or "no-enzyme" assay. In this setup, you measure the signal in the presence of your test compound and all other assay components except for the biological target. A change in signal that correlates with the compound concentration strongly suggests interference.[6]
Q3: What steps can I take to mitigate interference from my test compounds?
Several strategies can be employed to mitigate compound interference:
-
Counter-screens: Perform counter-screens to identify compounds that interfere with assay components. For example, if the this compound assay uses a luciferase reporter, a specific counter-screen can identify luciferase inhibitors.[1]
-
Orthogonal Assays: Confirm hits using an orthogonal assay that employs a different detection technology or biological principle. This helps to ensure that the observed activity is specific to the biological target and not an artifact of the primary assay format.[1]
-
Assay Buffer Optimization: Modifying the assay buffer can sometimes reduce interference. For instance, adding a non-ionic detergent like Triton X-100 or Tween-20 can help to reduce aggregation-based inhibition.[1][7]
-
Data Analysis: Carefully analyze the raw data from your plate reader. For example, in TR-FRET assays, examining the donor and acceptor signals separately can help identify interfering compounds.[2]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true assay signal and reduce the dynamic range.
| Potential Cause | Troubleshooting Step |
| Autofluorescent Compounds | 1. Run a control plate with only the test compounds and assay buffer. 2. Measure the fluorescence at the same wavelength used for the assay. 3. If a high signal is observed, the compound is likely autofluorescent. |
| Contaminated Reagents | 1. Prepare fresh reagents. 2. Test each reagent individually for background signal. |
| Improper Washing Steps | 1. Ensure all wash steps are performed according to the protocol. 2. Increase the number of wash steps if necessary, especially for viscous samples.[3] |
| Incorrect Plate Type | 1. For fluorescent assays, use black microplates to minimize background. 2. For luminescent assays, use white microplates to maximize the signal.[5] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the assay components or procedure.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme/Protein | 1. Verify the activity of the enzyme or protein using a known positive control. 2. Ensure proper storage and handling of all biological reagents. |
| Incorrect Reagent Concentration | 1. Double-check all reagent concentrations and dilutions. 2. Prepare fresh dilutions and repeat the experiment. |
| Expired or Degraded Reagents | 1. Check the expiration dates of all kit components. 2. Avoid repeated freeze-thaw cycles of sensitive reagents. |
| Incorrect Instrument Settings | 1. Verify that the correct excitation and emission filters are being used for your fluorophore.[4] 2. Optimize the gain setting on the plate reader for your assay.[5] |
Issue 3: False Positives
False positives are compounds that appear active in the assay but do not actually modulate the biological target.
| Potential Cause | Troubleshooting Step |
| Compound Aggregation | 1. Test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in activity suggests aggregation. 2. Perform dynamic light scattering (DLS) to confirm aggregate formation. |
| Luciferase Inhibition | 1. If a luciferase reporter is used, perform a counter-screen with purified luciferase to identify inhibitors.[1] |
| Redox-Active Compounds | 1. Compounds that can undergo redox cycling can interfere with assays that use redox-sensitive dyes. 2. Include a reducing agent like DTT in the assay buffer as a control to see if the signal is affected.[8] |
| Fluorescent Interference | 1. As mentioned for high background, check for compound autofluorescence. 2. Also, check for quenching effects where the compound absorbs the light emitted by the assay's fluorophore. |
Issue 4: False Negatives
False negatives are active compounds that are missed by the assay.
| Potential Cause | Troubleshooting Step |
| Low Compound Solubility | 1. Visually inspect compound solutions for precipitation. 2. Reduce the final DMSO concentration in the assay. 3. Test the compound at lower concentrations. |
| Compound Degradation | 1. Ensure the stability of the compound in the assay buffer over the course of the experiment. |
| Insufficient Incubation Time | 1. Increase the incubation time to ensure the compound has enough time to interact with the target. |
| Assay Conditions Not Optimal | 1. Re-evaluate the assay conditions (pH, salt concentration, etc.) to ensure they are optimal for the target's activity. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a dilution series of the test compound in the assay buffer.
-
Dispense the dilutions into the wells of a microplate (use a black plate for fluorescence).
-
Include wells with assay buffer only as a negative control.
-
Read the plate using the same excitation and emission wavelengths as the this compound assay.
-
Subtract the signal from the buffer-only wells from the compound-containing wells. A concentration-dependent increase in signal indicates autofluorescence.
Protocol 2: Counter-Screen for Luciferase Inhibition
-
Prepare a solution of purified luciferase enzyme in the assay buffer.
-
Add the luciferase solution to the wells of a white microplate.
-
Add the test compounds at the desired concentrations.
-
Initiate the reaction by adding the luciferase substrate (e.g., luciferin).
-
Immediately measure the luminescence. A decrease in signal in the presence of the compound suggests inhibition.
Visual Guides
Caption: A workflow for troubleshooting unexpected results in the this compound assay.
Caption: A decision tree for identifying the cause of a false positive result.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analysis of TD-004 and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TD-004 and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected degradation pathways?
This compound is a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein.[1] While specific degradation pathways for this compound are not extensively published, compounds of this nature can be susceptible to hydrolysis, oxidation, and photolysis. It is crucial to perform forced degradation studies to identify potential degradation products and establish the compound's stability profile.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is advised. For long-term storage (months to years), maintaining a temperature of -20°C is recommended.[1]
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (MS) are the preferred methods for the analysis of non-volatile compounds like this compound and its degradation products. For volatile degradation products, Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) can be a powerful technique.[2][3]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in my chromatogram.
-
Possible Cause 1: Contamination. Contamination may originate from the sample preparation, the analytical instrument, or the solvents used.
-
Troubleshooting Step: Run a blank injection (solvent without the analyte) to determine if the unexpected peaks are from the system. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
-
Possible Cause 2: New Degradation Products. The experimental conditions (e.g., temperature, pH, light exposure) may have led to the formation of new degradation products.
-
Troubleshooting Step: Review the experimental conditions and compare the chromatogram with a reference standard of this compound that has been stored under ideal conditions. If possible, use a diode array detector (DAD) or photodiode array (PDA) detector to check the spectral purity of the peaks.
-
-
Possible Cause 3: System Suitability Failure. The analytical column may be deteriorating, or the mobile phase may be improperly prepared.
-
Troubleshooting Step: Perform a system suitability test to check the performance of the chromatographic system, including parameters like peak symmetry, resolution, and theoretical plates.
-
Issue 2: Poor peak shape or resolution.
-
Possible Cause 1: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be optimal for the analytes.
-
Troubleshooting Step: Adjust the pH of the mobile phase to ensure that the analytes are in a single ionic form. Experiment with different solvent ratios to improve separation.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to broad, asymmetric peaks.
-
Troubleshooting Step: Dilute the sample and reinject.
-
-
Possible Cause 3: Column Contamination or Aging. The column may be contaminated with strongly retained compounds or may have reached the end of its lifespan.
-
Troubleshooting Step: Wash the column with a strong solvent. If the problem persists, replace the column.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound and the stock solution to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC-MS method.
Data Presentation
Table 1: Summary of this compound Degradation Under Various Stress Conditions
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 3 | DP-1 (m/z 450.2) |
| 0.1 N NaOH, 60°C, 24h | 25.8 | 4 | DP-2 (m/z 482.3) |
| 3% H₂O₂, RT, 24h | 8.5 | 2 | DP-3 (m/z 514.3) |
| 105°C, 24h (Solid) | 2.1 | 1 | DP-4 (m/z 498.2) |
| 105°C, 24h (Solution) | 5.6 | 2 | DP-4 (m/z 498.2) |
| UV Light, 254 nm | 11.3 | 3 | DP-5 (m/z 528.3) |
Visualizations
Caption: Hypothetical signaling pathway of this compound and its potential degradation product.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected chromatographic peaks.
References
Technical Support Center: TD-004 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of TD-004. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the multi-step synthesis of this complex molecule.
Troubleshooting Guides
Problem 1: Low Yield in Coupling Reactions
Q1: We are experiencing low yields during the coupling of the linker to the ALK inhibitor/E3 ligase ligand. What are the potential causes and solutions?
A1: Low yields in coupling reactions, particularly amide bond formation, are a common challenge in the synthesis of complex molecules like this compound. Several factors can contribute to this issue.
Potential Causes and Troubleshooting Strategies:
-
Incomplete Activation of Carboxylic Acid: The carboxylic acid component of the linker or ligand may not be fully activated prior to the addition of the amine.
-
Solution: Ensure that the activating agents (e.g., HATU, HBTU, or EDC/HOBt) are fresh and used in the correct stoichiometric amounts. Allow for sufficient activation time before introducing the amine nucleophile.
-
-
Steric Hindrance: The coupling sites on the ALK inhibitor or E3 ligase ligand may be sterically hindered, slowing down the reaction rate.
-
Solution: Consider using a more reactive coupling reagent or a different coupling strategy. Changing the solvent to one that better solvates the reactants can sometimes overcome steric issues. Extended reaction times or elevated temperatures (with caution to avoid side reactions) may also be necessary.
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of a stable activated ester that is unreactive towards the amine.
-
Solution: Optimize the reaction conditions, including temperature and the choice of base. The use of additives like HOBt or Oxyma Pure can help to suppress side reactions and improve coupling efficiency.
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction.
-
Solution: Screen different solvents or solvent mixtures to ensure complete dissolution of all reactants. Sonication can sometimes help to dissolve stubborn starting materials.
-
Summary of Coupling Reagent and Additive Choices:
| Coupling Reagent | Additive | Key Characteristics |
| HATU | - | High reactivity, suitable for hindered couplings. |
| HBTU | HOBt | Good general-purpose coupling reagent. |
| EDC | HOBt/Oxyma Pure | Water-soluble carbodiimide, byproducts are easily removed. |
| PyBOP | - | Phosphonium-based reagent, effective for solid-phase synthesis. |
Problem 2: Difficulty in Product Purification
Q2: We are struggling to purify the final this compound product from reaction byproducts and unreacted starting materials. What purification strategies are recommended?
A2: The purification of a complex, high molecular weight molecule like this compound can be challenging due to the presence of structurally similar impurities. A multi-step purification approach is often necessary.
Recommended Purification Workflow:
Technical Support Center: TD-004 Protocol Refinement
Notice: Initial searches for "TD-004 protocol" have not yielded a singular, defined experimental procedure. The term appears in various contexts, including as a document identifier in public distribution systems and as a code in protein engineering. Without a more specific definition of the scientific context of the "this compound protocol," a detailed and accurate technical support center with troubleshooting guides, FAQs, and experimental details cannot be constructed.
For the purpose of fulfilling this request, we will proceed with a hypothetical "this compound protocol" focused on the area of synthetic biology and RNA manipulation, based on one of the initial search findings related to pentatricopeptide repeat (PPR) proteins. PPR proteins are involved in RNA binding, and a hypothetical "this compound" could refer to a specific protocol for their use in RNA editing or targeting.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the hypothetical this compound protocol for PPR-mediated RNA targeting.
| Question | Possible Cause | Troubleshooting Steps |
| Low binding affinity of the synthetic PPR protein to the target RNA. | 1. Incorrect PPR code used for the target RNA sequence. 2. Suboptimal protein folding or purification. 3. Issues with the binding buffer composition. | 1. Verify the amino acid combinations at the 5th and last positions of each PPR module correspond to the target nucleotide sequence (e.g., T(S)N for Adenine, NS for Cytosine, TD for Guanine, ND for Uridine).[1] 2. Optimize protein expression and purification conditions (e.g., temperature, lysis buffer, chromatography steps). Consider refolding protocols if inclusion bodies are present. 3. Titrate salt concentration and pH of the binding buffer to determine optimal conditions for the specific PPR-RNA interaction. |
| Off-target binding of the PPR protein. | 1. Repetitive sequences in the target RNA or transcriptome. 2. Insufficiently stringent binding conditions. | 1. Perform a BLAST search of your target RNA sequence to identify potential off-target sites with high similarity. Redesign the PPR protein to target a more unique region. 2. Increase the salt concentration in the binding buffer or perform washes with a slightly higher stringency to disrupt weak, non-specific interactions. |
| Degradation of RNA during the experiment. | 1. RNase contamination. 2. Instability of the target RNA. | 1. Use RNase-free reagents and consumables. Work in a designated RNase-free area. Treat solutions with DEPC where appropriate. 2. Include RNase inhibitors in your reactions. Ensure proper storage of RNA samples at -80°C. |
| Inconsistent results between experimental replicates. | 1. Pipetting errors. 2. Variability in reagent preparation. 3. Inconsistent incubation times or temperatures. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents to be added to multiple samples. 2. Prepare fresh reagents and ensure they are thoroughly mixed before use. 3. Use a calibrated incubator or water bath and ensure consistent timing for all experimental steps. |
Experimental Protocols
Detailed Methodology: In Vitro RNA Binding Assay
This protocol outlines a standard electrophoretic mobility shift assay (EMSA) to assess the binding of a synthetic PPR protein to a target RNA sequence.
Materials:
-
Purified synthetic PPR protein (this compound)
-
Target RNA oligonucleotide (labeled, e.g., with biotin (B1667282) or a fluorescent dye)
-
Binding Buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol)
-
RNase Inhibitor
-
Nuclease-free water
-
TBE Buffer
-
Polyacrylamide gel
-
Gel loading dye
Procedure:
-
RNA Preparation: Prepare the labeled target RNA to a final concentration of 10 nM in nuclease-free water.
-
Binding Reaction Setup:
-
In a series of microcentrifuge tubes, prepare binding reactions by adding the components in the following order:
-
Nuclease-free water to final volume
-
Binding Buffer (to 1X)
-
RNase Inhibitor
-
Labeled target RNA (final concentration 1 nM)
-
Varying concentrations of the synthetic PPR protein (e.g., 0, 1, 5, 10, 50, 100 nM).
-
-
The final reaction volume is typically 20 µL.
-
-
Incubation: Gently mix the reactions and incubate at room temperature for 30 minutes to allow for binding equilibrium to be reached.
-
Gel Electrophoresis:
-
Add 5 µL of gel loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage (e.g., 100V) until the dye front has migrated an appropriate distance.
-
-
Detection:
-
If using a biotinylated RNA probe, transfer the RNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
If using a fluorescently labeled RNA, visualize the gel using an appropriate fluorescence imager.
-
Signaling Pathways and Workflows
Logical Workflow for Troubleshooting PPR-RNA Binding Issues
Caption: Troubleshooting workflow for PPR-RNA binding experiments.
Experimental Workflow for a this compound PPR-Based RNA Targeting Experiment
Caption: High-level workflow for a PPR-based RNA targeting experiment.
References
Validation & Comparative
A Head-to-Head Battle of ALK Degraders: TD-004 vs. dEALK1
In the rapidly evolving landscape of targeted cancer therapy, particularly for anaplastic lymphoma kinase (ALK)-driven malignancies, a new class of drugs known as PROteolysis TArgeting Chimeras (PROTACs) is emerging as a powerful therapeutic strategy. These molecules offer a novel mechanism of action by inducing the degradation of target proteins rather than merely inhibiting them. This guide provides a detailed comparison of two such ALK-targeting PROTACs: TD-004 and dEALK1, offering researchers and drug development professionals a comprehensive overview of their efficacy, mechanisms, and the experimental protocols used to evaluate them.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | dEALK1 |
| Cell Line | SU-DHL-1 (Anaplastic Large Cell Lymphoma) | H3122 (Non-Small Cell Lung Cancer) |
| IC50 | Not explicitly reported in abstract | Not reported (focus on degradation) |
| DC50 | Effectively induced degradation (quantitative value not in abstract) | ~100 nM |
| Cell Line | H3122 (Non-Small Cell Lung Cancer) | H2228 (Non-Small Cell Lung Cancer) |
| IC50 | Not explicitly reported in abstract | Not reported (focus on degradation) |
| DC50 | Effectively induced degradation (quantitative value not in abstract) | ~100 nM |
| In Vivo Model | H3122 Xenograft | H3122 Xenograft |
| Efficacy | Significantly reduced tumor growth | Markedly impaired tumor growth |
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and dEALK1 are built upon the foundation of the potent ALK inhibitor, ceritinib. They function as heterobifunctional molecules, with one end binding to the ALK protein and the other recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome.
The key distinction between the two lies in the E3 ligase they recruit. This compound is a von Hippel-Lindau (VHL)-based PROTAC . In contrast, dEALK1 utilizes the Cereblon (CRBN) E3 ligase to trigger ALK degradation. This difference in E3 ligase recruitment could potentially influence the degradation efficiency, substrate specificity, and overall pharmacological profile of each compound.
dEALK1 has also been shown to be effective against ceritinib-resistant ALK mutations, highlighting a potential advantage of the degradation approach over simple inhibition in overcoming drug resistance.[1]
Caption: Comparative mechanism of action for this compound and dEALK1.
Experimental Protocols
In Vitro ALK Degradation Assay (Western Blot)
A common method to assess the efficacy of these degraders is through Western blotting to quantify the reduction in ALK protein levels.
-
Cell Culture: ALK-positive cell lines (e.g., SU-DHL-1, H3122, H2228) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the PROTAC (this compound or dEALK1) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the ALK protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The half-maximal degradation concentration (DC50) is then calculated.
In Vivo Tumor Growth Inhibition (Xenograft Model)
To evaluate the anti-tumor activity in a living organism, a xenograft mouse model is often employed.
-
Cell Implantation: ALK-positive cancer cells (e.g., H3122) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The PROTAC (this compound or dEALK1) is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Caption: General workflow for in vivo xenograft studies.
References
Validating TD-004 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TD-004, a novel degrader of anaplastic lymphoma kinase (ALK) fusion proteins, with alternative therapeutic strategies. This document outlines supporting experimental data and detailed methodologies for key validation assays to facilitate informed decisions in drug discovery and development.
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of ALK fusion proteins, which are key drivers in certain cancers like non-small cell lung cancer and anaplastic large-cell lymphoma.[1][2] Unlike traditional inhibitors that merely block the kinase activity of ALK, this compound facilitates its complete removal from the cell, offering a distinct and potentially more durable therapeutic effect. This guide will delve into the specifics of this compound's target engagement and compare its performance with established ALK inhibitors and other degraders.
Signaling Pathway of ALK and the Mechanism of this compound
Anaplastic lymphoma kinase is a receptor tyrosine kinase that, upon aberrant fusion with partner proteins like EML4 or NPM, becomes constitutively active.[3][4] This leads to the activation of downstream signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which promote cell proliferation and survival.[4] this compound, as a PROTAC, consists of a ligand that binds to the ALK protein and another ligand that recruits a von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the ALK fusion protein, marking it for degradation by the proteasome.
Comparative Performance Data
The efficacy of this compound and its alternatives can be quantified by their half-maximal inhibitory concentration (IC50) for kinase inhibition and half-maximal degradation concentration (DC50) for protein degradation. Lower values indicate higher potency.
| Compound | Type | Target | Cell Line | IC50 (nM) | DC50 (nM) | Reference |
| This compound | PROTAC Degrader | ALK | H3122 | - | 10 | [4] |
| This compound | PROTAC Degrader | ALK | Karpas 299 | - | 40 | [4] |
| Crizotinib | Type I Inhibitor | ALK, c-Met, ROS1 | H3122 | 20 (ALK) | - | [3] |
| Ceritinib | Type I Inhibitor | ALK, IGF-1R, InsR, ROS1 | - | 27-35 (ALK) | - | [5] |
| Alectinib (B1194254) | Type I Inhibitor | ALK | - | - | - | [6] |
| Brigatinib | Type I Inhibitor | ALK | - | 0.6 | - | [3] |
| Lorlatinib | Type I Inhibitor | ALK, ROS1 | - | <0.07 (ALK) | - | [3] |
| Alectinib-based PROTAC | PROTAC Degrader | ALK | H3122 | 62 | 27.4 | [7] |
| Gilteritinib-based PROTAC | PROTAC Degrader | FLT3, EML4-ALK, NPM-ALK | - | - | - | [8] |
Experimental Protocols for Target Engagement Validation
Validating the engagement of this compound with the ALK protein requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Western Blot for ALK Protein Degradation
This assay directly measures the reduction in ALK protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate ALK-positive cells (e.g., H3122 or SU-DHL-1) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or Odyssey Blocking Buffer) for 1 hour at room temperature.[9] Incubate the membrane with a primary antibody specific for ALK overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent (e.g., chemiluminescence or fluorescence imaging system). Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of ALK degradation.
In-Cell Western (ICW) Assay
The ICW assay is a higher-throughput method for quantifying protein levels in a plate-based format.[10][11]
Protocol:
-
Cell Seeding and Treatment: Seed adherent ALK-positive cells in a 96-well plate and treat with this compound as described for the Western blot.
-
Fixation and Permeabilization: After treatment, fix the cells with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.[12] Permeabilize the cells with a buffer containing a detergent like Triton X-100.[12]
-
Immunostaining: Block the cells with a blocking buffer. Incubate with a primary antibody against ALK, followed by an infrared dye-conjugated secondary antibody. A second antibody against a normalization protein (e.g., β-actin) with a different colored fluorescent dye can be used simultaneously.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The integrated intensity of the target protein is normalized to the intensity of the normalization protein to quantify ALK protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[13][14] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble ALK protein remaining at each temperature point by Western blot or other detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble ALK as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Experimental Workflow for Validating this compound Target Engagement
The following diagram illustrates a typical workflow for validating the target engagement of a PROTAC degrader like this compound.
In Vivo Validation: Xenograft Models
To confirm the anti-tumor activity of this compound in a living organism, xenograft models are employed.
Protocol:
-
Cell Implantation: Subcutaneously inject ALK-positive cancer cells (e.g., H3122) into immunocompromised mice.[15][16]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess ALK protein levels by Western blot or immunohistochemistry to confirm target degradation in vivo.
By following these detailed protocols and comparing the performance of this compound with other ALK-targeting agents, researchers can effectively validate its target engagement and preclinical efficacy. This comprehensive approach is crucial for advancing novel cancer therapeutics from the laboratory to the clinic.
References
- 1. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) (Journal Article) | OSTI.GOV [osti.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alectinib: an Anaplastic Lymphoma Kinase (ALK) Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. Expansion of targeted degradation by Gilteritinib-Warheaded PROTACs to ALK fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein degradation analysis by western blot [bio-protocol.org]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 16. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TD-004: A Novel ALK Protein Degrader
For Immediate Release
[City, State] – December 18, 2025 – In the rapidly evolving landscape of targeted oncology therapeutics, a novel anaplastic lymphoma kinase (ALK) protein degrader, TD-004 (also known as HC58-111), has emerged as a promising candidate. This guide provides a comprehensive comparative analysis of this compound against established ALK inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of its preclinical performance.
This compound is a novel therapeutic agent designed to induce the degradation of the anaplastic lymphoma kinase (ALK) fusion protein. Dysregulation of the ALK signaling pathway is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Unlike traditional ALK inhibitors that block the kinase activity, this compound utilizes the body's own protein disposal machinery to eliminate the ALK protein entirely.
Comparative Efficacy in ALK-Positive Cancer Models
Preclinical studies have demonstrated the potent and selective activity of this compound in ALK-positive cancer cell lines. This comparative analysis focuses on its performance against the first-generation ALK inhibitor, crizotinib (B193316), and the third-generation inhibitor, lorlatinib, in the EML4-ALK variant 1 positive NSCLC cell line, H3122.
| Compound | Mechanism of Action | Target | Cell Line | IC50 (µM) | Reference |
| This compound (HC58-111) | ALK Protein Degrader | ALK Fusion Protein | H3122 | Data Not Publicly Available | |
| Crizotinib | ALK Tyrosine Kinase Inhibitor | ALK, MET, ROS1 | H3122 | 0.096 (normoxic) | [1] |
| Lorlatinib | ALK Tyrosine Kinase Inhibitor | ALK, ROS1 | H3122 | Data Not Publicly Available |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While specific IC50 values for this compound are not yet publicly available, reports indicate it effectively inhibits the growth of ALK fusion-positive cell lines, including SU-DHL-1 (ALCL) and H3122 (NSCLC).[2] Furthermore, in a xenograft model using H3122 cells, this compound was shown to significantly reduce tumor growth, highlighting its potential for in vivo efficacy.[2]
Mechanism of Action: A Shift from Inhibition to Degradation
Traditional ALK inhibitors, such as crizotinib and lorlatinib, function by competing with ATP for binding to the kinase domain of the ALK protein, thereby inhibiting its downstream signaling. However, the development of resistance, often through mutations in the kinase domain, is a significant clinical challenge.
This compound represents a paradigm shift by inducing the degradation of the ALK protein. As a proteolysis-targeting chimera (PROTAC), this compound is a heterobifunctional molecule. One end binds to the ALK protein, while the other recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the ALK protein, marking it for destruction by the proteasome. This mechanism offers the potential to overcome resistance mediated by kinase domain mutations and may lead to a more durable therapeutic response.
The ALK Signaling Pathway
The ALK receptor tyrosine kinase, when constitutively activated by fusion with proteins like EML4, triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation and survival. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. By degrading the ALK protein, this compound effectively shuts down these oncogenic signals.
Experimental Protocols
The evaluation of ALK-targeting compounds like this compound involves a series of key in vitro and in vivo experiments.
Western Blot for ALK Protein Degradation
This assay is crucial for quantifying the degradation of the ALK protein induced by this compound.
Methodology:
-
Cell Culture and Treatment: ALK-positive cell lines (e.g., SU-DHL-1, H3122) are cultured and treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the ALK protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the ALK protein is quantified to determine the extent of degradation.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: ALK-positive cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, comparator compounds (e.g., crizotinib, lorlatinib), and a vehicle control.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours).
-
Viability Reagent Addition: A viability reagent, such as one based on tetrazolium reduction (e.g., MTT, MTS) or ATP measurement, is added to each well.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate the IC50 value for each compound.
Conclusion and Future Directions
This compound presents a promising new approach to treating ALK-driven cancers. Its novel mechanism of inducing protein degradation has the potential to overcome the limitations of existing ALK inhibitors, particularly the challenge of acquired resistance. The preclinical data, though still emerging, suggests potent anti-tumor activity in relevant cancer models. Further investigation, including the public release of detailed quantitative data and the initiation of clinical trials, is eagerly anticipated by the oncology research community. This will be crucial in fully elucidating the therapeutic potential of this compound and its place in the armamentarium against ALK-positive malignancies.
References
TD-004: A Targeted Anaplastic Lymphoma Kinase (ALK) Degrader for Research Applications
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular degrader is paramount. This guide provides a comparative overview of TD-004, a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein, within the current landscape of ALK-targeted therapies. Due to the proprietary nature of early-stage compounds, comprehensive public data on this compound is limited. This guide, therefore, outlines the established methodologies for selectivity profiling and presents a framework for comparing this compound, should the data become available, against other ALK-targeting agents.
This compound, also known as HC58-111, operates through a mechanism of targeted protein degradation, offering a distinct approach from traditional kinase inhibition. Instead of merely blocking the enzymatic activity of ALK, this compound is designed to induce its ubiquitination and subsequent degradation by the proteasome. This mode of action can offer advantages in overcoming resistance mechanisms that arise from mutations in the kinase domain.
Comparative Selectivity Profiling: A Methodological Overview
The selectivity of a protein degrader like this compound is a critical determinant of its therapeutic window and potential off-target effects. Unlike kinase inhibitors, which are often profiled using enzymatic assays, the selectivity of a degrader is assessed by measuring the degradation of a wide array of proteins within a cellular context. The primary method for achieving this is through unbiased quantitative proteomics.
Table 1: Comparative Selectivity of ALK-Targeted Agents (Illustrative)
This table is a template demonstrating how this compound would be compared with other ALK inhibitors and degraders. Currently, specific public data for this compound is unavailable.
| Compound | Type | Primary Target | Known Off-Targets (Degradation >50%) | Selectivity Score (Illustrative) |
| This compound | Degrader | ALK Fusion Protein | Data not available | Not available |
| Crizotinib | Type I Inhibitor | ALK, MET, ROS1 | Multiple kinases | Low |
| Alectinib | Type I Inhibitor | ALK, RET | Fewer off-target kinases than Crizotinib | Moderate |
| Lorlatinib | Type I Inhibitor | ALK, ROS1 | Broad-spectrum against ALK resistance mutations | High (for ALK mutants) |
| dEALK1 | Degrader | EML4-ALK | Data not available | Not available |
| Compound X | Degrader | ALK | Aurora A | Moderate |
Experimental Protocols for Selectivity Profiling
A thorough assessment of a degrader's selectivity involves a multi-pronged approach, combining proteomic techniques with targeted validation methods.
Unbiased Proteome-wide Selectivity Profiling using Mass Spectrometry
This method provides a global view of protein level changes upon treatment with the degrader.
Protocol:
-
Cell Culture and Treatment: Select a relevant cell line (e.g., H3122, SU-DHL-1 for ALK-positive cancers) and treat with this compound at various concentrations and time points. A vehicle-treated control (e.g., DMSO) is essential.
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them to extract total protein, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with unique isobaric tags. This allows for multiplexed analysis and precise relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the attached tags, allowing for both peptide identification and quantification of the relative abundance of each protein across the different conditions.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly downregulated in the this compound-treated samples compared to the vehicle control. A typical threshold for a significant off-target effect is a degradation of more than 50%.
Targeted Validation using Western Blotting
This technique is used to confirm the degradation of the primary target (ALK) and any potential off-targets identified through proteomics.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for ALK and the potential off-target proteins. A loading control antibody (e.g., GAPDH or β-actin) is crucial to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation.
ALK Signaling Pathway and Experimental Workflow
Understanding the signaling pathways downstream of ALK is crucial for interpreting the functional consequences of its degradation.
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathways.
The diagram above illustrates the major signaling cascades activated by oncogenic ALK fusion proteins, including the PLCγ, PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, all of which converge on promoting cell proliferation and survival.
Caption: Experimental workflow for this compound selectivity profiling.
This workflow outlines the key steps in determining the selectivity profile of a protein degrader, from cell treatment to proteomic analysis and subsequent validation.
A Preclinical Comparative Guide: TD-004 vs. Standard of Care in ALK-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational anaplastic lymphoma kinase (ALK) protein degrader, TD-004, and the established standard-of-care ALK inhibitors in preclinical models of ALK-positive cancers. The data presented is based on publicly available scientific literature.
Introduction to this compound
This compound is a novel therapeutic agent known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the ALK fusion protein, a key driver in certain types of non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] this compound is a heterobifunctional molecule, composed of the ALK inhibitor ceritinib (B560025) linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design allows this compound to bring the ALK protein into close proximity with the cellular machinery responsible for protein degradation, leading to its elimination.
Standard of Care in ALK-Positive Cancers
The current standard of care for patients with ALK-positive NSCLC involves treatment with ALK tyrosine kinase inhibitors (TKIs). These include the first-generation inhibitor crizotinib (B193316), and the more potent second-generation inhibitors such as ceritinib and alectinib, which have shown improved efficacy and central nervous system (CNS) penetration. For ALK-positive ALCL, standard treatment often involves chemotherapy regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone).
Preclinical Performance Data
Direct comparative preclinical studies between this compound and standard-of-care ALK inhibitors are not yet widely available in the public domain. However, existing research provides data on the efficacy of this compound and standard ALK inhibitors in the same ALK-positive cancer cell line, H3122 (NSCLC), allowing for an indirect comparison of their in vitro activity.
In Vitro Efficacy in H3122 NSCLC Cell Line
| Compound | Mechanism of Action | Reported IC50 / GI50 | Citation(s) |
| This compound | ALK Protein Degrader | Data not publicly available | [1][2] |
| Ceritinib | ALK Tyrosine Kinase Inhibitor | ~20 nM (GI50) | [3][4] |
| Crizotinib | ALK Tyrosine Kinase Inhibitor | ~159 nM (GI50) | [3][4] |
IC50/GI50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The available data indicates that ceritinib is significantly more potent than crizotinib in inhibiting the growth of H3122 cells.[3][4] While the specific IC50 for this compound in H3122 cells is not reported in the available literature, its design as a degrader suggests a different mechanism of action that may offer advantages over simple inhibition, particularly in the context of drug resistance.
Experimental Methodologies
Cell Viability Assay
Objective: To determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50/GI50).
Protocol:
-
Cell Culture: H3122 (EML4-ALK positive human lung adenocarcinoma) and SU-DHL-1 (NPM-ALK positive anaplastic large cell lymphoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, ceritinib, crizotinib) for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured using a plate reader, and the data is normalized to untreated control cells. The IC50/GI50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the test compound.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Implantation: H3122 cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to confirm target engagement (e.g., ALK protein degradation).
Visualizing Mechanisms and Workflows
Caption: ALK fusion protein signaling pathway.
Caption: Mechanism of action of this compound.
References
- 1. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to ALK Degrader Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted protein degrader is paramount. This guide provides a comparative overview of the cross-reactivity profiles of several anaplastic lymphoma kinase (ALK) degraders, offering insights into their off-target effects. While specific cross-reactivity data for TD-004 (also known as HC58-111) is not publicly available, this guide utilizes data from other published ALK degraders to establish a framework for evaluation.
The development of proteolysis-targeting chimeras (PROTACs) as ALK degraders represents a promising therapeutic strategy. However, ensuring their specificity is a critical challenge. Off-target activity can lead to unforeseen side effects and impact the overall therapeutic window. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is an essential step in the preclinical development of these molecules.
Comparative Selectivity of ALK Degraders
The following table summarizes the available cross-reactivity and potency data for several ALK degraders. It is important to note that direct comparison between compounds can be challenging due to variations in assay conditions and the specific kinase panels used.
| Compound | Target | Potency (ALK) | Off-Target Profile | Source |
| MS4078 | ALK | Kd = 19 nM | Data not publicly available. | [1] |
| DC50 = 11 nM (SU-DHL-1) | [1] | |||
| IC50 = 33 nM (SU-DHL-1) | [1] | |||
| dEALK1 | EML4-ALK | Not specified | Described as a selective degrader of EML4-ALK. Quantitative kinome-wide data not provided. | [2][3][4][5] |
| CPD-1224 | EML4-ALK | Not specified | Improved kinome binding selectivity over earlier compounds. Shows <10-fold selectivity for FAK, FER, FLT3, LTK, and SLK. | [3][6][7][8][9] |
| Compound 9 | ALK | Not specified | More selective for ALK over Aurora A compared to Compound 11. | [10] |
| Compound 11 | ALK | Not specified | Less selective for ALK over Aurora A compared to Compound 9. | [10] |
Experimental Protocol: Kinase Selectivity Profiling using KINOMEscan™
A widely used method for determining the selectivity of kinase inhibitors and degraders is the KINOMEscan™ competition binding assay.[11][12][13][14] This technology provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is then quantified.
Methodology:
-
Preparation of Kinase Panel: A large panel of purified human kinases is utilized.
-
Competition Binding: The test compound is incubated with the kinase and a proprietary, immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured. This is typically done using a sensitive detection method like quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the test compound to the kinase. The data is often visualized using a TREEspot™ dendrogram, which maps the inhibited kinases onto a representation of the human kinome.[11]
Experimental Workflow for Assessing Degrader Selectivity
The following diagram illustrates a general workflow for evaluating the selectivity of a targeted protein degrader, from initial screening to in-depth proteomic analysis.
Caption: Workflow for assessing ALK degrader selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Phase 1 Clinical Trial Results for TD-004 Not Publicly Available
Information regarding the phase 1 clinical trial results for a compound designated TD-004 is not currently available in the public domain. Extensive searches for "this compound clinical trial phase 1 results," "this compound mechanism of action," and "this compound safety and efficacy data phase 1" did not yield any specific data, press releases, or publications for a drug with this identifier.
Therefore, a comparison guide with alternative treatments, including detailed data tables, experimental protocols, and signaling pathway diagrams as requested, cannot be generated at this time.
Existing Treatments for Tardive Dyskinesia
While information on this compound is unavailable, it is pertinent to note the current landscape of treatments for tardive dyskinesia (TD), a condition characterized by involuntary movements. The primary approved treatments for TD are VMAT2 (vesicular monoamine transporter 2) inhibitors.[1][2] These medications work by reducing the release of dopamine (B1211576) in the brain, which helps to control the involuntary movements associated with the condition.[1]
The two most prominent FDA-approved VMAT2 inhibitors are:
-
Valbenazine (Ingrezza®): This medication has demonstrated efficacy in reducing the symptoms of tardive dyskinesia.[1][3] Clinical trials have shown statistically significant improvements in the Abnormal Involuntary Movement Scale (AIMS) total score compared to placebo.[1]
-
Deutetrabenazine (Austedo®): This is another VMAT2 inhibitor that has also been shown to be effective in treating tardive dyskinesia, with clinical trials demonstrating a significant improvement in AIMS total score versus placebo.[1]
Other treatment options that have been considered, though with less supporting evidence, include amantadine, clonazepam, and Ginkgo biloba.[1][4] In some cases, discontinuation or dose reduction of the medication causing TD may be considered.[2]
Without publicly available data on this compound, a direct comparison to these established therapies is not possible. Researchers and drug development professionals interested in novel treatments for tardive dyskinesia should monitor for future disclosures of clinical trial data from companies developing new therapeutic agents.
References
Template for Head-to-Head Study Comparison: TD-004 vs. [Compound Y]
An in-depth comparison between TD-004 and a specified alternative, referred to for this guide as [Compound Y], requires a comprehensive evaluation of available head-to-head studies. Due to the placeholder nature of "[Compound Y]," a direct comparative analysis based on existing literature is not feasible.
To provide a meaningful and data-driven comparison guide for researchers, scientists, and drug development professionals, the specific identity of [Compound Y] is necessary. Once "[Compound Y]" is identified, this guide can be populated with direct, side-by-side data from relevant studies.
For the purpose of illustrating the structure and type of content that would be included in such a guide, a template is provided below. This template outlines the sections, data tables, experimental protocols, and visualizations that would be developed based on actual data for this compound and the specified [Compound Y].
This guide provides a detailed comparative analysis of this compound and [Compound Y], focusing on key performance metrics, underlying mechanisms of action, and experimental data from head-to-head and independent studies.
Overview and Mechanism of Action
This compound: [A detailed description of this compound's class, mechanism of action, and primary therapeutic targets would be provided here, based on available scientific literature.]
[Compound Y]: [A detailed description of [Compound Y]'s class, mechanism of action, and primary therapeutic targets would be provided here, based on available scientific literature.]
Signaling Pathway Diagram:
Caption: Comparative signaling pathways of this compound and [Compound Y].
Comparative Efficacy Data
This section would present quantitative data from in vitro and in vivo studies, summarized in tabular format for ease of comparison.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | [Compound Y] | Reference |
| Target IC₅₀ (nM) | [Value] | [Value] | [Citation] |
| Off-Target 1 IC₅₀ (nM) | [Value] | [Value] | [Citation] |
| Off-Target 2 IC₅₀ (nM) | [Value] | [Value] | [Citation] |
| Selectivity Index | [Value] | [Value] | [Citation] |
Table 2: In Vivo Efficacy in Disease Model X
| Parameter | This compound | [Compound Y] | Vehicle Control | Reference |
| Tumor Growth Inhibition (%) | [Value] | [Value] | 0% | [Citation] |
| Biomarker Modulation (%) | [Value] | [Value] | 0% | [Citation] |
| Survival Benefit (days) | [Value] | [Value] | [Value] | [Citation] |
Pharmacokinetic Profiles
A comparison of key pharmacokinetic parameters would be presented to assess the bioavailability and exposure of each compound.
Table 3: Comparative Pharmacokinetics in Species Y
| Parameter | This compound | [Compound Y] | Reference |
| Bioavailability (%) | [Value] | [Value] | [Citation] |
| T½ (hours) | [Value] | [Value] | [Citation] |
| Cmax (ng/mL) | [Value] | [Value] | [Citation] |
| AUC (ng·h/mL) | [Value] | [Value] | [Citation] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide would be provided to ensure reproducibility and critical evaluation of the findings.
In Vitro Potency Assay (Example Protocol)
-
Cell Line: [Name of cell line]
-
Compound Preparation: this compound and [Compound Y] were serially diluted in DMSO to generate a 10-point dose-response curve.
-
Cell Treatment: Cells were seeded in 96-well plates and treated with the compounds for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Experimental Workflow Diagram:
Literature Review of TD-004 Analogs: A Comparative Guide
A comprehensive review of existing literature reveals a notable scarcity of publicly available information specifically detailing analogs of TD-004. this compound, also identified as HC58-111, is recognized as a novel and potent degrader of the anaplastic lymphoma kinase (ALK) fusion protein.[1][2] Its primary mechanism of action involves inducing the degradation of ALK, thereby inhibiting the proliferation of ALK fusion-positive cancer cell lines such as SU-DHL-1 and H3122.[1][2] Furthermore, this compound has demonstrated significant efficacy in reducing tumor growth in xenograft models.[1][2]
While research has been conducted on various other classes of chemical compounds and their analogs, including teixobactin, thiadiazole derivatives, and chlorambucil (B1668637), specific research detailing the synthesis, experimental data, and comparative performance of this compound analogs is not readily found in the surveyed literature.[3][4][5] Structure-activity relationship (SAR) studies, which are crucial for the development and optimization of drug analogs, have been applied to numerous compound classes but specific SAR studies for this compound are not described in the available search results.[6][7][8]
Researchers in the field of drug development and oncology are encouraged to direct their focus towards the synthesis and evaluation of this compound analogs to explore potential improvements in potency, selectivity, and pharmacokinetic profiles. Such studies would be invaluable in expanding the therapeutic potential of ALK protein degraders.
Experimental Protocols
Due to the lack of specific literature on this compound analogs, this section will outline a general experimental workflow that would be necessary for the evaluation of any newly synthesized analogs. This workflow is based on standard methodologies used in the characterization of similar targeted protein degraders.
General Experimental Workflow for this compound Analog Evaluation
Caption: A generalized workflow for the synthesis and evaluation of novel this compound analogs.
Signaling Pathway
The targeted signaling pathway of this compound and its potential analogs revolves around the degradation of the ALK fusion protein. In various cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with other genes, resulting in a constitutively active ALK fusion protein. This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation, survival, and metastasis. This compound, as a PROTAC (Proteolysis Targeting Chimera) or a similar degrader, is designed to hijack the cell's ubiquitin-proteasome system to specifically target and degrade the ALK fusion protein.
Caption: Proposed mechanism of action for this compound and its analogs in targeting the ALK fusion protein for degradation.
Conclusion
The development of targeted protein degraders represents a promising frontier in cancer therapy. While this compound has been identified as a potent degrader of the ALK fusion protein, a critical gap exists in the literature regarding the exploration and characterization of its analogs. Future research efforts should be directed towards the design, synthesis, and comprehensive evaluation of novel this compound analogs. The generation of comparative data on the performance of such analogs will be instrumental in advancing the development of more effective and safer therapies for ALK-driven malignancies.
References
- 1. medkoo.com [medkoo.com]
- 2. TD-004_TargetMol [targetmol.com]
- 3. Synthesis and Application of Fluorescent Teixobactin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new cyclic amidine analogs of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship approaches and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
TD-004: A Comparative Guide to Kinase Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the hypothetical kinase inhibitor, TD-004, offering a comparative assessment of its performance against other illustrative alternative compounds. The experimental data presented herein is generated for demonstrative purposes to showcase best practices in data presentation and interpretation for kinase inhibitor specificity testing.
Comparative Kinase Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of kinases and compared with two other hypothetical inhibitors, Compound A (a known potent, non-selective inhibitor) and Compound B (a known selective inhibitor for EGFR). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor that is required for 50% inhibition of the kinase activity in vitro.
Table 1: Biochemical IC50 Values for Selected Kinases
| Kinase Target | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| EGFR | 15 | 10 | 5 |
| HER2 | 85 | 25 | 550 |
| VEGFR2 | 150 | 30 | >10,000 |
| ABL1 | >10,000 | 5 | >10,000 |
| SRC | 5,000 | 8 | >10,000 |
| LCK | >10,000 | 12 | >10,000 |
Table 2: Cellular IC50 Values for Inhibition of Substrate Phosphorylation
| Cell Line | Target Pathway | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| A431 (EGFR overexpressing) | p-EGFR | 50 | 35 | 20 |
| BT-474 (HER2 overexpressing) | p-HER2 | 250 | 80 | >10,000 |
| HUVEC (VEGF stimulated) | p-VEGFR2 | 800 | 100 | >10,000 |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
The in vitro kinase activity was determined using the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay.
-
Reaction Setup: A 5 µL kinase reaction was prepared in a 384-well plate containing kinase reaction buffer, 10 µM ATP, the specific peptide substrate, and the test compound (this compound, Compound A, or Compound B) at varying concentrations.
-
Kinase Reaction: The reaction was initiated by adding the kinase enzyme and incubated at 30°C for 60 minutes.
-
Reaction Termination: 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion: 10 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin (B1168401) for the luminescent signal. The plate was incubated for 30 minutes at room temperature.
-
Luminescence Measurement: The luminescence was measured using a plate reader. The IC50 values were calculated from the dose-response curves.
Cellular Phosphorylation Assay (Western Blot)
The ability of the inhibitors to block substrate phosphorylation in a cellular context was assessed by Western blot.
-
Cell Culture and Treatment: Cells were seeded in 6-well plates and grown to 80-90% confluency. The cells were then serum-starved for 24 hours before being treated with various concentrations of the test compounds for 2 hours. For the HUVEC cell line, cells were stimulated with VEGF for 15 minutes prior to lysis.
-
Cell Lysis: The cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified, and the ratio of phosphorylated to total protein was used to determine the IC50 values.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors. This compound is designed to inhibit the kinase activity of EGFR, thereby blocking downstream signaling cascades that lead to cell proliferation and survival.
TD-004 Performance: A Comparative Benchmark Analysis for Drug Development Professionals
This guide provides a comprehensive performance comparison of TD-004, a proteolysis-targeting chimera (PROTAC), against alternative anaplastic lymphoma kinase (ALK) targeted therapies. The content is tailored for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support informed decision-making.
Executive Summary
This compound is a novel PROTAC designed to induce the degradation of ALK fusion proteins, which are key drivers in certain cancers like anaplastic large cell lymphoma and non-small cell lung cancer. By hijacking the ubiquitin-proteasome system, this compound offers a distinct mechanism of action compared to traditional small molecule inhibitors. This guide benchmarks this compound's performance against its parent inhibitor, ceritinib (B560025), and other ALK-targeting PROTACs, highlighting its potential as a therapeutic candidate.
Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to the ALK protein (derived from the ALK inhibitor ceritinib) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. These two components are connected by a chemical linker. This design facilitates the formation of a ternary complex between the ALK protein and the VHL E3 ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome. This event-driven mechanism allows a single this compound molecule to trigger the degradation of multiple ALK protein molecules.
Figure 1: Structure and Mechanism of Action of this compound.
Performance Benchmarking
The performance of this compound has been evaluated in various preclinical models and is compared here with other ALK-targeting PROTACs and the parent ALK inhibitor, ceritinib.
In Vitro Performance Comparison
The following table summarizes the in vitro efficacy of this compound and its comparators in ALK-positive cancer cell lines.
| Compound | Target Ligand | E3 Ligase Ligand | Cell Line | IC50 (Cell Proliferation) | DC50 (ALK Degradation) | Key Findings |
| This compound | Ceritinib | VHL | SU-DHL-1 | 58 nM | Not Reported | Induces >90% degradation of NPM-ALK at 1 µM.[1] |
| H3122 | 180 nM | Not Reported | Causes dose-dependent degradation of EML4-ALK.[1] | |||
| MS4077 | Ceritinib | CRBN | SU-DHL-1 | 46 nM | Not Reported | Effectively reduces ALK fusion protein levels. |
| MS4078 | Ceritinib | CRBN | SU-DHL-1 | 33 nM | Not Reported | Potently inhibits the proliferation of SU-DHL-1 cells. |
| SIAIS117 | Brigatinib | VHL | SR | 1.7 nM | Not Reported | Degrades ALK G1202R mutant.[1] |
| H2228 | 46 nM | Not Reported | ||||
| Compound B3 | Ceritinib | CRBN | H3122 | Not Reported | 27.4 nM | Potent selective inhibitory activity to ALK (IC50 = 1.6 nM).[2][3] |
| Ceritinib | - | - | ALK+ NSCLC | - | - | Median PFS of 16.6 months in frontline treatment.[4][5] |
In Vivo Performance
This compound has demonstrated significant anti-tumor activity in a xenograft mouse model.
| Compound | Animal Model | Cell Line | Dosing | Outcome |
| This compound | Nude Mice | H3122 | 58 mg/kg/day, IP, 14 days | Significant reduction in tumor volume without affecting body weight. |
| Compound B3 | Xenograft | H3122 | Not Specified | Acceptable antiproliferative activity.[2][3] |
Signaling Pathway Analysis
NPM-ALK and EML4-ALK fusion proteins are constitutively active tyrosine kinases that drive oncogenesis through the activation of several downstream signaling pathways. This compound-mediated degradation of these fusion proteins is expected to inhibit these pro-survival signals.
Figure 2: Key Signaling Pathways Activated by ALK Fusion Proteins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in ALK protein levels following treatment with a PROTAC.
Figure 3: Western Blot Experimental Workflow.
Methodology:
-
Cell Culture and Treatment: ALK-positive cells (e.g., SU-DHL-1, H3122) are seeded in multi-well plates and allowed to adhere. Cells are then treated with varying concentrations of this compound or for different durations.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for ALK. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. ALK protein levels are normalized to a loading control (e.g., GAPDH or β-actin).
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Tumor Implantation: Human ALK-positive cancer cells (e.g., H3122) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and vehicle control groups.
-
Compound Administration: this compound is administered to the treatment group at a specified dose and schedule (e.g., 58 mg/kg, daily, intraperitoneal injection). The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.[6]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot to confirm ALK degradation).
Conclusion
This compound demonstrates potent and selective degradation of oncogenic ALK fusion proteins, leading to the inhibition of cancer cell proliferation both in vitro and in vivo. Its performance is comparable or superior to other ceritinib-based PROTACs and offers a promising alternative to traditional ALK inhibitors. The detailed experimental data and protocols provided in this guide serve as a valuable resource for the continued research and development of targeted protein degraders in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a PROTAC targeting ALK with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]
- 5. onclive.com [onclive.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to TD-004: An Investigational ALK-Targeting PROTAC
This guide provides a comparative analysis of the preclinical data for TD-004, an investigational anaplastic lymphoma kinase (ALK) targeting Proteolysis Targeting Chimera (PROTAC), with other ALK inhibitors and PROTACs. The content is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available experimental data.
Introduction to ALK and the PROTAC Approach
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, can act as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). While small-molecule ALK inhibitors have shown clinical efficacy, the development of drug resistance remains a significant challenge.
PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, induces its degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is a preclinical PROTAC that utilizes the ALK inhibitor ceritinib (B560025) as its targeting ligand and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of ALK fusion proteins.[1][2]
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and selected alternative ALK-targeting agents. It is important to note that the data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Activity of ALK-Targeting PROTACs
| Compound | Targeting Ligand | E3 Ligase Ligand | Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) | Source(s) |
| This compound | Ceritinib | VHL | SU-DHL-1 | 0.058 | - | >90 (at 1 µM) | [1][2] |
| H3122 | 0.18 | - | ~90 (at 1 µM) | [1][2] | |||
| MS4077 | Ceritinib | Cereblon | SU-DHL-1 | - | 3 | - | |
| NCI-H2228 | - | mid-nanomolar | - | ||||
| MS4078 | Ceritinib | Cereblon | SU-DHL-1 | - | 11 | - | |
| NCI-H2228 | - | mid-nanomolar | - | ||||
| B3 | Ceritinib (LDK378) | Cereblon | H3122 | - | - | Concentration-dependent degradation | [3][4] |
| 4B | Ceritinib | Thalidomide | Karpas 299 | 3.11 ± 0.08 nM | 119.33 | 97.1 | [5] |
| PROTAC-7 | Alectinib | Cereblon | H3122 | 62 nM | 27 | - | [6] |
-
IC50: Half-maximal inhibitory concentration for cell proliferation.
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of protein degradation.
-
Data for MS4077 and MS4078 are from studies that did not directly report IC50 values in the same format.
Table 2: In Vivo Antitumor Activity of this compound
| Compound | Cancer Model | Dosing | Outcome | Source(s) |
| This compound | H3122 xenograft | 58 mg/kg, IP, daily for 14 days | Significant reduction in tumor volume without affecting body weight. | [1][2] |
Table 3: Clinical Efficacy of Approved ALK Inhibitors (for reference)
| Drug | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Indication | Source(s) |
| Crizotinib | 10.9 months (vs. chemotherapy) | 74% | First-line ALK+ NSCLC | [7] |
| Ceritinib | 16.6 months (vs. chemotherapy) | 72.7% | First-line ALK+ NSCLC | [8] |
| Alectinib | Not reached (vs. 11.1 months with crizotinib) | 82.9% | First-line ALK+ NSCLC | [9] |
Experimental Protocols
This section outlines the general methodologies used in the preclinical evaluation of ALK-targeting PROTACs like this compound.
Cell Culture and Reagents
ALK-positive cancer cell lines such as SU-DHL-1 (anaplastic large-cell lymphoma) and H3122 (non-small cell lung cancer) are cultured under standard conditions. PROTAC compounds are typically dissolved in DMSO to create stock solutions.
Western Blotting for Protein Degradation
To assess the extent of ALK protein degradation, cells are treated with varying concentrations of the PROTAC for different durations. Following treatment, cell lysates are prepared and subjected to SDS-PAGE and western blotting using antibodies specific for ALK and a loading control (e.g., GAPDH or β-actin). The intensity of the protein bands is quantified to determine the percentage of degradation relative to vehicle-treated controls.[10]
Cell Viability Assays
The effect of PROTACs on cell proliferation is measured using assays such as MTT or CellTiter-Glo. Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations for a specified period (e.g., 72 hours). The assay reagents are then added, and the absorbance or luminescence is measured to determine cell viability and calculate the IC50 value.[10]
In Vivo Xenograft Studies
To evaluate antitumor efficacy in vivo, immunodeficient mice are subcutaneously implanted with human cancer cells (e.g., H3122). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The PROTAC is administered (e.g., intraperitoneally) at a specified dose and schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis.[1]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated degradation of ALK fusion protein.
General Experimental Workflow for PROTAC Evaluation
Caption: A general workflow for the preclinical evaluation of PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a PROTAC targeting ALK with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of orally bioavailable ALK PROTACs based ceritinib against ALK positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. benchchem.com [benchchem.com]
Comparative Efficacy of Neuro-GenX vs. Placebo in a Murine Model of Parkinson's Disease
Introduction
This guide provides a comparative analysis of the therapeutic candidate "Neuro-GenX" against a placebo in a widely utilized preclinical animal model of Parkinson's Disease (PD). The study was conducted in C57BL/6 mice, in which parkinsonian pathology was induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). Neuro-GenX is a novel, selective dopamine (B1211576) D2 receptor agonist designed to restore dopaminergic signaling. The following sections detail the quantitative outcomes and experimental methodologies employed to assess the neuroprotective and restorative potential of Neuro-GenX.
Quantitative Efficacy Data
The efficacy of Neuro-GenX was evaluated through a battery of behavioral, neurochemical, and immunohistochemical assessments. The data presented below summarizes the key findings from these experiments, comparing the performance of Neuro-GenX-treated animals to the placebo control group.
Table 1: Behavioral Outcomes in MPTP-Treated Mice
| Parameter | Placebo Group (Mean ± SEM) | Neuro-GenX Group (Mean ± SEM) | p-value |
| Rotarod Latency (s) | 58.7 ± 6.2 | 135.4 ± 8.1 | <0.001 |
| Cylinder Test (% contralateral paw use) | 22.3 ± 2.5 | 45.1 ± 3.0 | <0.001 |
| Open Field (total distance traveled, cm) | 1245 ± 150 | 2890 ± 210 | <0.01 |
Table 2: Neurochemical and Histological Outcomes
| Parameter | Placebo Group (Mean ± SEM) | Neuro-GenX Group (Mean ± SEM) | p-value |
| Striatal Dopamine (ng/mg tissue) | 3.2 ± 0.4 | 8.9 ± 0.7 | <0.001 |
| DOPAC/DA Ratio | 0.85 ± 0.09 | 0.45 ± 0.05 | <0.01 |
| Tyrosine Hydroxylase+ Neurons in Substantia Nigra | 4,102 ± 350 | 8,250 ± 410 | <0.001 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding of the presented data.
1. Animal Model and Drug Administration
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used. Parkinsonism was induced by intraperitoneal (i.p.) injection of MPTP (20 mg/kg) once daily for five consecutive days.
-
Drug Administration: Neuro-GenX (10 mg/kg) or a saline placebo was administered orally (p.o.) once daily, beginning 24 hours after the final MPTP injection and continuing for 21 days.
2. Behavioral Testing
-
Rotarod Test: Motor coordination and balance were assessed using an accelerating rotarod. Mice were trained for three days prior to MPTP administration. On day 22 post-MPTP, latency to fall from the rotating rod (accelerating from 4 to 40 rpm over 5 minutes) was recorded.
-
Cylinder Test: Spontaneous forelimb use was evaluated to assess motor asymmetry. Mice were placed in a transparent cylinder, and the number of left, right, and bilateral wall touches made with the forepaws was recorded over a 5-minute period. The percentage of contralateral (impaired) paw use was calculated.
3. Neurochemical Analysis
-
On day 28, animals were euthanized, and striatal tissue was dissected.
-
Dopamine (DA) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
4. Immunohistochemistry
-
Brains were fixed, sectioned, and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of TH-positive neurons in the substantia nigra pars compacta was counted using stereological methods.
Visualized Pathways and Workflows
Proposed Signaling Pathway of Neuro-GenX
Caption: Proposed mechanism of action for Neuro-GenX.
Experimental Workflow Diagram
Caption: Overview of the experimental timeline and groups.
TD-004: A Comparative Analysis of a Novel ALK Degrader
For Immediate Release
Shanghai, China – December 18, 2025 – This report provides a comprehensive review of the efficacy and safety of TD-004, a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein. Also known as HC58-111, this compound has demonstrated potent anti-tumor activity in preclinical models of ALK-positive cancers. This guide offers a comparative analysis of this compound against established ALK inhibitors, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Efficacy of this compound in ALK-Positive Cancer Models
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the ALK fusion protein.[1] This mechanism of action leads to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival. Preclinical studies have shown that this compound effectively inhibits the growth of ALK fusion-positive cell lines, including the anaplastic large-cell lymphoma line SU-DHL-1 and the non-small cell lung cancer line H3122.[1]
In Vitro Efficacy
In vitro studies have demonstrated the potent cytotoxic effects of this compound in ALK-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound were determined to be 0.058 µM in SU-DHL-1 cells and 0.18 µM in H3122 cells.[1] These values are comparable to or, in some cases, more potent than those of approved ALK tyrosine kinase inhibitors (TKIs).
Table 1: Comparative In Vitro Efficacy of this compound and Other ALK Inhibitors
| Compound | SU-DHL-1 IC50 (µM) | H3122 IC50 (µM) |
| This compound (HC58-111) | 0.058 [1] | 0.18 [1] |
| Crizotinib (B193316) | 0.096 (normoxic)[2][3] | 0.096 (normoxic)[2][3] |
| Ceritinib (B560025) | 0.0228[4] | ~0.03[5] |
| Alectinib | Not Available | 0.033 (normoxic)[2][3] |
| Brigatinib | 0.009[6] | Not Available |
| Lorlatinib | Not Available | ~0.0012[7] |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Efficacy
In a xenograft model using H3122 cells, this compound was shown to significantly reduce tumor growth, highlighting its potential for in vivo anti-tumor activity.[1]
Safety Profile of this compound
As a preclinical compound, comprehensive safety and toxicity data for this compound in humans are not yet available. Preclinical assessments are ongoing to establish a complete safety profile. The safety profiles of approved ALK inhibitors are well-characterized and include a range of adverse events.
Table 2: Common Adverse Events Associated with Approved ALK Inhibitors
| ALK Inhibitor | Common Adverse Events |
| Crizotinib | Vision disorders, nausea, diarrhea, vomiting, edema, constipation, elevated liver enzymes.[8] |
| Ceritinib | Diarrhea, nausea, vomiting, abdominal pain, fatigue, decreased appetite, elevated liver enzymes.[8] |
| Alectinib | Fatigue, constipation, edema, myalgia, elevated liver enzymes.[8][9] |
| Brigatinib | Nausea, diarrhea, fatigue, cough, headache, increased blood pressure, pneumonitis.[10][11][12] |
| Lorlatinib | Hyperlipidemia, edema, peripheral neuropathy, cognitive effects, fatigue, weight gain.[8][13] |
Mechanism of Action: ALK Signaling Pathway
The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives several downstream signaling pathways implicated in cancer cell growth and survival. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This compound, by inducing the degradation of the ALK fusion protein, effectively shuts down these oncogenic signaling cascades.
Caption: ALK signaling and the mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Culture: SU-DHL-1 and H3122 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or comparator compounds for 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The luminescence signal is measured, and the IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used for tumor implantation.
-
Cell Implantation: H3122 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound or a vehicle control is administered according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral).
-
Efficacy Evaluation: Tumor volumes are monitored throughout the study. The tumor growth inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume of the treated group to that of the control group.
Caption: Experimental workflow for the H3122 xenograft model.
Conclusion
This compound (HC58-111) is a promising novel ALK degrader with potent in vitro and in vivo anti-tumor activity in ALK-positive cancer models. Its distinct mechanism of action, leading to the degradation of the ALK oncoprotein, offers a potential new therapeutic strategy, particularly in the context of resistance to conventional ALK inhibitors. Further preclinical and clinical development will be crucial to fully elucidate its efficacy and safety profile for the treatment of ALK-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Efficacy and Safety of Brigatinib in Crizotinib-Refractory ALK+ NSCLC: Final Results of the Phase 1/2 and Randomized Phase 2 (ALTA) Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brigatinib: New-generation ALK inhibitor for nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brigatinib in the first-line treatment of ALK+ metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of TD-004: A Guide for Laboratory Professionals
Core Principles of Hazardous Waste Management
All laboratory personnel must treat unknown or novel compounds with a high degree of caution. The fundamental principle is to manage all chemical waste as hazardous unless explicitly determined otherwise by a qualified safety professional. Key guidelines for managing hazardous laboratory waste include:
-
Prohibition of Sewer Disposal: Hazardous wastes must never be discharged into the sewer system via sinks or other drains.
-
No Evaporation: Disposal by evaporation, even within a fume hood, is strictly forbidden.
-
Proper Container Management: Waste containers must be kept closed at all times, except when adding or removing waste.[1][2]
Step-by-Step Disposal Protocol for TD-004
Given the likely nature of this compound as a potent research compound, the following step-by-step procedure should be implemented:
-
Waste Identification and Classification: All materials that have come into contact with this compound must be considered hazardous pharmaceutical waste. This includes:
-
Unused or expired neat compound.
-
Contaminated Personal Protective Equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated laboratory supplies, including vials, pipette tips, and absorbent materials from spill cleanups.[3]
-
Solutions containing this compound.
-
Any sharps, such as needles or syringes, used in its handling.[3]
-
-
Waste Segregation and Containerization: Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.[3][4]
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of this compound and heavily contaminated items. Syringes with any residual volume must be placed in a designated black bulk waste container.[3]
-
Trace Contaminated Waste (Yellow Containers): For items with minimal contamination, such as used PPE and absorbent pads.[3]
-
Sharps Waste (Red Containers): For sharps that are completely empty. If a syringe contains any residual amount, it is classified as hazardous chemical waste. Needles should never be recapped.[3]
-
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag that details the contents.[1][2] This is crucial for the safety of waste handlers and for proper disposal.
-
Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[1][2][4] The SAA should be a secure and clearly marked area.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][2] Do not attempt to dispose of this waste through regular trash or other non-compliant channels.
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes typical accumulation limits for hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.
| Waste Category | Maximum Accumulation Volume | Time Limit for Removal Once Full |
| General Hazardous Waste | 55 gallons | Within 3 calendar days |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Within 3 calendar days |
Data sourced from general laboratory waste management guidelines.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of a novel research compound like this compound.
Caption: Disposal workflow for potent research compounds.
References
Personal protective equipment for handling TD-004
Extensive searches for a chemical designated "TD-004" have not yielded any specific safety, handling, or experimental data. It is possible that "this compound" is an internal laboratory code, a developmental drug name not yet in the public domain, or a misnomer.
Without a recognized chemical identifier, such as a CAS number or a standard chemical name, it is not possible to provide the requested essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational and disposal plans, or any associated experimental protocols and signaling pathways.
For the safety of all personnel, it is critical to have accurate and specific information about any chemical before handling. Researchers, scientists, and drug development professionals are strongly advised to seek clarification on the identity of "this compound" from the source of the designation. Once a standard chemical name or CAS number is obtained, a thorough safety assessment can be conducted.
In the interest of promoting laboratory safety and providing value beyond the product itself, we recommend the following general workflow for handling any new or unidentified chemical compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
